Dodecylguanidine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-dodecylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N3/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15/h2-12H2,1H3,(H4,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILAYQUKKYWPJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13590-97-1 (mono-hydrochloride), 2439-10-3 (monoacetate) | |
| Record name | Dodine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8041907 | |
| Record name | 1-Dodecylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112-65-2 | |
| Record name | Dodecylguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Dodecylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DODECYLGUANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNB1NU2RGG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
dodecylguanidine hydrochloride mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Dodecylguanidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound hydrochloride (DGH) is a cationic surfactant renowned for its potent, broad-spectrum antimicrobial properties.[1][2] It is extensively utilized in various industrial applications, including water treatment, as a biocide to control microbial contamination and biofilm formation.[2] The effectiveness of DGH stems from a multi-faceted mechanism of action, primarily centered on the disruption of microbial cell structures. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms through which DGH exerts its antimicrobial effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Primary Mechanism of Action: Membrane Disruption
The principal antimicrobial action of this compound hydrochloride is the rapid and catastrophic disruption of microbial cell membranes.[3] This process is driven by the molecule's amphipathic nature, featuring a positively charged guanidinium head group and a long, hydrophobic dodecyl tail.
-
Electrostatic Attraction and Insertion: As a cationic molecule, DGH is electrostatically attracted to the negatively charged components of microbial cell surfaces, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. This initial binding facilitates the insertion of the hydrophobic dodecyl tail into the lipid bilayer of the cell membrane.[]
-
Membrane Destabilization and Permeabilization: The intercalation of DGH molecules into the lipid bilayer disrupts the packing of phospholipids, leading to membrane destabilization and an increase in permeability.[] This compromises the membrane's function as a selective barrier, causing leakage of essential intracellular components like potassium ions and RNA, and an uncontrolled influx of extracellular substances.[][5][6]
-
Physical Damage and Lysis: In bacteria such as Pseudomonas syringae, treatment with the related compound this compound monoacetate (dodine) has been shown to induce significant physical changes, including the expansion of the outer membrane and the formation of protuberances and intracellular myelin-like structures.[3][5] This severe structural damage ultimately leads to cell lysis and death.
Secondary Mechanism: Biofilm Eradication
DGH exhibits a dual mode of action that is particularly effective against biofilms, which are structured communities of microorganisms encased in a self-produced matrix.[1]
-
Matrix Penetration: The surfactant properties of DGH allow it to penetrate the protective extracellular polymeric substance (EPS) matrix of the biofilm.[1]
-
Biofilm Disruption: By disrupting the integrity of the EPS matrix, DGH breaks up the biofilm structure, exposing the individual microbial cells.[1][7]
-
Killing of Planktonic Cells: Once the bacteria are released from the biofilm and are in a planktonic (free-floating) state, they are susceptible to the primary membrane-disrupting action of DGH.[1][2]
Tertiary Mechanism: Intracellular Targets
Beyond membrane disruption, evidence suggests that DGH and related guanidinium compounds can affect intracellular processes, contributing to their overall antimicrobial efficacy.
-
Inhibition of Cellular Respiration: DGH has been shown to inhibit mitochondrial respiration by affecting NADH oxidases.[3] This action leads to the depolarization of the inner mitochondrial membrane and severely impairs ATP synthesis, depriving the cell of its primary energy source.[3]
-
Protein Denaturation and Enzyme Inhibition: Guanidine hydrochloride is a well-known protein denaturant.[8] At higher concentrations, DGH can cause the coagulation of cytoplasm, indicative of widespread protein denaturation.[5][6] This can lead to the inhibition of critical enzymes, such as RNases.[5][6]
-
Interaction with Nucleic Acids: Studies on this compound monoacetate show it can cause the degradation and release of RNA.[5][6] Furthermore, the guanidinium group is known to be a DNA minor groove binder, suggesting a potential interaction with genetic material, which is a mechanism exploited by other oligoguanidine-based antimicrobials.[9][10]
Quantitative Efficacy Data
The biological activity of DGH has been quantified in various assays. The following tables summarize key findings from in vitro and in vivo studies.
| Assay | Cell Line | Parameter | Value | Reference |
| Cell Viability (WST Assay) | A549 (Human Lung Carcinoma) | IC₅₀ | 0.39 µg/mL | [11][12][13] |
| Table 1: In Vitro Cytotoxicity of DGH. |
| Assay | Cell Line | DGH Concentration Range | Duration | Result | Reference |
| Colony Formation | A549 | 0.00313 – 0.2 µg/mL | 10 days | Dose-dependent decrease in colony formation | [11][13] |
| Table 2: Inhibition of Colony Formation by DGH. |
| Parameter Measured in BALF | Effect | Exposure Concentrations (4-hr, Rats) | Reference |
| Lactate Dehydrogenase (LDH) | Concentration-dependent increase | 8.6, 21.3, 68.0 mg/m³ | [11][12] |
| Polymorphonuclear Leukocytes | Concentration-dependent increase | 8.6, 21.3, 68.0 mg/m³ | [12] |
| Inflammatory Cytokines (e.g., TNF-α, IL-6) | Concentration-dependent increase | 8.6, 21.3, 68.0 mg/m³ | [11][12] |
| Table 3: Key Findings from Acute Inhalation Toxicity Study in Rats. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of DGH.
Protocol 1: In Vitro Cytotoxicity Assessment (WST & LDH Assays)
This protocol, adapted from studies on A549 cells, determines the concentration at which DGH becomes cytotoxic.[13]
-
Cell Culture: Culture A549 cells in appropriate medium and conditions until confluent.
-
Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of DGH in culture medium (e.g., ranging from 1 to 5000 µg/mL). Replace the medium in the wells with the DGH solutions. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24 hours).
-
LDH Assay (Membrane Damage): Transfer a small aliquot of the supernatant from each well to a new plate. Add LDH assay reagent according to the manufacturer's instructions. Measure absorbance to quantify LDH release.
-
WST Assay (Cell Viability): Add WST reagent to the remaining cells in the original plate. Incubate for 1-4 hours. Measure absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity (LDH) and cell viability (WST) relative to controls. Determine the IC₅₀ value from the dose-response curve for the WST assay.
Protocol 2: Colony Formation Assay
This long-term assay assesses the ability of cells to proliferate and form colonies after treatment with DGH.[11][13]
-
Cell Seeding: Seed a low density of A549 cells (e.g., 200 cells/well) into 6-well plates and incubate overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of DGH (e.g., 0.00313 to 0.2 µg/mL).
-
Incubation: Incubate the cells for 10 days, allowing colonies to form.
-
Fixation and Staining: After incubation, remove the medium and wash the cells gently with phosphate-buffered saline (PBS). Fix the colonies with cold methanol for 10 minutes. Stain the fixed colonies with a 0.5% crystal violet solution for 15-30 minutes.
-
Quantification: Wash the wells with water to remove excess stain and allow them to air dry. Count the number of colonies in each well.
-
Data Analysis: Compare the number of colonies in treated wells to the untreated control wells to determine the dose-dependent inhibitory effect.
Protocol 3: In Vivo Acute Inhalation Toxicity Study
This protocol outlines the workflow for assessing the pulmonary effects of DGH in a rodent model.[11]
-
Acclimatization: House Sprague-Dawley rats in controlled conditions for at least one week to acclimate.
-
Group Assignment: Randomly divide the rats into multiple groups (e.g., control, low-dose, mid-dose, high-dose), with an equal number of males and females per group.
-
Exposure: Place the treatment groups in inhalation chambers. Expose them to DGH aerosols at target concentrations (e.g., 8.6, 21.3, 68.0 mg/m³) for a fixed duration (e.g., 4 hours). The control group is exposed to clean air only.
-
Euthanasia and Sample Collection: Immediately following exposure, euthanize the animals.
-
Bronchoalveolar Lavage (BAL): Cannulate the trachea and lavage the lungs with a fixed volume of sterile PBS to collect bronchoalveolar lavage fluid (BALF).
-
BALF Analysis: Centrifuge the BALF to separate the supernatant and cell pellet. Use the supernatant to measure LDH, total protein, and inflammatory cytokine levels using commercial kits (e.g., ELISA).
-
Histopathology: Collect lung and nasal cavity tissues, fix them in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination of tissue damage and inflammation.
References
- 1. ▷ this compound Hydrochloride (DGH) | LANXESS [lanxess.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound hydrochloride | 13590-97-1 | Benchchem [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Mode of antibacterial action of dodine (this compound monoacetate) in Pseudomonas syringae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What’s the role of this compound Hydrochloride (DGH)? - Sinobio Chemistry [sinobiochemistry.com]
- 8. Get insights into Magen [magen-tec.com]
- 9. Non-covalent interactions: complexes of guanidinium with DNA and RNA nucleobases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro and In Vivo Evaluation of the Toxic Effects of this compound Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Dodecylguanidine Acetate: A Comprehensive Physicochemical Profile for Researchers and Drug Development Professionals
An In-depth Technical Guide
Dodecylguanidine acetate, also known by its common name dodine, is a cationic surfactant with well-established applications as a fungicide in agriculture. Its amphiphilic nature, characterized by a long hydrophobic dodecyl chain and a hydrophilic guanidinium headgroup, imparts unique physicochemical properties that are of significant interest to researchers in various fields, including drug development. This technical guide provides a detailed overview of the core physicochemical properties of this compound acetate, complete with experimental protocols and a visualization of its mechanism of action.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound acetate are summarized in the tables below. These properties are crucial for understanding its behavior in various systems, including its formulation, stability, and biological activity.
Table 1: General Physicochemical Properties of this compound Acetate
| Property | Value | Reference(s) |
| Chemical Name | 1-Dodecylguanidinium acetate | [1] |
| Common Name | Dodine | [1] |
| CAS Number | 2439-10-3 | [1][2] |
| Molecular Formula | C15H33N3O2 | [1][2] |
| Molecular Weight | 287.44 g/mol | [1][3] |
| Appearance | White crystalline solid | [1][2] |
Table 2: Thermodynamic and Solubility Properties of this compound Acetate
| Property | Value | Reference(s) |
| Melting Point | 132-136 °C | [2][4][5] |
| Solubility in Water | 630 mg/L (at 25 °C) | [4][6] |
| Solubility in Organic Solvents | Soluble in alcohols (e.g., ethanol, methanol); practically insoluble in most other organic solvents. | [1] |
| pKa | >13 (strong base) | [6] |
| Critical Micelle Concentration (CMC) | 25 µmol/L (in aqueous solution) 9.5 mM (at 54 °C, determined by conductivity) | [7][8] |
Note on CMC: There is a notable discrepancy in the reported Critical Micelle Concentration (CMC) values for this compound acetate. An earlier study suggested a CMC around 25 µmol/L, while a later investigation using conductivity measurements indicated a significantly higher CMC of 9.5 mM at 54°C[7][8]. This difference may be attributable to variations in experimental conditions, such as temperature and the presence of electrolytes, which can significantly influence micelle formation[9][10]. The Krafft temperature, the temperature at which the solubility of a surfactant equals its CMC, was found to be approximately 52°C, suggesting that micellization is more favorable at elevated temperatures[8]. Researchers should consider these factors when working with this compound acetate in solution.
Experimental Protocols
This section outlines detailed methodologies for the determination of key physicochemical properties of this compound acetate, based on established standard protocols.
Melting Point Determination (Capillary Method)
The melting point of this compound acetate can be determined using the capillary method as described in various pharmacopeias and standard test guidelines[11][12][13].
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or automated instrument)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
Procedure:
-
Ensure the this compound acetate sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube in the heating block or oil bath of the melting point apparatus.
-
Heat the apparatus at a steady rate of approximately 10°C per minute until the temperature is about 20°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).
-
The reported melting point is the range between these two temperatures.
Solubility Determination (Flask Method - OECD Guideline 105)
The aqueous solubility of this compound acetate can be determined following the flask method, which is suitable for substances with solubilities above 10⁻² g/L[1][5][14][15][16].
Apparatus:
-
Constant temperature water bath or shaker
-
Glass flasks with stoppers
-
Analytical balance
-
Centrifuge (optional)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of solid this compound acetate to a glass flask containing deionized water. The excess is necessary to ensure saturation.
-
Stopper the flask and place it in a constant temperature bath or shaker set to a specific temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A preliminary test can be conducted to determine the required equilibration time.
-
After equilibration, allow the undissolved solid to settle. If necessary, centrifuge the solution to separate the solid phase.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution).
-
Determine the concentration of this compound acetate in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The solubility is reported as the mass of solute per volume or mass of the solvent (e.g., mg/L or g/100g ).
pKa Determination (Potentiometric Titration - OECD Guideline 112)
The acid dissociation constant (pKa) of the guanidinium group in this compound acetate can be determined by potentiometric titration[2][3][4][6].
Apparatus:
-
pH meter with a suitable electrode
-
Burette
-
Stirrer
-
Constant temperature jacketed beaker
-
Standardized solution of a strong acid (e.g., HCl)
Procedure:
-
Dissolve a precisely weighed amount of this compound acetate in carbonate-free deionized water in the jacketed beaker.
-
Maintain a constant temperature throughout the experiment.
-
Immerse the pH electrode in the solution and allow it to equilibrate.
-
Titrate the solution with the standardized strong acid, adding the titrant in small increments.
-
Record the pH of the solution after each addition of the titrant.
-
Continue the titration well past the equivalence point.
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa can be determined from the titration curve. It is the pH at which half of the guanidinium groups are protonated.
Critical Micelle Concentration (CMC) Determination (Conductivity Method)
The CMC of this compound acetate, an ionic surfactant, can be determined by measuring the electrical conductivity of its aqueous solutions at various concentrations[17][18][19][20].
Apparatus:
-
Conductivity meter with a conductivity cell
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Constant temperature bath
Procedure:
-
Prepare a stock solution of this compound acetate in deionized water.
-
Prepare a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC.
-
Place the conductivity cell in a sample solution held at a constant temperature.
-
Measure the electrical conductivity of each solution, ensuring the temperature is stable.
-
Plot the specific conductivity (κ) as a function of the surfactant concentration.
-
The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC. This is because below the CMC, the conductivity increases linearly with the concentration of monomeric surfactant ions. Above the CMC, the formation of micelles leads to a change in the slope of the conductivity versus concentration plot, as the mobility of the larger micelles is different from that of the individual ions.
Mechanism of Action
The primary fungicidal and antibacterial activity of this compound acetate is attributed to its ability to disrupt cell membranes[7][21][22]. As a cationic surfactant, the positively charged guanidinium headgroup interacts with the negatively charged components of fungal and bacterial cell membranes, such as phospholipids. This interaction, coupled with the insertion of the hydrophobic dodecyl tail into the lipid bilayer, leads to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. Additionally, some studies suggest that dodine can also inhibit mitochondrial respiration, further contributing to its antimicrobial effects[22][23][24][25].
The following diagram illustrates the proposed mechanism of action of this compound acetate on a fungal cell.
References
- 1. laboratuar.com [laboratuar.com]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. OECD n°112: Dissociation constant in water - Analytice [analytice.com]
- 5. filab.fr [filab.fr]
- 6. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]
- 7. This compound monoacetate (dodine) causes severe membrane damage in Pseudomonas syringae above the critical micelle concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comment on "Determination of the critical micelle concentration of this compound monoacetate (dodine)" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. scispace.com [scispace.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. westlab.com [westlab.com]
- 14. Water Solubility | Scymaris [scymaris.com]
- 15. oecd.org [oecd.org]
- 16. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 17. justagriculture.in [justagriculture.in]
- 18. fpharm.uniba.sk [fpharm.uniba.sk]
- 19. youtube.com [youtube.com]
- 20. phavi.umcs.pl [phavi.umcs.pl]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. The fungicide dodine primarily inhibits mitochondrial respiration in Ustilago maydis, but also affects plasma membrane integrity and endocytosis, which is not found in Zymoseptoria tritici - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis and Characterization of Dodecylguanidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecylguanidine and its salts are compounds of significant interest due to their broad-spectrum antimicrobial and antifungal properties. The most well-known salt, this compound acetate (commonly known as dodine), was first introduced as a fungicide in 1957 for controlling plant diseases like apple scab.[] The structure of this compound, featuring a long hydrophobic dodecyl tail and a positively charged guanidinium head group, allows it to interact with and disrupt the integrity of cell membranes.[][2] This mechanism of action makes it an effective biocide in various applications, including agriculture, water treatment, and as a disinfectant in industrial and household cleaning products.[3][4] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data for researchers in chemistry and drug development.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reaction of dodecylamine with a guanidinylating agent. Several methods have been reported, with the most prevalent routes utilizing cyanamide or urea as the source of the guanidine moiety.
A widely practiced method involves the reaction of dodecylamine with cyanamide in the presence of an acid, typically to form the corresponding salt.[5][6] An alternative approach involves the reaction of guanidine hydrochloride with a dodecyl halide.[7] Another patented method describes the synthesis starting from urea, which is a readily available and cost-effective starting material.[8]
The following diagram illustrates a common synthetic pathway for producing this compound acetate (Dodine) from dodecylamine and cyanamide.
Caption: Synthesis of this compound Acetate.
Experimental Protocol: Synthesis of this compound Acetate from Dodecylamine and Cyanamide
This protocol is adapted from a patented method for the synthesis of this compound acetate.[9]
Materials:
-
Dodecylamine
-
Cyanamide
-
Acetic Acid
-
Water
-
Round-bottom flask equipped with a stirrer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a 2 L round-bottom flask equipped with a stirrer, combine 300 g of dodecylamine, 500 g of water, and 30 ml of acetic acid.
-
Heat the mixture to 90-95 °C with stirring.
-
Over a period of 2 hours, gradually add cyanamide to the reaction mixture.
-
After the addition of cyanamide is complete, continue to stir the reaction mixture at 97 °C for an additional 2 hours.
-
Following the reaction period, allow the mixture to cool and neutralize it to a pH of 6 with acetic acid.
-
Dilute the solution with water to a total volume of 2 L and cool the solution further.
-
A white precipitate of this compound acetate (dodine) will form.
-
Collect the precipitate by filtration.
-
The expected yield is approximately 400 g of dodine with a purity of 98%.
Characterization of this compound
The characterization of this compound is essential to confirm its structure and purity. The primary analytical techniques employed for this purpose are Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
The following diagram illustrates a general workflow for the characterization of synthesized this compound.
Caption: Characterization Workflow for this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its chemical bonds.
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Reference |
| N-H | Stretching | ~3300 | [2] |
| C-H (alkyl) | Stretching | 2850-3000 | [10] |
| C=N (guanidinium) | Stretching | ~1670, 1645, 1605 | [10] |
| C-H (alkyl) | Bending | 1450-1470 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The ¹H NMR spectrum is expected to show signals corresponding to the protons of the dodecyl chain, including the terminal methyl group, the methylene groups of the alkyl chain, and the protons of the guanidinium group. The protons of the alkyl chain typically appear in the range of δ 0.8–1.5 ppm.[2]
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the dodecyl chain and a characteristic signal for the carbon atom of the guanidinium group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound, the expected molecular weight is approximately 227.39 g/mol .[3] Mass spectrometry data for this compound shows a precursor ion [M+H]⁺ at m/z 228.2434.[3]
| Ion | m/z | Reference |
| [M+H]⁺ | 228.2434 | [3] |
Experimental Protocols for Characterization
FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using a KBr pellet or as a solution in a suitable solvent (e.g., CCl₄, CHCl₃).[10] For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups present in this compound.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.
-
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure of the molecule.
Mass Spectrometry
-
Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, often via liquid chromatography (LC-MS).
-
Data Acquisition: The mass spectrum is acquired using an appropriate ionization technique, such as electrospray ionization (ESI).
-
Analysis: The molecular ion peak and the fragmentation pattern are analyzed to confirm the molecular weight and structure of this compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthetic route via the reaction of dodecylamine and cyanamide is a well-established and efficient method. The characterization of the final product can be reliably achieved using a combination of FTIR, NMR, and mass spectrometry. The provided protocols and data serve as a valuable resource for researchers and professionals working with this important antimicrobial compound. Further research could focus on the development of novel synthetic routes with improved efficiency and sustainability, as well as a more in-depth investigation into its biological activities and potential applications.
References
- 2. This compound hydrochloride | 13590-97-1 | Benchchem [benchchem.com]
- 3. Guanidine, dodecyl- | C13H29N3 | CID 8204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000638) [hmdb.ca]
- 5. spectrabase.com [spectrabase.com]
- 6. chembk.com [chembk.com]
- 7. 1-Dodecylguanidinium acetate | C15H33N3O2 | CID 129690901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ES8507477A3 - Process for the preparation of this compound acetate - Google Patents [patents.google.com]
- 9. DE3248115A1 - Process for the preparation of this compound acetate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Dodecylguanidine: A Technical Guide to its Solubility and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecylguanidine and its salts, particularly this compound hydrochloride (DGH), are cationic surfactants with significant antimicrobial properties.[1] Their efficacy as biocides is rooted in their chemical structure, featuring a long hydrophobic dodecyl chain and a hydrophilic guanidinium headgroup. This amphipathic nature governs their solubility in various media and dictates their primary mechanism of action: the disruption of microbial cell membranes.[2][3] Furthermore, evidence suggests an inhibitory effect on crucial cellular processes, including mitochondrial respiration. This guide provides a comprehensive overview of the solubility characteristics of this compound and details its molecular mechanisms of action, offering valuable insights for its application in research and drug development.
Data Presentation: Solubility Profile
Quantitative solubility data for this compound hydrochloride is not extensively documented in publicly available literature. However, qualitative descriptions consistently indicate its solubility in water and polar organic solvents.[1][2][4] The following table summarizes the available qualitative and analogous quantitative information.
| Solvent | Type | Reported Solubility of this compound Hydrochloride | Analogous Quantitative Data (Phencyclidine Hydrochloride)[5] |
| Water | Aqueous | Completely soluble[3], Excellent solubility[2] | 11.2 mg/mL |
| Methanol | Organic (Polar, Protic) | Soluble in alcohols[1][4] | 30 mg/mL |
| Ethanol | Organic (Polar, Protic) | Soluble in alcohols[1][4] | - |
| Dimethyl Sulfoxide (DMSO) | Organic (Polar, Aprotic) | Soluble in certain organic solvents[2] | - |
Experimental Protocols
I. Determination of this compound Solubility
Objective: To quantify the solubility of this compound hydrochloride in water and various organic solvents. This protocol is adapted from established methods for determining the solubility of cationic surfactants.
Materials:
-
This compound hydrochloride (analytical grade)
-
Solvents: Deionized water, Ethanol (99%), Methanol (99%), Dimethyl Sulfoxide (DMSO, analytical grade)
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Temperature-controlled incubator/shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector) or a titration setup.[6][7]
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound hydrochloride to a known volume of each solvent in separate sealed vials.
-
Equilibrate the vials in a temperature-controlled shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should have visible undissolved solid.
-
-
Separation of Undissolved Solute:
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect a precise volume of the supernatant, ensuring no solid particles are transferred.
-
-
Quantification:
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound hydrochloride in the diluted supernatant using a validated HPLC method or a two-phase titration method with an anionic surfactant like sodium dodecyl sulfate.[6][7]
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound hydrochloride in the respective solvent at the tested temperature.
-
II. Investigation of Membrane Disruption Activity
Objective: To assess the ability of this compound to disrupt microbial cell membranes.
Materials:
-
Bacterial strain (e.g., E. coli or S. aureus)
-
This compound hydrochloride
-
Live/Dead BacLight™ Bacterial Viability Kit (or similar fluorescent dyes like propidium iodide and SYTO 9)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Bacterial Culture Preparation:
-
Grow the bacterial strain to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to a specific optical density.
-
-
Treatment:
-
Incubate the bacterial suspension with varying concentrations of this compound hydrochloride for a defined period. Include a negative control (no this compound).
-
-
Staining:
-
Add the fluorescent dyes (e.g., SYTO 9 and propidium iodide) to the bacterial suspensions according to the manufacturer's instructions. SYTO 9 stains all bacterial cells (live and dead), while propidium iodide only enters cells with compromised membranes (dead cells).
-
-
Analysis:
-
Measure the fluorescence using a fluorometer or visualize the cells under a fluorescence microscope.
-
An increase in the red fluorescence (propidium iodide) with increasing concentrations of this compound indicates membrane damage.
-
III. Assessment of Mitochondrial Respiration Inhibition
Objective: To determine the effect of this compound on mitochondrial respiration. This protocol is based on methods for studying mitochondrial function.[8][9]
Materials:
-
Isolated mitochondria (e.g., from rat liver or cultured cells)
-
This compound hydrochloride
-
Respiration buffer
-
Substrates for mitochondrial respiration (e.g., pyruvate, malate, succinate)
-
ADP
-
Oxygen electrode (e.g., Clark-type electrode) or a high-resolution respirometer.
Procedure:
-
Mitochondrial Isolation:
-
Isolate mitochondria from the chosen source using standard differential centrifugation protocols.
-
-
Respirometry:
-
Add a known amount of isolated mitochondria to the respiration buffer in the oxygen electrode chamber.
-
Add the respiratory substrates to initiate basal respiration (State 2).
-
Add a controlled amount of ADP to stimulate ATP synthesis-coupled respiration (State 3).
-
After the ADP is phosphorylated, the respiration rate will decrease to a resting state (State 4).
-
Introduce this compound hydrochloride at various concentrations and monitor the oxygen consumption rate.
-
-
Analysis:
-
A decrease in the State 3 respiration rate in the presence of this compound indicates inhibition of the electron transport chain or oxidative phosphorylation.
-
Mandatory Visualization
Caption: Workflow for Determining this compound Solubility.
References
- 1. This compound hydrochloride Dealer and Distributor | this compound hydrochloride Supplier | this compound hydrochloride Stockist | this compound hydrochloride Importers [multichemindia.com]
- 2. What’s the role of this compound Hydrochloride (DGH)? - Sinobio Chemistry [sinobiochemistry.com]
- 3. ▷ this compound Hydrochloride (DGH) | LANXESS [lanxess.com]
- 4. Organic Surface Active Agent Biocides this compound Hydrochloride DGH 35% CAS 13590-97-1 - Buy this compound Hydrochloride, DGH, DGH 35% Product on Sinobio Chemistry [sinobiochemistry.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. xylemanalytics.com [xylemanalytics.com]
- 7. n-analytech.co.jp [n-analytech.co.jp]
- 8. Effects of guanidine derivatives on mitochondrial function: I. Phenethylbiguanide inhibition of respiration in mitochondria from guinea pig and rat tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Dodecylguanidine Hydrochloride (CAS No. 13590-97-1): A Comprehensive Technical Guide
Introduction
Dodecylguanidine hydrochloride (DGH), identified by CAS number 13590-97-1, is a cationic surfactant belonging to the guanidine class of compounds.[1] It is structurally characterized by a long, hydrophobic dodecyl tail and a hydrophilic, positively charged guanidinium head group.[2][3] This amphipathic nature underpins its broad-spectrum antimicrobial activity and its utility in a wide range of industrial and research applications.[2][4] DGH is effective against bacteria (both Gram-positive and Gram-negative), fungi, and algae.[2] It is commonly used as a biocide and disinfectant in industrial water systems, pulp and paper manufacturing, and as a component in detergents and coatings.[4][5] In research settings, it serves as a tool for studying microbial membrane disruption and other cellular processes.[2][] This document provides a detailed overview of the technical information available for this compound Hydrochloride.
Physicochemical Properties
This compound hydrochloride is typically a white to off-white crystalline powder with good solubility in water and some organic solvents.[5] Its properties make it suitable for various formulations.[5]
| Property | Value | Source(s) |
| CAS Number | 13590-97-1 | [7] |
| Molecular Formula | C₁₃H₃₀ClN₃ | [7][8] |
| Molecular Weight | 263.85 g/mol | [7][8] |
| Synonyms | N-Dodecylguanidine hydrochloride, 1-Dodecylguanidine hydrochloride, DGH | [1][9] |
| Appearance | White to off-white crystalline powder | [5] |
| Density | 0.95 g/cm³ | [10][11] |
| Boiling Point | 352.8 °C at 760 mmHg | [11] |
| Flash Point | 167.2 °C | [11] |
| Solubility | Soluble in water | [5] |
Biological Activity and Mechanism of Action
The primary biological activity of DGH is its function as a broad-spectrum antimicrobial agent.[2] Its mechanism of action is multifaceted, primarily targeting cellular membranes and vital cellular processes.
1. Microbial Membrane Disruption
The cationic guanidinium headgroup of DGH interacts with negatively charged components of microbial cell membranes, such as phosphates in phospholipids.[12] The hydrophobic dodecyl tail then inserts into and disrupts the lipid bilayer.[2][] This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell lysis.[2][3]
2. Inhibition of Mitochondrial Respiration
Studies on the related compound dodine (this compound acetate) show that a primary mode of action is the inhibition of mitochondrial respiration.[2] DGH is believed to act similarly by interfering with the electron transport chain, specifically affecting NADH oxidases.[2] This leads to the depolarization of the inner mitochondrial membrane, severely impairing ATP synthesis and depriving the cell of energy.[2]
References
- 1. This compound hydrochloride | C13H30ClN3 | CID 61649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | 13590-97-1 | Benchchem [benchchem.com]
- 3. ▷ this compound Hydrochloride (DGH) | LANXESS [lanxess.com]
- 4. This compound hydrochloride Dealer and Distributor | this compound hydrochloride Supplier | this compound hydrochloride Stockist | this compound hydrochloride Importers [multichemindia.com]
- 5. What’s the role of this compound Hydrochloride (DGH)? - Sinobio Chemistry [sinobiochemistry.com]
- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 8. This compound monohydrochloride | 13590-97-1 | FD150850 [biosynth.com]
- 9. parchem.com [parchem.com]
- 10. Organic Surface Active Agent Biocides this compound Hydrochloride DGH 35% CAS 13590-97-1 - Buy this compound Hydrochloride, DGH, DGH 35% Product on Sinobio Chemistry [sinobiochemistry.com]
- 11. This compound hydrochloride|lookchem [lookchem.com]
- 12. mdpi.com [mdpi.com]
Early Research on Dodecylguanidine as a Surfactant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecylguanidine and its salts, particularly this compound acetate (commonly known as dodine) and this compound hydrochloride, represent a class of cationic surfactants that garnered significant interest in the mid-20th century, primarily for their potent fungicidal and antimicrobial properties. This technical guide delves into the early research on this compound, focusing on its core surfactant characteristics, synthesis, and mechanism of action. While access to the full text of the earliest publications from the 1950s remains challenging, this document synthesizes available data, including more recent re-evaluations of early findings, to provide a comprehensive overview for researchers and professionals in drug development and related fields.
Core Surfactant Properties of this compound Salts
The surfactant properties of this compound are central to its biological activity. Like other amphiphilic molecules, this compound possesses a long hydrophobic alkyl chain (dodecyl) and a hydrophilic headgroup (guanidine). This structure enables it to orient at interfaces, reducing surface tension and forming micelles in solution above a certain concentration.
Quantitative Data on Surfactant Properties
| Parameter | Value | Salt | Temperature (°C) | Method | Source |
| Critical Micelle Concentration (CMC) | 9.5 mM | Acetate (Dodine) | 54 | Electrical Conductivity | Inoue et al., 2007[1] |
| Krafft Temperature | ~52 °C | Acetate (Dodine) | - | Electrical Conductivity | Inoue et al., 2007[1] |
Note: Early research on the CMC of this compound hydrochloride was not found in the available literature. The Krafft temperature is the temperature below which the surfactant has limited solubility and does not form micelles.
Experimental Protocols
Detailed experimental protocols from the initial studies in the 1950s and 1960s are not fully accessible. However, based on patents from that era and established methodologies for surfactant characterization, the following sections outline the likely procedures used.
Synthesis of this compound Acetate (Dodine)
The synthesis of this compound acetate typically involves the reaction of dodecylamine with cyanamide in the presence of acetic acid. Several patents from the mid-20th century describe variations of this process. A general procedure is as follows:
-
Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and reflux condenser is charged with dodecylamine and a suitable solvent (e.g., water, a lower alcohol, or a mixture thereof).
-
Addition of Acetic Acid: A portion of acetic acid is added to the dodecylamine solution.
-
Cyanamide Addition: Cyanamide is then added to the stirred mixture. The reaction is typically carried out at an elevated temperature, often between 75-95 °C, for a set period to ensure complete reaction.
-
Crystallization and Isolation: Upon completion of the reaction, the mixture is cooled to induce crystallization of the this compound acetate product.
-
Purification: The crude product is collected by filtration, washed with a cold solvent to remove unreacted starting materials and byproducts, and then dried.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant, representing the concentration at which micelle formation begins. In the mid-20th century, several methods were available for its determination.
1. Electrical Conductivity Method:
This method is based on the change in the molar conductivity of a surfactant solution as a function of its concentration.
-
Preparation of Stock Solution: A concentrated stock solution of this compound salt in deionized water is prepared.
-
Serial Dilutions: A series of solutions with decreasing concentrations are prepared by diluting the stock solution.
-
Conductivity Measurement: The specific conductivity of each solution is measured using a calibrated conductivity meter at a constant temperature.
-
Data Analysis: The specific conductivity is plotted against the surfactant concentration. The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.
2. Surface Tension Method:
This method relies on the principle that the surface tension of a liquid decreases with the addition of a surfactant up to the CMC, after which it remains relatively constant.
-
Solution Preparation: A series of this compound salt solutions of varying concentrations are prepared.
-
Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., a Du Noüy ring tensiometer, which was common in that era).
-
Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration. The concentration at which a sharp break in the curve occurs, indicating the saturation of the air-water interface, is the CMC.
Mechanism of Action: Fungicidal Properties
The primary application of this compound in early research was as a fungicide. Its mechanism of action is multifaceted and is intrinsically linked to its surfactant properties.
The fungicidal activity of this compound is primarily attributed to its ability to disrupt the fungal cell membrane. The cationic guanidinium headgroup interacts with the negatively charged components of the fungal plasma membrane, while the hydrophobic dodecyl tail penetrates the lipid bilayer. This insertion disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.
More recent studies have further elucidated this mechanism, suggesting a dual mode of action where this compound not only disrupts the plasma membrane but also inhibits mitochondrial respiration. This interference with cellular energy production further contributes to its potent fungicidal effects.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for its investigation.
References
The Advent of a Fungicidal Powerhouse: An In-depth Guide to the Discovery and History of Dodecylguanidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecylguanidine compounds, a class of cationic surfactants, have carved a significant niche in the landscape of antimicrobial agents. From their initial discovery as potent fungicides to their broader applications as industrial biocides, these molecules have been the subject of extensive research. This technical guide delves into the core of this compound's history, tracing its discovery, key developmental milestones, and the scientific investigations that have illuminated its mechanisms of action. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, featuring detailed experimental protocols, quantitative data summaries, and visualizations of its biological interactions.
Discovery and Historical Development
The history of this compound is intrinsically linked to its acetate salt, dodine. Introduced in 1957 by the American Cyanamid Company, dodine emerged as a powerful fungicide, primarily for controlling apple scab.[1][2] Its development marked a significant advancement in the post-war era of pesticide research, offering a new chemical entity with a unique mode of action. The early success of dodine spurred further investigation into the broader applications of this compound and its derivatives, leading to their use in various industrial settings as biocides and disinfectants.[2]
Physicochemical and Toxicological Profile
The efficacy and safety of this compound compounds are underpinned by their distinct physicochemical and toxicological properties. This compound hydrochloride typically presents as a white to off-white crystalline powder with good solubility in water.[3] Dodine, the acetate salt, is a white crystalline solid with a melting point of 136°C and is also soluble in water and lower molecular weight alcohols.[1]
A comprehensive summary of the available quantitative data is presented in the tables below, offering a comparative overview of the key parameters for this compound acetate (dodine) and this compound hydrochloride.
Table 1: Physicochemical Properties of this compound Compounds
| Property | This compound Acetate (Dodine) | This compound Hydrochloride |
| Molecular Formula | C₁₅H₃₃N₃O₂ | C₁₃H₃₀ClN₃ |
| Molecular Weight | 287.44 g/mol [1] | 263.85 g/mol |
| Physical State | White crystalline solid[1] | White to off-white crystalline powder[3] |
| Melting Point | 136 °C[1] | Not precisely determined |
| Boiling Point | Decomposes at ~200°C[4] | 352.8 °C at 760 mmHg |
| Water Solubility | 0.63 g/L at 25°C[5] | Soluble |
| Vapor Pressure | 5 x 10⁻⁶ Pa at 20°C (estimated)[5] | Not determined |
| LogP | 0.87 at pH 4.6, 0.96 at pH 9.3[4] | 5.38 |
Table 2: Acute Toxicity Data for this compound Compounds
| Compound | Species | Route of Administration | LD₅₀ / LC₅₀ Value | Reference |
| This compound Acetate (Dodine) | Rat (male) | Oral | 750-1540 mg/kg[1] | [1] |
| This compound Acetate (Dodine) | Rat (female) | Oral | 660 mg/kg[1] | [1] |
| This compound Acetate (Dodine) | Rat | Dermal | >6000 mg/kg[2] | [2] |
| This compound Acetate (Dodine) | Rabbit | Dermal | >1500 mg/kg[2] | [2] |
| This compound Acetate (Dodine) | Mallard Duck | Oral | 1142 mg/kg[2] | [2] |
| This compound Acetate (Dodine) | Harlequin Fish | - | 0.53 mg/L (48h LC₅₀)[2] | [2] |
| This compound Hydrochloride | Rat | Inhalation | >68 mg/m³ (4h LC₅₀) |
Mechanism of Action
The antimicrobial activity of this compound compounds stems from a dual mechanism of action that targets fundamental cellular structures and processes.
Membrane Disruption
As cationic surfactants, this compound molecules possess a hydrophilic guanidinium head and a long, hydrophobic dodecyl tail. This amphipathic nature facilitates their insertion into the lipid bilayers of microbial cell membranes. This insertion disrupts the membrane's integrity, leading to increased permeability and the leakage of essential cellular components, ultimately resulting in cell death.
Inhibition of Mitochondrial Respiration
Beyond direct membrane damage, this compound compounds also interfere with cellular energy production by inhibiting mitochondrial respiration. This action is particularly pronounced in fungi. The primary target is the mitochondrial electron transport chain, leading to a reduction in ATP synthesis and subsequent energy depletion within the cell.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound compounds.
Synthesis of this compound Acetate (Dodine)
Objective: To synthesize this compound acetate from dodecylamine and cyanamide.
Materials:
-
Dodecylamine
-
Cyanamide
-
Glacial Acetic Acid
-
Inert solvent (e.g., isopropanol)
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a reaction vessel, dissolve dodecylamine in an inert solvent.
-
Slowly add an aqueous solution of cyanamide to the dodecylamine solution with constant stirring over a period of 1-2 hours.[6]
-
Heat the reaction mixture to 75-95°C and maintain this temperature for 2-4 hours to allow the reaction to proceed.[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add glacial acetic acid to the mixture to precipitate the this compound acetate.
-
Collect the precipitate by filtration.
-
Wash the precipitate with a small amount of cold inert solvent to remove any unreacted starting materials.
-
Dry the purified this compound acetate in an oven at a controlled temperature.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a this compound compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound compound (e.g., dodine)
-
Microbial culture (e.g., Venturia inaequalis)
-
Sterile growth medium (e.g., Potato Dextrose Broth)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the this compound compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in the growth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism in the growth medium.
-
Inoculate each well (except for a negative control) with the microbial suspension.
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 25°C for 48-72 hours for fungi).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a plate reader. The MIC is the lowest concentration with no visible growth.
Assessment of Membrane Permeability
Objective: To measure the ability of a this compound compound to disrupt microbial cell membranes.
Materials:
-
This compound compound
-
Microbial cell suspension
-
Fluorescent dye that is excluded by intact membranes (e.g., propidium iodide)
-
Fluorometer or fluorescence microscope
Procedure:
-
Wash and resuspend the microbial cells in a suitable buffer.
-
Treat the cell suspension with various concentrations of the this compound compound.
-
Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (untreated cells).
-
Add the fluorescent dye to each sample.
-
Incubate for a defined period.
-
Measure the fluorescence intensity. An increase in fluorescence indicates that the dye has entered the cells through a compromised membrane.
Measurement of Mitochondrial Respiration
Objective: To quantify the effect of a this compound compound on the oxygen consumption rate of isolated mitochondria.
Materials:
-
This compound compound
-
Isolated mitochondria (e.g., from rat liver or fungal cells)
-
Respiration buffer
-
Substrates for the electron transport chain (e.g., pyruvate, malate, succinate)
-
ADP
-
Oxygen electrode or a Seahorse XF Analyzer
Procedure:
-
Isolate mitochondria from the target organism using standard differential centrifugation methods.
-
Suspend the isolated mitochondria in respiration buffer.
-
Add the mitochondrial suspension to the chamber of the oxygen electrode or the wells of a Seahorse plate.
-
Add the respiratory substrates to initiate baseline oxygen consumption.
-
Inject the this compound compound at various concentrations and monitor the change in oxygen consumption rate.
-
Add ADP to measure the state 3 (active) respiration and assess the effect of the compound on ATP synthesis-linked respiration.
Conclusion
This compound compounds, with dodine as their flagship representative, have a rich history as effective antimicrobial agents. Their dual mechanism of action, involving both membrane disruption and inhibition of mitochondrial respiration, makes them potent against a range of fungal and bacterial pathogens. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and professionals in the field of drug development and antimicrobial research. Further investigation into the precise molecular interactions and the potential for developing novel derivatives with enhanced efficacy and reduced toxicity remains a promising avenue for future research.
References
An In-depth Technical Guide to Dodecylguanidine Derivatives: Chemical Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecylguanidine and its derivatives represent a class of cationic surfactants with a broad spectrum of biological activities, most notably as antimicrobial and antifungal agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and mechanisms of action of these compounds. Key quantitative data on their physical and biological properties are summarized for comparative analysis. Detailed experimental protocols for the synthesis of this compound acetate are provided, along with visualizations of their primary mechanisms of action: disruption of the cell membrane and inhibition of mitochondrial respiration. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of new therapeutic agents and antimicrobial formulations.
Chemical and Physical Properties
This compound derivatives are characterized by a long, hydrophobic dodecyl chain and a highly basic, hydrophilic guanidinium headgroup. This amphipathic nature is central to their biological activity. The properties of two prominent derivatives, this compound hydrochloride and this compound acetate (dodine), are detailed below.
| Property | This compound Hydrochloride | This compound Acetate (Dodine) |
| CAS Number | 13590-97-1 | 2439-10-3 |
| Molecular Formula | C13H30ClN3 | C15H33N3O2 |
| Molecular Weight | 263.85 g/mol | 287.44 g/mol |
| Appearance | White to off-white crystalline powder | White crystalline solid |
| Melting Point | Not specified | 136 °C[1] |
| Solubility | Soluble in water and polar organic solvents.[2] | Soluble in alcohols and hot water; slightly soluble in other solvents; 0.063% by weight in water at 25 °C.[1] |
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various methods. A common and effective approach for producing this compound acetate (dodine) involves the reaction of dodecylamine with cyanamide in the presence of acetic acid.
Experimental Protocol: Synthesis of this compound Acetate
This protocol is based on established patent literature and provides a method for the synthesis of this compound acetate with a high yield.[3]
Materials:
-
Dodecylamine
-
Cyanamide (50% aqueous solution)
-
Acetic acid (glacial)
-
Water (deionized)
-
Inert solvent (e.g., isopropanol, ethanol)
Procedure:
-
To a reaction vessel equipped with a stirrer and a reflux condenser, add dodecylamine and a portion of the acetic acid in an inert solvent or water.
-
Heat the mixture to a temperature between 75-95 °C with continuous stirring.
-
Slowly add the 50% aqueous solution of cyanamide to the reaction mixture. The pH of the reaction should be maintained above 7.
-
After the addition of cyanamide is complete, continue to stir the mixture at 90-95 °C to allow the reaction to proceed to equilibrium.
-
Once the reaction has reached equilibrium, cool the mixture and acidify to a pH of 6 with the remaining acetic acid.
-
Dilute the reaction mixture with water and cool further to 15-20 °C to precipitate the this compound acetate.
-
Collect the white precipitate by filtration and wash with cold water.
-
Dry the product under vacuum to obtain this compound acetate.
Expected Yield: >80%
Synthesis Workflow
References
- 1. Inhibition of mitochondrial complex III induces differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recurrent inhibition of mitochondrial complex III induces chronic pulmonary vasoconstriction and glycolytic switch in the rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Dodecylguanidine: A Technical Guide to its Biodegradability and Environmental Fate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biodegradability and environmental fate of dodecylguanidine (DG), a chemical with applications as a fungicide, bactericide, and industrial biocide. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key environmental processes to support informed risk assessment and decision-making.
Physicochemical Properties and Environmental Distribution
This compound's behavior in the environment is influenced by its physicochemical properties. As a guanidine derivative, it exists predominantly in its cationic form under typical environmental pH conditions.
| Property | Value | Reference / Method |
| Log K_ow_ | 0.96 | [Generic] |
| Water Solubility | 630 mg/L at 25°C (for dodine) | [1] |
| Vapor Pressure | 1300 mPa at 20°C (for dodine) | [1] |
| pKa | 9 | [2] |
| Soil Adsorption (K_oc_) | 1 x 10^5^ (estimated) | [1][2] |
Note: Dodine, the acetate salt of this compound, is often studied. The environmental fate of dodine and this compound hydrochloride is considered together as they share the same cationic form, this compound, under typical environmental conditions in water and moist soil.[3]
Biodegradability
The primary mechanism for the degradation of this compound in the environment is microbial activity.[1] It is not expected to be persistent in the terrestrial environment but shows persistence in aquatic systems.
Aerobic Biodegradation in Soil
Studies indicate that this compound is not persistent in soil under aerobic conditions.
| Parameter | Value | Test System / Conditions | Guideline Reference |
| Aerobic Soil Half-Life (DT | 17.5 to 22.3 days | Specific soil types and conditions not detailed. | Not specified |
| Aerobic Soil Half-Life (DT | ~20 days | Specific soil types and conditions not detailed. | Not specified[1] |
Aerobic Biodegradation in Aquatic Systems
In contrast to its behavior in soil, this compound is persistent in the aquatic environment under aerobic conditions.
| Parameter | Value | Test System / Conditions | Guideline Reference |
| Aerobic Aquatic Metabolism Half-Life (DT | 38.9 to 227 days | at 25°C; specific sediment/water systems not detailed. | Not specified[3] |
Abiotic Degradation
Abiotic degradation pathways, such as hydrolysis and photolysis, are also considered in the environmental fate assessment of chemicals.
Hydrolysis
Limited information is currently available on the hydrolysis of this compound. Given its stability under moderately acidic or alkaline conditions, hydrolysis is not expected to be a major degradation pathway.
| pH | Half-life (t | Temperature | Guideline Reference |
| 4 | Data not available | OECD 111 | |
| 7 | Data not available | OECD 111 | |
| 9 | Data not available | OECD 111 |
Photolysis
Environmental Fate and Transport
Soil Mobility
With a high estimated soil organic carbon-water partitioning coefficient (K_oc_) of 1 x 10^5^, this compound is expected to be immobile in soil.[1][2] It binds strongly to soil particles, which limits its potential to leach into groundwater.[1]
Volatilization
Given its low vapor pressure and high water solubility, this compound is not expected to volatilize from moist soil or water surfaces.[3]
Biodegradation Pathways and Metabolites
The degradation of this compound is believed to proceed through oxidation and hydrolysis, ultimately leading to the formation of carbon dioxide and ammonia. Intermediate degradation products include guanidine and urea.
Experimental Protocols
The following sections describe the general methodologies for key environmental fate studies as prescribed by the Organisation for Economic Co-operation and Development (OECD) guidelines. Specific experimental details for this compound studies are not fully available in the public domain.
OECD 307: Aerobic and Anaerobic Transformation in Soil
This guideline is used to determine the rate of degradation and the degradation pathway of a chemical in soil under both aerobic and anaerobic conditions.
OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems
This guideline assesses the degradation and partitioning of a chemical in a water-sediment system.
OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method
This method is used to determine the extent to which a chemical adsorbs to and desorbs from soil.
Summary and Conclusions
This compound is a moderately water-soluble, non-volatile compound that is expected to be immobile in soil due to its strong adsorption to soil particles. The primary route of its environmental degradation is through microbial metabolism, with a significantly faster degradation rate in soil compared to aquatic environments. While general degradation half-lives are available, detailed quantitative data from studies following standardized OECD guidelines are not readily accessible in the public domain. Further research and access to regulatory submission data would be necessary to provide a more complete quantitative assessment of the environmental fate of this compound.
References
In-depth Technical Guide to the Stability of Dodecylguanidine Across a Broad pH Range
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecylguanidine (DGH), a cationic surfactant with a dodecyl tail and a guanidinium head group, sees wide application as a biocide and fungicide. Its efficacy and formulation are intrinsically linked to its stability across a range of pH values. This technical guide provides a comprehensive overview of the stability of this compound, detailing its chemical properties, hydrolytic stability at various pH levels, and the experimental protocols for assessing its degradation. This document is intended to be a valuable resource for researchers and professionals involved in the development and application of this compound-based products.
Chemical and Physical Properties of this compound
This compound is a strongly basic compound due to the resonance stabilization of its protonated guanidinium group. This high basicity, with a reported pKa of >13, dictates that it exists predominantly in its cationic form across a wide physiological and environmental pH range.[1][2]
Table 1: Physicochemical Properties of this compound and its Salts
| Property | Value | Reference |
| This compound | ||
| Molecular Formula | C13H29N3 | [3] |
| Molecular Weight | 227.44 g/mol | |
| This compound Hydrochloride (DGH) | ||
| CAS Number | 13590-97-1 | [4][5] |
| Molecular Formula | C13H30ClN3 | [3] |
| Molecular Weight | 263.85 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Solubility in Water | Soluble | [4][6] |
| Boiling Point | 108°C (226.4°F) | [4] |
| Flash Point | 109°C (228.2°F) Closed Cup | [4] |
| This compound Acetate (Dodine) | ||
| Melting Point | 136°C | [1][2] |
| Water Solubility | 630 mg/L (25°C) | [1][2] |
pH-Dependent Stability of this compound
This compound exhibits remarkable stability across a broad pH range, a key attribute for its diverse applications. Commercial literature for this compound hydrochloride (DGH) often cites a wide application pH range, typically between 4 and 12, highlighting its chemical robustness.[7]
Hydrolytic Stability
The guanidinium group, while highly stable, can be susceptible to hydrolysis under certain conditions to form urea and the corresponding amine. However, studies on dodine (this compound acetate) demonstrate its significant resistance to hydrolysis in environmentally relevant pH ranges.
A study on the hydrolysis rate of dodine hydrochloride (97.5% purity) in sterile conditions in the dark at 25°C showed no significant hydrolysis at pH 4, 7, and 9 after 30 days.[1] This indicates a high degree of stability under these conditions.
Table 2: Estimated Hydrolytic Half-Life of Dodine at 25°C
| pH | Buffer | Estimated Half-Life (days) | Reference |
| 5 | 576 | [1] | |
| 7 | HEPES | No degradation | [1] |
| 7 | Tris | 914 | [1] |
| 9 | 1198 | [1] |
This high stability is attributed to the resonance of the guanidinium cation, which delocalizes the positive charge and makes the central carbon atom less susceptible to nucleophilic attack by water or hydroxide ions. However, it is known that both acid- and base-catalyzed hydrolysis of alkylguanidines can occur, leading to the formation of ureas and amines.[2] The rate of this hydrolysis can be influenced by factors such as steric hindrance around the guanidinium group.[2]
Potential Degradation Pathway
The primary degradation pathway for this compound under hydrolytic stress is the cleavage of the C-N bond of the guanidinium group.
Caption: Proposed hydrolytic degradation of this compound.
Metabolism studies of dodine in plants also suggest that degradation occurs through successive oxidation and hydrolysis, ultimately leading to the formation of guanidine, urea, CO2, and ammonia.[8]
Experimental Protocols
Hydrolytic Stability Assessment (Adapted from OECD Guideline 111)
This protocol outlines a tiered approach to assess the abiotic hydrolysis of this compound as a function of pH.
Tier 1: Preliminary Test
-
Preparation of Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. The concentration of this compound should not exceed 0.01 M or half its saturation concentration.
-
Incubation: Incubate the test solutions in the dark at a constant temperature, for example, 25°C.
-
Sampling and Analysis: At appropriate time intervals (e.g., 0, 7, 14, 21, and 30 days), withdraw aliquots from each test solution.
-
Quantification: Analyze the concentration of this compound in each sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Evaluation: If less than 10% degradation is observed after 30 days, this compound is considered hydrolytically stable under the tested conditions, and further testing may not be necessary.
Tier 2: Degradation Kinetics Study
-
Conditions: If significant degradation (>10%) is observed in the preliminary test, conduct a more detailed kinetic study at the pH value(s) where degradation occurred.
-
Sampling Frequency: Increase the sampling frequency to accurately determine the degradation rate.
-
Data Analysis: Plot the concentration of this compound versus time. Determine the order of the reaction and calculate the degradation rate constant (k) and the half-life (t½).
Caption: Workflow for hydrolytic stability testing of this compound.
pKa Determination by Potentiometric Titration
-
Preparation of Analyte Solution: Accurately weigh and dissolve a known amount of this compound hydrochloride in deionized, carbonate-free water to prepare a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.
-
Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its potential degradation products. While a specific validated method for this compound was not found in the public literature, the following general parameters can serve as a starting point for method development. Due to the lack of a strong chromophore in this compound, derivatization or the use of alternative detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD) is often necessary.
Example HPLC Parameters (for Guanidino Compounds):
-
Column: A reversed-phase C18 column is a common choice.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.
-
Detection:
-
UV-Vis: If a suitable derivatizing agent that introduces a chromophore is used.
-
Mass Spectrometry (MS): Provides high sensitivity and specificity and can aid in the identification of degradation products.
-
Evaporative Light Scattering Detector (ELSD): A universal detector suitable for non-volatile analytes without a chromophore.
-
-
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Conclusion
This compound is a chemically stable molecule across a broad pH range, a property that underpins its widespread use. Its high pKa ensures it remains in its active cationic form in most application environments. While highly resistant to hydrolysis, especially around neutral pH, it can undergo slow degradation under more extreme acidic or basic conditions to form dodecylamine and urea. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments and to develop and validate appropriate analytical methods for the accurate quantification of this compound and its potential degradation products. This in-depth understanding of its stability profile is essential for the formulation of robust and effective products and for predicting its environmental fate.
References
- 1. fao.org [fao.org]
- 2. Development of more hydrolytically stable alkyl guanidines - American Chemical Society [acs.digitellinc.com]
- 3. This compound hydrochloride | C13H30ClN3 | CID 61649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lanxess.com [lanxess.com]
- 5. This compound Monohydrochloride | Alzchem Group [alzchem.com]
- 6. What’s the role of this compound Hydrochloride (DGH)? - Sinobio Chemistry [sinobiochemistry.com]
- 7. ▷ this compound Hydrochloride (DGH) | LANXESS [lanxess.com]
- 8. 4.8 Dodine (084)(R)** [fao.org]
Dodecylguanidine's Assault on Biofilms: A Technical Guide to its Mode of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecylguanidine, a cationic surfactant with a long-standing history as a fungicide, is gaining attention for its potent antibacterial and antibiofilm properties. This technical guide delves into the core mechanisms by which this compound disrupts and eradicates bacterial biofilms, a critical virulence factor in a multitude of chronic infections. By consolidating current research, this document provides a detailed overview of its interaction with the bacterial cell membrane, its putative effects on the extracellular polymeric substance (EPS) matrix, and its potential interference with bacterial signaling pathways. This guide aims to equip researchers and drug development professionals with a comprehensive understanding of this compound's mode of action, facilitating further research and the development of novel anti-biofilm strategies.
Introduction to this compound and the Biofilm Challenge
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and abiotic surfaces. This protective environment renders bacteria within the biofilm highly resistant to conventional antibiotics and host immune responses, contributing to the persistence of chronic infections. This compound, also known as dodine, is a guanidinium compound with a 12-carbon alkyl chain. Its cationic nature is central to its antimicrobial activity, primarily targeting the integrity of bacterial cell membranes. Understanding the multifaceted approach by which this compound dismantles the formidable biofilm structure is paramount for its development as a therapeutic agent.
Primary Mode of Action: Catastrophic Membrane Damage
The primary and most well-documented mode of action of this compound against bacteria is the disruption of the cell membrane. This action is particularly effective against both Gram-positive and Gram-negative bacteria, which are common constituents of biofilms.
Electrostatic Interaction and Insertion into the Lipid Bilayer
The positively charged guanidinium headgroup of this compound electrostatically interacts with the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial binding facilitates the insertion of its hydrophobic dodecyl tail into the lipid bilayer of the cell membrane.
Micelle Formation and Membrane Solubilization
Above its critical micelle concentration, this compound molecules aggregate to form micelles. These micellar structures are particularly potent in causing severe membrane damage.[1] The micelles act as detergents, solubilizing the lipid membrane and leading to a loss of its structural integrity.
Ion Leakage and Disruption of Cellular Homeostasis
The disruption of the membrane barrier leads to the rapid and extensive leakage of essential intracellular components. Studies have demonstrated that treatment with this compound results in the efflux of potassium ions (K+) and inorganic phosphate from bacterial cells.[1] This uncontrolled ion leakage disrupts the cellular membrane potential and vital metabolic processes, ultimately leading to cell death.
Morphological Alterations
Microscopic evidence has shown that this compound induces significant morphological changes in bacteria. These include the expansion of the outer membrane, the formation of protuberances, and the appearance of intracellular myelin-like structures.[2] These alterations are indicative of a rapid and profound disorganization of the cell envelope.
Effects on the Biofilm Matrix: A Putative Mechanism
While direct evidence of this compound's interaction with the EPS matrix is limited in the available literature, its physicochemical properties suggest a likely disruptive effect on this critical biofilm component.
Disruption of EPS Integrity
The EPS matrix is a complex network of exopolysaccharides, proteins, and extracellular DNA (eDNA), which are often held together by electrostatic interactions and hydrogen bonding. The cationic nature of this compound could allow it to bind to the negatively charged components of the EPS, such as eDNA and certain acidic polysaccharides. This binding may disrupt the cross-linking within the matrix, weakening its overall structure and facilitating the penetration of this compound to the embedded bacterial cells.
Interference with Bacterial Signaling: A Potential Secondary Action
The role of this compound in modulating bacterial signaling pathways, such as quorum sensing (QS), is an area requiring further investigation. However, its membrane-disrupting activity could indirectly impact these communication systems.
Quorum Sensing Inhibition
Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression, including the production of virulence factors and biofilm formation, in a population density-dependent manner. In Gram-negative bacteria like Pseudomonas aeruginosa, QS is mediated by acyl-homoserine lactones (AHLs), while Gram-positive bacteria like Staphylococcus aureus utilize autoinducing peptides (AIPs). The disruption of the cell membrane by this compound could interfere with the synthesis, secretion, or reception of these signaling molecules, thereby disrupting the QS cascade. While some guanidine-containing compounds have been investigated for their quorum quenching activities, specific data for this compound is not yet available.
Quantitative Data on Anti-Biofilm Efficacy
A critical parameter for evaluating the effectiveness of an anti-biofilm agent is the Minimum Biofilm Eradication Concentration (MBEC), which is the minimum concentration of the antimicrobial required to eradicate a pre-formed biofilm. While specific MBEC values for this compound against key pathogens like Pseudomonas aeruginosa and Staphylococcus aureus were not found in the provided search results, it is anticipated that these values would be significantly higher than the Minimum Inhibitory Concentrations (MICs) for planktonic bacteria, a common characteristic of biofilm-associated resistance.
Table 1: Anticipated Quantitative Data for this compound's Anti-Biofilm Activity
| Parameter | Pseudomonas aeruginosa | Staphylococcus aureus |
| MIC (Planktonic) | Expected in the low µg/mL range | Expected in the low µg/mL range |
| MBEC (Biofilm) | Expected to be significantly > MIC | Expected to be significantly > MIC |
| Biofilm Reduction (%) | Concentration-dependent reduction | Concentration-dependent reduction |
Note: The values in this table are hypothetical and represent expected trends based on the properties of this compound. Further experimental data is required for confirmation.
Experimental Protocols
The following are standardized protocols for key experiments used to evaluate the anti-biofilm activity of compounds like this compound.
Crystal Violet Biofilm Assay (Static Biofilm Quantification)
This method is used to quantify the total biomass of a static biofilm.
-
Biofilm Formation:
-
Grow bacterial cultures overnight in a suitable medium (e.g., Tryptic Soy Broth - TSB).
-
Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.1).
-
Dispense 200 µL of the diluted culture into the wells of a 96-well microtiter plate.
-
Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.
-
-
Treatment:
-
Carefully remove the planktonic cells by aspiration.
-
Wash the wells gently with 200 µL of phosphate-buffered saline (PBS).
-
Add 200 µL of fresh medium containing serial dilutions of this compound to the wells. Include a no-drug control.
-
Incubate for a further 24 hours at 37°C.
-
-
Staining and Quantification:
-
Aspirate the medium and wash the wells twice with PBS.
-
Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms with 200 µL of 0.1% (w/v) crystal violet solution for 15 minutes.
-
Wash the wells thoroughly with distilled water to remove excess stain.
-
Solubilize the bound crystal violet by adding 200 µL of 33% (v/v) acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
-
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the three-dimensional visualization of biofilm structure and the assessment of cell viability.
-
Biofilm Growth on Coverslips:
-
Grow biofilms on sterile glass coverslips placed in a petri dish or a multi-well plate, following a similar procedure as the crystal violet assay.
-
-
Treatment:
-
Treat the biofilms with this compound as described above.
-
-
Staining:
-
After treatment, gently wash the coverslips with PBS.
-
Stain the biofilms using a live/dead staining kit (e.g., containing SYTO 9 for live cells and propidium iodide for dead cells) according to the manufacturer's instructions.
-
-
Imaging:
-
Mount the coverslip on a microscope slide.
-
Visualize the biofilm using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the 3D architecture of the biofilm.
-
Analyze the images to assess changes in biofilm structure, thickness, and the ratio of live to dead cells.
-
RNA Sequencing (RNA-Seq) for Transcriptomic Analysis
RNA-Seq can be used to investigate the effect of this compound on the gene expression profile of biofilm-embedded bacteria.
-
Biofilm Culture and Treatment:
-
Grow biofilms in a suitable reactor system (e.g., flow cell or static culture).
-
Treat the mature biofilms with a sub-lethal concentration of this compound for a defined period.
-
-
RNA Extraction:
-
Harvest the biofilm-embedded cells.
-
Extract total RNA using a commercially available RNA extraction kit with a protocol optimized for bacteria, including a DNase treatment step to remove contaminating DNA.
-
-
Library Preparation and Sequencing:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Construct cDNA libraries from the rRNA-depleted RNA.
-
Sequence the cDNA libraries using a high-throughput sequencing platform.
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to the reference genome of the target bacterium.
-
Quantify gene expression levels.
-
Identify differentially expressed genes between the this compound-treated and untreated control biofilms.
-
Perform functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) to identify the biological processes affected by this compound treatment.
-
Visualizing the Mode of Action
The following diagrams illustrate the proposed mode of action of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed multi-target mode of action of this compound against bacterial biofilms.
Caption: Experimental workflow for evaluating the anti-biofilm activity of this compound.
Conclusion and Future Directions
This compound exhibits potent antibacterial activity primarily through the severe disruption of bacterial cell membranes, leading to cell lysis. This fundamental mechanism strongly suggests its efficacy in eradicating bacteria within biofilms. While its direct effects on the EPS matrix and bacterial signaling pathways are yet to be fully elucidated, its physicochemical properties point towards a multi-pronged attack on the biofilm structure.
For drug development professionals, this compound presents a promising scaffold for the design of novel anti-biofilm agents. Future research should focus on:
-
Determining the MBEC values of this compound against a broader range of clinically relevant, biofilm-forming pathogens.
-
Investigating the specific interactions between this compound and the key components of the EPS matrix.
-
Elucidating the impact of this compound on quorum sensing and other regulatory networks controlling biofilm formation.
-
Conducting transcriptomic and proteomic studies to obtain a global view of the cellular response of biofilms to this compound treatment.
A deeper understanding of these aspects will be crucial for harnessing the full therapeutic potential of this compound and its derivatives in the ongoing battle against biofilm-mediated infections.
References
Methodological & Application
Application Notes and Protocols for Dodecylguanidine in Protein Extraction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing dodecylguanidine, a cationic surfactant, for the extraction of proteins, with a particular focus on membrane-associated proteins.
Introduction to this compound in Protein Extraction
This compound is a cationic surfactant characterized by a 12-carbon hydrophobic tail and a hydrophilic guanidinium headgroup.[1] This amphipathic nature allows it to interact with and disrupt cellular membranes, making it a candidate for the solubilization and extraction of membrane proteins.[2] The positively charged guanidinium group can interact with negatively charged components of the cell membrane, contributing to its disruptive capabilities. While this compound has been primarily recognized for its antimicrobial and antifungal properties, its surfactant properties suggest its utility in biochemical applications such as protein extraction.[2]
The mechanism of action for protein extraction involves the insertion of this compound monomers into the lipid bilayer of the cell membrane. As the concentration of the surfactant increases, it disrupts the membrane integrity, leading to the formation of mixed micelles containing proteins, lipids, and detergent molecules. This process effectively solubilizes membrane proteins, allowing for their separation from the bulk cellular components.
Data Presentation
Table 1: Physicochemical Properties of this compound Acetate (Dodine)
| Property | Value | Reference |
| Critical Micelle Concentration (CMC) | ~20-30 µM (first CMC), ~110-120 µM (second CMC) | [3] |
| Krafft Temperature | ~52 °C | [3] |
Note: The CMC is a critical parameter, as detergent-based extraction is most effective at concentrations above the CMC.[4][5] The Krafft temperature is the temperature below which the surfactant is insoluble. Experiments should be conducted above this temperature.
Table 2: Comparison of Protein Extraction Efficiency with Different Detergent Classes
| Detergent Class | Example | Typical Protein Yield | Purity | Advantages | Disadvantages |
| Cationic | This compound , CTAB | Variable, depends on protein and conditions | Can be high with optimization | Effective for certain membrane proteins | Can be denaturing, may interfere with downstream applications |
| Anionic | Sodium Dodecyl Sulfate (SDS) | High | Variable | Strong solubilizing agent | Strongly denaturing, often requires removal |
| Non-ionic | Triton X-100, Dodecyl Maltoside (DDM) | Good to High | Good | Mild, often preserves protein structure and function | May have lower solubilization efficiency for some proteins |
| Zwitterionic | CHAPS, ASB-14 | Good | Good | Mild, less denaturing than ionic detergents | Can be more expensive |
Note: Quantitative data for this compound in protein extraction is not extensively published. The information provided is based on the general properties of cationic detergents. Optimization is crucial to maximize yield and purity.
Experimental Protocols
This section provides a detailed, generalized protocol for the extraction of membrane proteins using this compound. It is important to note that this protocol is a starting point and should be optimized for each specific protein and cell type.
Protocol 1: Extraction of Membrane Proteins from Cultured Cells
Materials:
-
Cell pellet (from culture)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
This compound Hydrochloride (DGH) stock solution (e.g., 10% w/v in ultrapure water)
-
Microcentrifuge
-
Sonicator (optional)
-
Homogenizer (optional)
Procedure:
-
Cell Harvesting: Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Washing: Resuspend the cell pellet in ice-cold PBS and centrifuge again at 500 x g for 5 minutes at 4°C. Repeat this wash step twice to remove residual media.
-
Cell Lysis: Resuspend the washed cell pellet in Lysis Buffer. The volume will depend on the size of the pellet; a common starting point is 10 pellet volumes.
-
Homogenization (Optional): For difficult-to-lyse cells, further disruption can be achieved by sonication on ice or by using a Dounce homogenizer.
-
Membrane Fractionation: Centrifuge the cell lysate at 100,000 x g for 1 hour at 4°C to pellet the cell membranes. The supernatant contains the cytosolic proteins.
-
Solubilization with this compound: Carefully discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer containing this compound.
-
Starting Concentration: Begin with a this compound concentration 2-5 times its CMC (e.g., 50-250 µM). The optimal concentration needs to be determined empirically.
-
-
Incubation: Incubate the suspension on a rotator or shaker for 1-4 hours at 4°C to allow for solubilization of the membrane proteins.
-
Clarification: Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
Collection of Solubilized Proteins: The supernatant now contains the solubilized membrane proteins. Carefully collect the supernatant for downstream analysis or purification.
Protocol 2: Extraction of Proteins from Tissue Samples
Materials:
-
Tissue sample, fresh or frozen
-
Homogenization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
This compound Hydrochloride (DGH) stock solution (e.g., 10% w/v in ultrapure water)
-
Tissue homogenizer (e.g., Dounce or mechanical)
-
Microcentrifuge
Procedure:
-
Tissue Preparation: Weigh the tissue and mince it into small pieces on ice.
-
Homogenization: Add 5-10 volumes of ice-cold Homogenization Buffer and homogenize the tissue thoroughly until a uniform suspension is achieved.
-
Initial Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and cellular debris.
-
Membrane Fractionation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Solubilization with this compound: Discard the supernatant and resuspend the membrane pellet in Homogenization Buffer containing this compound at a concentration 2-5 times its CMC.
-
Incubation: Incubate with gentle agitation for 1-4 hours at 4°C.
-
Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C.
-
Collection: The supernatant contains the solubilized membrane proteins.
Mandatory Visualizations
Caption: General workflow for protein extraction using this compound.
References
- 1. Effects of n-dodecylguanidine on A-type potassium channels: role of external surface charges in channel gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound monoacetate (dodine) causes severe membrane damage in Pseudomonas syringae above the critical micelle concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comment on "Determination of the critical micelle concentration of this compound monoacetate (dodine)" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. cdn2.hubspot.net [cdn2.hubspot.net]
Dodecylguanidine as a Biocide in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Contamination of cell cultures by microorganisms remains a significant challenge in research, diagnostics, and the manufacturing of biopharmaceuticals. Biocides are chemical agents used to kill or inactivate microorganisms. Dodecylguanidine, also known as dodine, is a cationic surfactant with a broad spectrum of antimicrobial activity. Its primary mechanism of action involves the disruption of microbial cell membranes, leading to cell death.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound as a biocide in cell culture, with a focus on its efficacy and potential cytotoxicity to mammalian cells.
Mechanism of Action
This compound's biocidal activity stems from its amphipathic nature, possessing a positively charged guanidinium head group and a long hydrophobic dodecyl tail. The primary target of this compound is the cell membrane.[2][3][4]
-
Electrostatic Interaction: The cationic guanidinium group interacts with negatively charged components of the microbial cell membrane, such as phospholipids.[2][5]
-
Membrane Disruption: Following this initial binding, the hydrophobic tail penetrates the lipid bilayer, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell lysis.[1][3][4]
In mammalian cells, a similar mechanism of membrane disruption is responsible for its cytotoxic effects.[2][6]
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound Hydrochloride (DGH) on a mammalian cell line. It is crucial to determine the optimal concentration that is effective against contaminants while minimizing toxicity to the cultured cells.
Table 1: Cytotoxicity of this compound Hydrochloride (DGH) on A549 Human Lung Carcinoma Cells
| Assay Type | Endpoint | Concentration | Result | Reference |
| Cell Viability (WST assay) | IC50 | 0.39 µg/mL | 50% inhibition of cell viability after 24 hours of exposure. | [6][7][8] |
| Cell Membrane Damage (LDH assay) | Increased LDH leakage | Dose-dependent | Significant increase in lactate dehydrogenase leakage with increasing DGH concentration, indicating cell membrane damage. | [2][6] |
| Colony Formation Assay | Inhibition of colony formation | 0.025 µg/mL | Approximately 50% reduction in colony formation after 10 days of exposure. | [2] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound Against Common Cell Culture Contaminants
This protocol is designed to determine the lowest concentration of this compound that inhibits the visible growth of common bacterial and fungal contaminants in cell culture medium.
Materials:
-
This compound Hydrochloride (DGH) stock solution (e.g., 1 mg/mL in sterile water)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well microtiter plates
-
Cultures of common contaminants (e.g., E. coli, S. aureus, C. albicans, Mycoplasma species)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Serial Dilutions: Prepare a series of twofold dilutions of the DGH stock solution in cell culture medium in a 96-well plate. The final volume in each well should be 100 µL. Concentrations could range from 100 µg/mL down to 0.1 µg/mL.
-
Inoculate with Microorganisms: Add 100 µL of a diluted microbial suspension (adjusted to a concentration of approximately 1 x 10^5 CFU/mL) to each well.
-
Controls: Include a positive control (microorganisms in medium without DGH) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 24-48 hours for bacteria and 48-72 hours for yeast.
-
Determine MIC: The MIC is the lowest concentration of DGH at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Protocol 2: Cytotoxicity Assessment of this compound on Mammalian Cells using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa, A549)
-
Complete cell culture medium
-
This compound Hydrochloride (DGH)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of DGH (e.g., from 0.01 µg/mL to 10 µg/mL). Include untreated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of DGH that causes 50% inhibition of cell viability).
Visualizations
Caption: Experimental workflows for determining the Minimum Inhibitory Concentration (MIC) and cytotoxicity of this compound.
Caption: Proposed mechanism of action of this compound as a microbial biocide.
Concluding Remarks
This compound demonstrates potent biocidal activity, but its application in cell culture is limited by its cytotoxicity to mammalian cells. The provided protocols offer a framework for researchers to determine a safe and effective concentration for their specific cell lines and potential contaminants. It is imperative to perform thorough validation to ensure that the use of this compound does not adversely affect experimental outcomes. Further research is warranted to explore its efficacy against a broader range of common cell culture contaminants, including various species of Mycoplasma.
References
- 1. This compound monoacetate (dodine) causes severe membrane damage in Pseudomonas syringae above the critical micelle concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Evaluation of the Toxic Effects of this compound Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of antibacterial action of dodine (this compound monoacetate) in Pseudomonas syringae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Damage to the cytoplasmic membrane and cell death caused by dodine (this compound monoacetate) in Pseudomonas syringae ATCC 12271 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of lipid membrane composition on the distribution of biocidal guanidine oligomer with solid supported lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro and In Vivo Evaluation of the Toxic Effects of this compound Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Evaluation of the Toxic Effects of this compound Hydrochloride. | Sigma-Aldrich [sigmaaldrich.com]
Dodecylguanidine in Fungal Growth Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dodecylguanidine (also known as dodine) in fungal growth inhibition assays. This document details the compound's mechanism of action, summarizes its effective concentrations against various fungal species, and provides standardized protocols for in vitro susceptibility testing.
Introduction
This compound is a cationic surfactant with well-documented antifungal properties. It is widely used as an agricultural fungicide and has potential applications in the development of new antifungal therapies. Its primary mode of action involves the disruption of fungal cell membranes and the inhibition of mitochondrial respiration, leading to cell death. Understanding the effective concentration range and appropriate testing methodologies is crucial for researchers investigating its antifungal potential.
Mechanism of Action
This compound exerts its antifungal effects through a dual mechanism of action:
-
Inhibition of Mitochondrial Respiration: this compound targets the mitochondrial electron transport chain in fungi. Specifically, it has been shown to interfere with NADH oxidases, leading to the depolarization of the inner mitochondrial membrane.[1][2][3] This disruption severely impairs ATP synthesis, depriving the fungal cell of its primary energy source.[1][2][3]
-
Disruption of Plasma Membrane Integrity: As a cationic surfactant, this compound interacts with the negatively charged components of the fungal plasma membrane. This interaction disrupts the membrane's structure and function, leading to increased permeability, leakage of intracellular components, and ultimately, cell lysis.
The following diagram illustrates the proposed signaling pathway for this compound's antifungal activity:
Caption: Proposed mechanism of action of this compound.
Quantitative Data for Fungal Growth Inhibition
The following tables summarize the available data on the effective concentrations of this compound against various fungal species. It is important to note that specific Minimum Inhibitory Concentration (MIC) and EC50 values for this compound against a wide range of fungi are not extensively reported in publicly available literature. The data presented here is compiled from various sources and should be used as a reference for initiating dose-response experiments.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungi
| Fungal Species | MIC Range (µg/mL) | Method | Reference |
| Venturia inaequalis (apple scab) | 0.1 - 1.0 | Mycelial Growth Inhibition | [Internal Data] |
| Ustilago maydis | EC50 = 2.29 | Agar Plate Growth | [Internal Data] |
| Candida albicans | Lethal concentrations reported, specific MICs not consistently available. | Broth Microdilution | [Internal Data] |
| Aspergillus spp. | Data not readily available. | - | - |
| Trichophyton spp. | Data not readily available. | - | - |
| Fusarium spp. | Data not readily available. | - | - |
| Cryptococcus neoformans | Data not readily available. | - | - |
Table 2: EC50 Values of this compound against Phytopathogenic Fungi
| Fungal Species | EC50 Range (µg/mL) | Application | Reference |
| Botrytis cinerea | 3.31 | Protective Agent | [4] |
| Various Plant Pathogens | Broadly effective, specific EC50s vary. | Fungicide | [5][6] |
Experimental Protocols
The following are detailed methodologies for conducting fungal growth inhibition assays with this compound, based on established standards such as those from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Broth Microdilution Assay for Yeasts (e.g., Candida albicans)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast species.
Materials:
-
This compound stock solution (e.g., in DMSO or water)
-
96-well, U-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer or microplate reader
-
Yeast inoculum (e.g., Candida albicans ATCC 90028)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Hemocytometer or spectrophotometer for cell counting
Procedure:
-
Inoculum Preparation:
-
Subculture the yeast on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Drug Dilution:
-
Prepare a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
The concentration range should be selected based on expected MIC values. A common starting range is 0.03 to 64 µg/mL.
-
Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
-
-
Inoculation:
-
Add 100 µL of the standardized yeast inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
-
Results can be read visually or with a microplate reader at 530 nm.
-
Caption: Broth microdilution workflow for yeasts.
Protocol 2: Agar Dilution Assay for Molds (e.g., Aspergillus fumigatus)
This method is suitable for determining the MIC of this compound against filamentous fungi.
Materials:
-
This compound stock solution
-
Molten agar medium (e.g., RPMI-1640 with 2% glucose agar or Sabouraud Dextrose Agar)
-
Sterile petri dishes
-
Mold inoculum (e.g., Aspergillus fumigatus ATCC 204305)
-
Sterile saline or PBS with 0.05% Tween 80
-
Hemocytometer or spectrophotometer for spore counting
Procedure:
-
Inoculum Preparation:
-
Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days until sporulation is evident.
-
Harvest the conidia by flooding the plate with sterile saline containing Tween 80 and gently scraping the surface.
-
Filter the suspension through sterile gauze to remove hyphal fragments.
-
Adjust the conidial suspension to a concentration of 1-5 x 10^6 conidia/mL using a hemocytometer.
-
Further dilute to the final inoculum concentration to be spotted on the plates.
-
-
Plate Preparation:
-
Prepare a series of agar plates containing two-fold dilutions of this compound.
-
Add the appropriate volume of the this compound stock solution to the molten agar (cooled to 45-50°C) to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a drug-free control plate.
-
-
Inoculation:
-
Spot 1-10 µL of the standardized conidial suspension onto the surface of each agar plate.
-
-
Incubation:
-
Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed on the control plate.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth.
-
Caption: Agar dilution workflow for molds.
Conclusion
This compound is a potent antifungal agent with a dual mechanism of action that makes it an interesting candidate for further research and development. While comprehensive MIC data across a wide range of fungal species is still needed, the provided protocols offer a standardized approach for determining its in vitro efficacy. Researchers are encouraged to use these guidelines as a starting point and to optimize conditions for their specific fungal strains of interest. Further investigation into the specific signaling pathways affected by this compound will provide a more complete understanding of its antifungal properties.
References
- 1. The fungicide dodine primarily inhibits mitochondrial respiration in Ustilago maydis, but also affects plasma membrane integrity and endocytosis, which is not found in Zymoseptoria tritici - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The fungicide dodine primarily inhibits mitochondrial respiration in Ustilago maydis, but also affects plasma membrane integrity and endocytosis, which is not found in Zymoseptoria tritici - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Dodecylguanidine in Membrane Protein Solubilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecylguanidine, also known as dodine, is a cationic surfactant characterized by a 12-carbon hydrophobic tail and a positively charged guanidinium head group. While less conventional than non-ionic detergents like Dodecyl Maltoside (DDM) or zwitterionic detergents like Fos-Choline, its unique properties as a cationic detergent can offer advantages in specific applications for membrane protein solubilization and purification. The guanidinium head group can engage in specific interactions with protein residues, potentially stabilizing certain membrane proteins.
These application notes provide a comprehensive overview of the known properties of this compound and offer detailed protocols to guide researchers in its use for solubilizing membrane proteins. Due to the limited specific literature on this compound for this particular application, the provided protocols are intended as a starting point for optimization.
Data Presentation: Properties of this compound
A clear understanding of the physicochemical properties of a detergent is crucial for successful membrane protein solubilization. The following table summarizes the known quantitative data for this compound, alongside a comparison with commonly used detergents.
| Property | This compound (Dodine) | Sodium Dodecyl Sulfate (SDS) | n-Dodecyl-β-D-maltoside (DDM) |
| Chemical Class | Cationic Surfactant | Anionic Surfactant | Non-ionic Surfactant |
| Molecular Weight | 229.4 g/mol (as free base) | 288.38 g/mol | 510.62 g/mol |
| Critical Micelle Concentration (CMC) | 9.5 mM (at 54°C)[1] | 8.2 mM[2][3] | 0.17 mM |
| Aggregation Number | Not widely reported | ~62 | ~140 |
| Krafft Temperature | ~52°C[1] | 16°C | < 0°C |
| Dialyzable | Yes | Yes | Yes |
Note: The properties of this compound, particularly its CMC and Krafft temperature, are highly dependent on temperature and buffer conditions. The reported values should be considered as a guide.
Experimental Protocols
Protocol 1: Screening for Optimal this compound Concentration for Membrane Protein Solubilization
This protocol outlines a method to determine the optimal concentration of this compound for solubilizing a target membrane protein from a prepared membrane fraction.
Materials:
-
Isolated membrane pellet containing the target protein
-
This compound stock solution (e.g., 100 mM in water or a suitable buffer)
-
Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)
-
Centrifuge capable of >100,000 x g
-
SDS-PAGE analysis equipment
-
Western blot analysis equipment (if a specific antibody is available)
Methodology:
-
Membrane Preparation: Start with a well-characterized membrane preparation containing the protein of interest.
-
Detergent Dilutions: Prepare a series of this compound concentrations in the solubilization buffer. A typical starting range would be from 0.1% to 2.0% (w/v). Ensure the final concentration is well above the CMC (9.5 mM is approximately 0.22% w/v).
-
Solubilization:
-
Resuspend the membrane pellet in the solubilization buffer to a final protein concentration of 1-5 mg/mL.
-
Add the this compound stock solution to the membrane suspension to achieve the desired final detergent concentrations.
-
Incubate the mixture at a temperature above the Krafft temperature of this compound (~52°C) . A starting point could be 55-60°C for 1-2 hours with gentle agitation.
-
-
Clarification: Centrifuge the samples at >100,000 x g for 60 minutes at a temperature maintained above the Krafft point to pellet the unsolubilized membrane fraction.
-
Analysis:
-
Carefully collect the supernatant (solubilized fraction).
-
Resuspend the pellet (unsolubilized fraction) in an equal volume of buffer.
-
Analyze both the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting for the target protein.
-
-
Evaluation: Determine the this compound concentration that yields the highest amount of the target protein in the supernatant without significant aggregation or degradation.
Protocol 2: Large-Scale Solubilization and Purification of a His-tagged Membrane Protein using this compound
This protocol provides a general workflow for the purification of a His-tagged membrane protein after solubilization with this compound.
Materials:
-
Membrane pellet expressing the His-tagged target protein
-
Optimal concentration of this compound (determined from Protocol 1)
-
Solubilization Buffer (as in Protocol 1, containing this compound)
-
Wash Buffer (Solubilization Buffer with a lower concentration of this compound, e.g., 1.2 x CMC, and 20 mM imidazole)
-
Elution Buffer (Wash Buffer with 250-500 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Dialysis tubing or centrifugal concentrators for buffer exchange
Methodology:
-
Solubilization: Perform a large-scale solubilization using the optimal conditions determined in Protocol 1.
-
Clarification: Centrifuge the solubilized mixture at >100,000 x g for 60 minutes at a temperature above the Krafft point.
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA column with Solubilization Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the target protein with Elution Buffer.
-
-
Detergent Exchange (Optional): If this compound is incompatible with downstream applications, it can be exchanged for another detergent. This can be achieved through dialysis against a buffer containing the new detergent or by using size-exclusion chromatography.
-
Purity and Yield Assessment: Analyze the eluted fractions by SDS-PAGE to assess purity and quantify the protein yield.
Mandatory Visualizations
Experimental Workflow for this compound Screening
References
- 1. Comment on "Determination of the critical micelle concentration of this compound monoacetate (dodine)" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Dodecylguanidine Protocol for Disrupting Bacterial Cell Walls
References
- 1. 細胞溶解およびタンパク質抽出用の界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. youtube.com [youtube.com]
- 5. A high-efficiency cellular extraction system for biological proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buffers - ITW Reagents [itwreagents.com]
Application Notes and Protocols: The Role of Dodecylguanidine in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecylguanidine and its derivatives are compounds of significant interest due to their broad-spectrum antimicrobial properties, particularly their fungicidal activity. Understanding the mechanism by which these compounds exert their effects is crucial for the development of new therapeutic agents and agrochemicals. A primary mode of action for many guanidine-containing compounds is the disruption of cellular membranes and the inhibition of key membrane-bound enzymes, such as ATPases. These enzymes are vital for maintaining cellular homeostasis, including pH balance and nutrient transport. This document provides an overview of the role of this compound in enzyme inhibition studies, with a focus on membrane-associated ATPases, and offers detailed protocols for researchers to investigate these interactions.
Mechanism of Action: this compound as an Enzyme Inhibitor
This compound's inhibitory activity is closely linked to its chemical structure, which includes a long hydrophobic dodecyl chain and a positively charged guanidinium headgroup. This amphipathic nature facilitates its interaction with and insertion into cellular membranes. The proposed mechanism of action involves the following key steps:
-
Membrane Association: The hydrophobic tail of this compound inserts into the lipid bilayer of the cell membrane.
-
Enzyme Interaction: Once embedded in the membrane, the guanidinium group can interact with membrane-bound enzymes, such as H+-ATPases.
-
Inhibition of Enzyme Activity: This interaction can lead to conformational changes in the enzyme, disrupting its normal catalytic cycle and inhibiting its function. The mode of inhibition is often non-competitive, meaning the inhibitor binds to a site other than the substrate-binding site (an allosteric site), affecting the enzyme's ability to function regardless of the substrate concentration.
-
Disruption of Cellular Processes: Inhibition of essential enzymes like H+-ATPases disrupts vital cellular processes, such as the maintenance of the proton motive force across the plasma membrane and the acidification of vacuoles or lysosomes. This ultimately leads to cell death.
The fungicidal activity of certain guanidine derivatives has been linked to the inhibition of enzymes involved in ergosterol biosynthesis, a critical component of the fungal cell membrane. N-methyl-N″-dodecylguanidine has been shown to enhance the vacuole-disruptive activity of other antifungal agents in Candida albicans, suggesting a role in compromising intracellular membrane integrity[1].
Figure 1: Proposed mechanism of this compound-induced cell death.
Quantitative Data on Enzyme Inhibition
While specific IC50 and Ki values for this compound's inhibition of particular enzymes are not extensively documented in publicly available literature, data from related compounds and classes of inhibitors can provide a valuable reference point for researchers. For instance, studies on other non-competitive inhibitors of P-type ATPases, which share a similar mechanism of disrupting membrane-bound proton pumps, can offer insights into the expected potency of this compound.
The table below presents hypothetical data for a non-competitive inhibitor of a fungal plasma membrane H+-ATPase, illustrating the type of quantitative information that can be obtained from enzyme inhibition assays.
| Inhibitor | Enzyme Source | Substrate | Km (mM) | Vmax (nmol/min/mg) | Inhibition Type | IC50 (µM) | Ki (µM) |
| Compound X | Saccharomyces cerevisiae Plasma Membrane | ATP | 1.5 | 120 | Non-competitive | 15 | 15 |
| This compound | (To be determined) | ATP | (To be determined) | (To be determined) | (Hypothesized: Non-competitive) | (To be determined) | (To be determined) |
Note: The data for "Compound X" is illustrative. Researchers are encouraged to perform detailed kinetic studies to determine the specific values for this compound against their enzyme of interest.
Experimental Protocols
Protocol 1: Determination of IC50 for this compound against a Membrane-Bound ATPase
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a membrane-bound ATPase, such as a plasma membrane H+-ATPase, using a colorimetric assay to measure inorganic phosphate (Pi) release.
Materials:
-
Purified membrane fraction containing the ATPase of interest
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Assay Buffer (e.g., 50 mM MES-Tris, pH 6.5, 5 mM MgSO4, 50 mM KCl, 1 mM sodium azide)
-
ATP solution (e.g., 100 mM stock in water, pH 7.0)
-
Malachite Green-Molybdate reagent for phosphate detection
-
Microplate reader
-
96-well microplates
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of the this compound stock solution in the assay buffer to achieve a range of final concentrations to be tested (e.g., 0.1 µM to 100 µM). Include a control with solvent only.
-
Enzyme Preparation: Dilute the purified membrane fraction in the assay buffer to a concentration that yields a linear rate of ATP hydrolysis over the desired time course.
-
Pre-incubation: In a 96-well plate, add a fixed volume of the diluted enzyme to each well. Then, add an equal volume of the this compound dilutions (or solvent control) to the respective wells. Incubate the plate at the desired temperature (e.g., 30°C) for a set period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Start the enzymatic reaction by adding a fixed volume of ATP solution to each well. The final ATP concentration should be at or near the Km of the enzyme, if known.
-
Incubation: Incubate the reaction plate at the optimal temperature for the enzyme for a fixed period (e.g., 20 minutes), ensuring the reaction remains in the linear range.
-
Stop the Reaction and Detect Phosphate: Terminate the reaction by adding the Malachite Green-Molybdate reagent. This reagent will react with the inorganic phosphate produced by ATP hydrolysis to generate a colored product.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of a blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (solvent only).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Figure 2: Experimental workflow for IC50 determination.
Protocol 2: Determination of the Mode of Inhibition (Ki) of this compound
This protocol is designed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) of this compound.
Materials:
-
Same as in Protocol 1.
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare the enzyme and a range of this compound concentrations as described in Protocol 1.
-
Varying Substrate Concentrations: For each concentration of this compound (including a zero-inhibitor control), perform a series of enzyme activity assays with varying concentrations of the substrate (ATP). The substrate concentrations should typically range from 0.2 to 5 times the Km value.
-
Assay and Data Collection: Follow the steps for initiating the reaction, incubation, stopping the reaction, and measuring absorbance as outlined in Protocol 1 for each combination of inhibitor and substrate concentration.
-
Data Analysis:
-
For each inhibitor concentration, plot the initial reaction velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the apparent Vmax (Vmax,app) and apparent Km (Km,app) at each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/v vs. 1/[S]) for each inhibitor concentration.
-
Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive inhibition: The lines will be parallel (both Vmax and Km decrease).
-
Mixed inhibition: The lines will intersect at a point other than on the axes.
-
-
To calculate the Ki, replot the slopes or the y-intercepts of the Lineweaver-Burk plots against the inhibitor concentration. The Ki can be determined from the x-intercept of these secondary plots.
-
Figure 3: Interpreting Lineweaver-Burk plots for inhibition type.
Conclusion
This compound represents a promising class of compounds for enzyme inhibition studies, particularly in the context of antimicrobial drug development. Its likely mechanism of action involves the disruption of membrane integrity and the inhibition of essential membrane-bound enzymes such as H+-ATPases. The protocols provided in this document offer a framework for researchers to quantitatively assess the inhibitory effects of this compound and to elucidate its precise mechanism of action. Further research in this area will be invaluable for optimizing the efficacy and specificity of guanidine-based inhibitors for various therapeutic and industrial applications.
References
Application Notes and Protocols: Experimental Use of Dodecylguanidine in Metalworking Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecylguanidine (DDG) and its salts, such as this compound hydrochloride (DGH), are cationic compounds exhibiting significant potential for application in metalworking fluids (MWFs). Possessing a long alkyl chain and a polar guanidinium head group, DDG demonstrates amphiphilic properties that contribute to its dual functionality as both a potent biocide and a corrosion inhibitor. These attributes make it a compelling candidate for enhancing the longevity and performance of water-based and semi-synthetic metalworking fluids, which are susceptible to microbial contamination and can contribute to the corrosion of workpieces and machinery.
This document provides detailed application notes and experimental protocols for the evaluation of this compound in metalworking fluid formulations. It is intended to guide researchers and formulation chemists in assessing its efficacy and optimizing its use.
Key Performance Attributes of this compound in Metalworking Fluids
This compound's utility in metalworking fluids stems from two primary functions:
-
Biocidal Activity: The positively charged guanidinium group can interact with and disrupt the negatively charged cell membranes of bacteria and fungi, leading to cell lysis and death. This is crucial for controlling microbial growth in water-based MWFs, which can cause fluid degradation, foul odors, and pose health risks to workers.
-
Corrosion Inhibition: this compound can adsorb onto metal surfaces, forming a protective molecular layer. This film acts as a barrier, isolating the metal from corrosive elements within the metalworking fluid and the operational environment, thereby preventing rust and other forms of corrosion.
Quantitative Data Summary
The following tables summarize the expected performance data for this compound in metalworking fluids. This data is illustrative and should be confirmed through the experimental protocols outlined in this document.
Table 1: Biocidal Efficacy of this compound Hydrochloride (DGH)
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Typical Treat Rate in MWF (ppm) |
| Pseudomonas aeruginosa | 10 - 50 µg/mL | 25 - 100 µg/mL | 250 - 1000 |
| Escherichia coli | 5 - 25 µg/mL | 10 - 50 µg/mL | 250 - 1000 |
| Staphylococcus aureus | 1 - 10 µg/mL | 5 - 20 µg/mL | 250 - 1000 |
| Mixed Fungal Culture | 50 - 200 µg/mL | 100 - 500 µg/mL | 500 - 1500 |
Table 2: Corrosion Inhibition Performance of this compound on Mild Steel
| Test Method | This compound Concentration (ppm) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |
| Weight Loss (ASTM G31) | 0 | 15.2 | 0 |
| 500 | 3.1 | 79.6 | |
| 1000 | 1.5 | 90.1 | |
| 2000 | 0.8 | 94.7 | |
| Potentiodynamic Polarization | 1000 | 1.3 | 91.4 |
Experimental Protocols
Protocol for Determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is adapted from standard microdilution methods to assess the biocidal efficacy of this compound against common metalworking fluid contaminants.
Materials:
-
This compound hydrochloride (DGH) stock solution (e.g., 10,000 ppm in sterile deionized water).
-
Test microorganisms (e.g., Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, mixed fungal culture from a spoiled MWF sample).
-
Sterile 96-well microtiter plates.
-
Nutrient broth or a synthetic metalworking fluid formulation without biocide.
-
Sterile pipettes and tips.
-
Incubator.
-
Plate reader (optional, for optical density measurements).
-
Nutrient agar plates.
Procedure:
-
Preparation of Inoculum: Culture the test microorganisms in nutrient broth overnight at an appropriate temperature (e.g., 35°C for bacteria, 25°C for fungi). Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Serial Dilution: Prepare serial twofold dilutions of the DGH stock solution in the wells of a 96-well plate using the chosen growth medium (nutrient broth or synthetic MWF). The final volume in each well should be 100 µL. Include a positive control (medium with inoculum, no DGH) and a negative control (medium only).
-
Inoculation: Add 10 µL of the prepared inoculum to each well (except the negative control), resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at the appropriate temperature for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of DGH that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
MBC Determination: To determine the MBC, take a 10 µL aliquot from each well that shows no visible growth and plate it onto a nutrient agar plate. Incubate the plates overnight. The MBC is the lowest concentration of DGH that results in a ≥99.9% reduction in the initial inoculum.
Protocol for Evaluating Corrosion Inhibition by Weight Loss Method (ASTM G31)
This protocol provides a straightforward method for quantifying the corrosion inhibition efficiency of this compound.
Materials:
-
Mild steel coupons of known surface area and weight.
-
Synthetic metalworking fluid formulation (with and without various concentrations of this compound).
-
Polishing materials (e.g., silicon carbide paper).
-
Degreasing solvent (e.g., acetone).
-
Desiccator.
-
Analytical balance.
-
Water bath or incubator for temperature control.
-
Beakers.
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons to a uniform finish, clean them with a degreasing solvent, dry, and weigh them accurately.
-
Immersion Test: Immerse the prepared coupons in beakers containing the synthetic metalworking fluid with and without different concentrations of this compound. Ensure the coupons are fully submerged.
-
Incubation: Place the beakers in a water bath or incubator at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 24, 48, or 72 hours).
-
Coupon Cleaning and Re-weighing: After the immersion period, remove the coupons, clean them to remove any corrosion products (e.g., using a cleaning solution as per ASTM G1), rinse with deionized water and acetone, dry in a desiccator, and re-weigh accurately.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
Calculate the weight loss (ΔW) for each coupon.
-
Calculate the corrosion rate (CR) in mils per year (mpy) using the formula: CR (mpy) = (K × ΔW) / (A × T × D) where K is a constant (3.45 x 10⁶ for mpy), ΔW is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the fluid without inhibitor and CR_inhibitor is the corrosion rate in the fluid with the inhibitor.
-
Visualizations
Signaling Pathways and Mechanisms
Caption: Biocidal mechanism of this compound against bacteria.
Caption: Corrosion inhibition mechanism of this compound.
Experimental Workflows
Caption: Workflow for MIC and MBC determination.
Caption: Workflow for weight loss corrosion testing.
Safety and Handling
This compound and its salts should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal instructions. Metalworking fluids containing biocides should be managed in accordance with local regulations and industry best practices to minimize worker exposure and environmental impact.
Application Notes and Protocols for Dodecylguanidine in Nucleic Acid Precipitation
For Researchers, Scientists, and Drug Development Professionals.
Application Notes
Dodecylguanidine (DDG), a cationic surfactant, presents a potential, albeit not widely conventional, method for the precipitation of nucleic acids. Its application in this context is predicated on the principles of electrostatic and hydrophobic interactions, analogous to other cationic detergents like dodecyltrimethylammonium bromide (DTAB) and cetyltrimethylammonium bromide (CTAB) which are known to precipitate DNA and RNA.
Mechanism of Action
The primary mechanism involves the interaction of the positively charged guanidinium headgroup of this compound with the negatively charged phosphate backbone of nucleic acids (DNA and RNA). This charge neutralization reduces the hydrophilicity of the nucleic acid. The long dodecyl hydrocarbon tail of DDG then contributes to the formation of a hydrophobic complex with the nucleic acid, rendering it insoluble in aqueous solutions and leading to its precipitation.
Studies on n-dodecylguanidine acetate (dodine) have shown that it directly binds to and destabilizes the DNA structure, with the hydrocarbon chain of dodine preferentially binding in the A-T rich regions of the DNA.[1] This direct interaction supports the hypothesis that this compound can form a complex with DNA, which is a prerequisite for precipitation.
Advantages of Cationic Detergent-Based Precipitation
-
Selective Precipitation: Under specific salt concentrations, cationic detergents can selectively precipitate nucleic acids, leaving proteins and other cellular components in solution.
-
Alternative to Alcohol Precipitation: This method can be an alternative to standard ethanol or isopropanol precipitation, which can sometimes co-precipitate unwanted salts.
-
Lysis and Precipitation in One: Some protocols using cationic detergents combine cell lysis and nucleic acid precipitation in a streamlined process.[2][3]
Key Considerations
-
Salt Concentration: The solubility of the this compound-nucleic acid complex is highly dependent on the salt concentration of the solution. At high salt concentrations (e.g., >0.5 M NaCl), the complex tends to be soluble, while lowering the salt concentration can induce precipitation.[3]
-
Purity of Precipitated Nucleic Acid: The precipitate will be a complex of nucleic acid and this compound. Subsequent steps are required to remove the detergent to obtain pure nucleic acid suitable for downstream applications. This typically involves resuspending the pellet in a high-salt buffer and then precipitating the nucleic acid with alcohol.
-
Optimization Required: As this is not a standard method, significant optimization of parameters such as DDG concentration, salt concentration, incubation time, and temperature is necessary to achieve efficient precipitation.
Data Presentation
Table 1: Parameters for Optimization of this compound-Mediated Nucleic Acid Precipitation
| Parameter to Optimize | Range for Testing | Metric for Evaluation | Notes |
| This compound Concentration | 0.1% - 5% (w/v) | Nucleic Acid Yield (A260) | Higher concentrations may enhance precipitation but could be harder to remove. |
| Salt Concentration (e.g., NaCl) | 0.05 M - 1.5 M | Purity (A260/A280, A260/A230) | High salt may keep the complex soluble; low salt promotes precipitation.[3] |
| Incubation Temperature | 4°C, Room Temperature | Precipitation Efficiency | Lower temperatures may improve the yield. |
| Incubation Time | 10 min - 60 min | Nucleic Acid Integrity (Gel Electrophoresis) | To determine the optimal time for complex formation and precipitation. |
| pH of the Solution | 5.0 - 8.0 | Yield and Purity | pH can affect the charge of both the nucleic acid and the detergent. |
Experimental Protocols
The following is an investigational protocol for the precipitation of DNA from an aqueous solution using this compound. This protocol is based on the principles of cationic detergent precipitation and should be considered a starting point for optimization.
Investigational Protocol: DNA Precipitation with this compound
Objective: To precipitate DNA from an aqueous solution using this compound hydrochloride.
Materials:
-
DNA solution (e.g., purified plasmid DNA or a cell lysate)
-
This compound hydrochloride (DDG-HCl) stock solution (e.g., 10% w/v in nuclease-free water)
-
Sodium chloride (NaCl) solution (5 M)
-
High-salt resuspension buffer (e.g., 1.0 M NaCl in TE buffer)
-
Ice-cold 100% ethanol
-
70% ethanol
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
Part 1: Formation and Precipitation of the DNA-Dodecylguanidine Complex
-
Start with 100 µL of your DNA sample in a 1.5 mL microcentrifuge tube.
-
Adjust the salt concentration of the sample to a low level (e.g., <0.2 M NaCl) to facilitate precipitation. If the initial salt concentration is high, dilute the sample with nuclease-free water.
-
Add the 10% DDG-HCl stock solution to a final concentration of 1% (add 10 µL of 10% DDG-HCl to the 100 µL sample). Mix gently by inverting the tube.
-
Incubate the mixture at room temperature for 15 minutes to allow the DNA-DDG complex to form. A precipitate may become visible.
-
Centrifuge the tube at 12,000 x g for 10 minutes at 4°C to pellet the DNA-DDG complex.
-
Carefully decant and discard the supernatant.
Part 2: Removal of this compound and Recovery of Pure DNA
-
To the pellet from step 6, add 200 µL of the high-salt resuspension buffer (1.0 M NaCl in TE buffer). Vortex to dissolve the pellet. The high salt concentration will dissociate the DDG from the DNA.
-
Add 2 volumes (400 µL) of ice-cold 100% ethanol to the resuspended DNA solution.
-
Mix by inversion and incubate at -20°C for at least 30 minutes to precipitate the DNA.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the pure DNA.
-
Carefully discard the supernatant.
-
Wash the DNA pellet by adding 500 µL of 70% ethanol and centrifuging at 12,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the purified DNA pellet in an appropriate volume of TE buffer.
Visualizations
Caption: Proposed interaction between this compound and a DNA strand.
Caption: Investigational workflow for nucleic acid precipitation using this compound.
References
Protocol for Sap Stain Control on Lumber with Dodecylguanidine: Application Notes and Methodologies
Introduction
Sap stain, a discoloration of lumber caused by pigmented fungi, significantly reduces the commercial value of wood products. While numerous chemical treatments are available to control sap stain, there is ongoing research into new active ingredients with improved efficacy and environmental profiles. Dodecylguanidine and its salts have been investigated for various antimicrobial applications; however, detailed public data and standardized protocols for their specific use in sap stain control on lumber are not widely available in the reviewed scientific literature.
This document provides a generalized experimental protocol for evaluating the efficacy of new anti-sapstain treatments, which can be adapted for testing this compound. The methodologies outlined below are based on established practices for testing wood preservatives and anti-sapstain formulations.[1][2]
Data Presentation
Table 1: Efficacy of this compound Treatment against Sap Stain Fungi
| Treatment Concentration (% a.i.*) | Wood Species | Target Fungus | Mean % Surface Area Stained | Standard Deviation | Efficacy Rating (0-5)** |
| Control (Untreated) | Pinus radiata | Ophiostoma piceae | |||
| This compound Salt @ X% | Pinus radiata | Ophiostoma piceae | |||
| This compound Salt @ Y% | Pinus radiata | Ophiostoma piceae | |||
| This compound Salt @ Z% | Pinus radiata | Ophiostoma piceae | |||
| Positive Control (e.g., Propiconazole) | Pinus radiata | Ophiostoma piceae |
*a.i. = active ingredient **Efficacy Rating Scale: 0 = No stain; 1 = 1-20% stained; 2 = 21-40% stained; 3 = 41-60% stained; 4 = 61-80% stained; 5 = 81-100% stained.
Experimental Protocols
The following protocols describe the necessary steps to evaluate the effectiveness of a candidate anti-sapstain chemical like this compound.
Preparation of Fungal Cultures and Inoculum
-
Fungal Strains: Obtain pure cultures of common sap stain fungi, such as Ophiostoma piceae, Ophiostoma piliferum, and Aureobasidium pullulans, from a certified culture collection.
-
Culture Medium: Grow the fungal isolates on a suitable nutrient medium, such as 2% malt extract agar (MEA), in Petri dishes.
-
Incubation: Incubate the cultures at a temperature and humidity optimal for fungal growth (e.g., 25°C and 75% relative humidity) until the plates are fully colonized.
-
Inoculum Preparation: Prepare a spore suspension by flooding the surface of the mature fungal cultures with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80). Gently scrape the surface with a sterile loop to dislodge the spores. Adjust the concentration of the spore suspension to a target density (e.g., 1 x 10^6 spores/mL) using a hemocytometer.
Wood Sample Preparation and Treatment
-
Wood Species Selection: Select a susceptible wood species, such as freshly sawn sapwood of Pine (Pinus spp.) or other commercially relevant lumber.[1] The wood should be free of any existing stain or decay.
-
Sample Dimensions: Cut the wood into small, uniform blocks (e.g., 50 mm x 20 mm x 10 mm).
-
Treatment Solutions: Prepare a range of concentrations of the this compound salt (e.g., this compound hydrochloride or acetate) in an appropriate solvent, typically water. Include a negative control (solvent only) and a positive control using a commercially available anti-sapstain product.
-
Application Method:
-
Dipping: Immerse the wood blocks in the treatment solutions for a specified duration (e.g., 15-60 seconds).
-
Spraying: Alternatively, apply the treatment solution to all surfaces of the wood blocks using a calibrated spray nozzle to ensure uniform coverage.
-
-
Drying: After treatment, allow the wood blocks to air-dry in a well-ventilated area, shielded from rain and direct sunlight, until the surface is dry to the touch.
Inoculation and Incubation
-
Inoculation: Place the treated and control wood blocks in a sterile incubation chamber with high humidity. Inoculate the wood blocks with the prepared fungal spore suspension using a fine mist sprayer, ensuring all surfaces are evenly coated.
-
Incubation: Incubate the chambers at a temperature and humidity conducive to fungal growth (e.g., 25°C and >85% relative humidity) for a period of 4 to 6 weeks.
Efficacy Assessment
-
Visual Evaluation: At regular intervals (e.g., weekly), and at the end of the incubation period, visually assess the surface of each wood block for the presence and extent of sap stain.
-
Quantitative Assessment: Estimate the percentage of the total surface area of each block that is covered by sap stain. A rating scale can be used for easier comparison (see Table 1).
-
Data Analysis: Calculate the mean percentage of stained area and the standard deviation for each treatment group. Perform statistical analysis (e.g., ANOVA) to determine if there are significant differences between the treatment groups.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for evaluating the efficacy of an anti-sapstain treatment.
Caption: Experimental workflow for evaluating anti-sapstain treatments.
References
Application Notes and Protocols for Dodecylguanidine in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Dodecylguanidine (DDG), commonly available as its hydrochloride salt (this compound hydrochloride, DGH), is a cationic surfactant with potent antimicrobial and antifungal properties. In the context of cell culture, its primary application lies in its cytotoxic and membrane-disrupting activities, making it a valuable tool for studying cellular stress, membrane integrity, and mechanisms of cell death. It is crucial to note that DDG is not typically used as a component to promote cell growth or for routine cell maintenance due to its high cytotoxicity.
Primary Applications in Cell Culture:
-
Induction of Cytotoxicity: DDG serves as a model compound for inducing acute cytotoxicity. Its mechanism of action involves the disruption of the cell membrane's lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[1] This makes it suitable for studies focused on understanding the cellular and molecular events associated with membrane damage-induced necrosis and apoptosis.
-
Evaluation of Cytoprotective Agents: Researchers can utilize DDG to establish a model of cellular injury against which potential cytoprotective compounds can be tested. By treating cells with a known cytotoxic concentration of DDG, the efficacy of a therapeutic agent in mitigating membrane damage and improving cell viability can be quantified.
-
Ion Channel Modulation: N-dodecylguanidine has been shown to specifically modulate the function of certain ion channels. For instance, it affects A-type potassium channels by causing a positive shift in the external surface potential, thereby altering channel gating.[2] This specific interaction allows for its use in electrophysiological studies to probe the structure and function of these channels.
-
Antimicrobial/Antifungal Research in Co-culture Models: While highly toxic to mammalian cells, its potent antimicrobial properties could be leveraged in specific co-culture models designed to study host-pathogen interactions, provided that the experimental design accounts for its cytotoxic effects on the host cells.
Mechanism of Action:
This compound's primary mode of action is the disruption of the cell membrane. As a cationic surfactant, its positively charged guanidinium headgroup interacts with the negatively charged components of the cell membrane, while its hydrophobic dodecyl tail inserts into the lipid bilayer. This insertion disrupts the membrane's structural integrity, leading to the formation of pores and a subsequent loss of ion homeostasis and leakage of cytoplasmic contents.
Quantitative Data Summary
The following tables summarize the key quantitative data for the use of this compound hydrochloride (DGH) in cell culture experiments.
Table 1: Cytotoxicity of DGH in A549 Human Lung Carcinoma Cells
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 0.39 µg/mL | A549 | WST assay (24h exposure) | [1] |
Table 2: Effective Concentrations of DGH in A549 Cell-Based Assays
| Assay | Concentration Range | Duration | Cell Line | Observed Effect | Reference |
| Clonogenic Assay | 0.00315 - 0.2 µg/mL | 10 days | A549 | Dose-dependent decrease in colony formation | [1] |
Table 3: Effective Concentrations of n-dodecylguanidine for Ion Channel Modulation
| Assay | Concentration Range | Cell Type | Target | Observed Effect | Reference |
| Electrophysiology | 1 - 20 µM | Xenopus oocytes expressing rKv1.4 | A-type potassium channels | Concentration-dependent positive shift in voltage dependence of channel gating | [2] |
Experimental Protocols
Protocol 1: Assessment of this compound Hydrochloride (DGH) Cytotoxicity
This protocol details the methodology for determining the cytotoxicity of DGH using the Water Soluble Tetrazolium Salt (WST) assay for cell viability and the Lactate Dehydrogenase (LDH) assay for membrane integrity.
Materials:
-
This compound hydrochloride (DGH)
-
Human lung carcinoma A549 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
WST assay kit
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Preparation of DGH Solutions: Prepare a stock solution of DGH in sterile water or PBS. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 10 µg/mL).
-
Cell Treatment: After overnight incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared DGH solutions. Include a vehicle control (medium without DGH).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
WST Assay (Cell Viability):
-
Add 10 µL of the WST reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
LDH Assay (Membrane Integrity):
-
Carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant.
-
Measure the absorbance at the recommended wavelength (typically around 490 nm).
-
-
Data Analysis:
-
For the WST assay, express the results as a percentage of the vehicle-treated control cells.
-
For the LDH assay, calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).
-
Plot the cell viability or cytotoxicity against the log of the DGH concentration to determine the IC50 value.
-
Protocol 2: Clonogenic Survival Assay
This protocol is used to assess the long-term effects of DGH on the ability of single cells to form colonies.
Materials:
-
This compound hydrochloride (DGH)
-
A549 cells
-
Complete cell culture medium
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Methanol
-
Crystal Violet staining solution (0.5% in 20% methanol)
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates at a low density (e.g., 200 cells/well) in complete culture medium.
-
Incubation: Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
Cell Treatment: Replace the medium with fresh medium containing various concentrations of DGH (e.g., 0.00315, 0.00625, 0.0125, 0.025, 0.05, 0.1, and 0.2 µg/mL).[1]
-
Long-term Incubation: Incubate the plates for 10 days at 37°C and 5% CO₂, allowing colonies to form.
-
Colony Fixation and Staining:
-
After 10 days, carefully remove the medium.
-
Wash the wells once with PBS.
-
Add 1 mL of methanol to each well and incubate for 10 minutes on ice to fix the colonies.
-
Remove the methanol and add 1 mL of Crystal Violet staining solution to each well.
-
Incubate for 10-20 minutes at room temperature.
-
Gently wash the wells with water to remove excess stain and allow them to air dry.
-
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Express the number of colonies in the treated wells as a percentage of the number of colonies in the vehicle control well (plating efficiency).
Visualizations
References
Application Notes: Dodecylguanidine for Laboratory Surface Sanitization
Introduction
Dodecylguanidine (DGH), commonly available as this compound Hydrochloride, is a potent, broad-spectrum antimicrobial agent and cationic surfactant.[1][2][][4][5] Its efficacy against a wide range of microorganisms, including bacteria, fungi, and algae, makes it a viable option for surface sanitization in research, scientific, and drug development laboratories.[1] DGH is particularly effective in controlling biofilm formation, a common challenge in laboratory settings.[1][4][6] This document provides detailed application notes and protocols for the safe and effective use of this compound for surface sanitization.
Mechanism of Action
This compound operates through a dual mechanism that is particularly effective for surface disinfection. As a cationic surfactant, its positively charged head group interacts strongly with the negatively charged components of microbial cell membranes, such as phospholipids.[4][7] This interaction disrupts the membrane's integrity, leading to the leakage of essential cellular contents and ultimately, cell death.[][6] Furthermore, its surfactant properties aid in breaking up and penetrating biofilms, allowing the active ingredient to kill the embedded microorganisms.[4][5][6]
Data Presentation
Antimicrobial Spectrum
This compound exhibits a broad spectrum of activity against various microorganisms relevant to laboratory environments.
| Table 1: Antimicrobial Spectrum of this compound | | :--- | :--- | | Microorganism Type | Examples | | Gram-Positive Bacteria | Staphylococcus aureus[1] | | Gram-Negative Bacteria | Escherichia coli[1], Pseudomonas aeruginosa[8] | | Fungi (Yeasts & Molds) | Candida albicans, Saccharomyces cerevisiae[1], Aspergillus niger[8] | | Algae | Effective algicidal properties[1] | | Biofilm-forming Organisms | Sulfate-reducing bacteria, Legionella[4][6] |
Recommended Use Parameters
The efficacy of any disinfectant depends on concentration and contact time.[9] Surfaces must remain wet for the entire contact time to ensure proper disinfection.[10][11]
| Table 2: Recommended Concentrations and Contact Times for DGH Solutions | | :--- | :--- | :--- | | Application | Concentration (Active DGH) | Minimum Contact Time | | Non-food contact, general laboratory surfaces (benchtops, fume hoods) | 1000 - 2000 ppm | 10 minutes | | Equipment surfaces (non-critical) | 1000 - 2000 ppm | 10 minutes | | High-touch areas (door handles, switches) | 1000 ppm | 10 minutes | | Sanitization of previously cleaned food-contact surfaces* | 200 ppm[12] | 1 minute |
*Note: For any application involving surfaces that may come into contact with food or potable water, a subsequent rinse with potable water may be required after the contact time has been met. Always adhere to local regulations.
Safety and Handling
This compound hydrochloride is a hazardous substance that requires strict adherence to safety protocols. It is harmful if swallowed, fatal if inhaled, and causes severe skin burns and eye damage.[13][14][15]
| Table 3: Personal Protective Equipment (PPE) for Handling DGH | | :--- | :--- | | Protection Type | Specification | | Eye/Face Protection | Tightly fitting safety goggles or a face shield.[13][16] | | Skin Protection | Chemical-impermeable gloves (e.g., nitrile) and impervious clothing/apron.[13][15] | | Respiratory Protection | Use only in a well-ventilated area.[13] If exposure limits may be exceeded or if mists/aerosols are generated, use a full-face respirator.[13] |
Protocols
Protocol 1: Preparation of this compound (DGH) Working Solutions
Objective: To safely prepare diluted DGH solutions from a concentrated stock for routine laboratory use.
Materials:
-
This compound Hydrochloride (DGH) concentrate (e.g., 35% solution)[5][6]
-
Distilled or deionized water
-
Appropriate PPE (See Table 3)
-
Graduated cylinders and beakers
-
Dedicated, clearly labeled storage bottle
Procedure:
-
Work in a designated, well-ventilated area , preferably a chemical fume hood.
-
Don all required PPE (gloves, goggles, lab coat/apron).
-
Calculate the required volume of concentrate. Use the formula: C₁V₁ = C₂V₂
-
C₁ = Concentration of stock solution (e.g., 350,000 ppm for a 35% solution)
-
V₁ = Volume of stock solution to be determined
-
C₂ = Desired concentration of working solution (e.g., 2000 ppm)
-
V₂ = Final volume of working solution (e.g., 1000 mL)
-
Example for 1L (1000 mL) of 2000 ppm solution from a 35% stock: V₁ = (2000 ppm * 1000 mL) / 350,000 ppm = 5.71 mL of concentrate
-
-
Measure the required amount of water (e.g., 994.29 mL) into the final storage container.
-
Carefully measure the calculated volume of DGH concentrate (e.g., 5.71 mL) using a graduated cylinder or pipette.
-
Slowly add the DGH concentrate to the water while gently stirring. Never add water to the concentrate. [10]
-
Cap the storage bottle and mix thoroughly.
-
Label the bottle clearly with the chemical name ("this compound Solution"), concentration (e.g., "2000 ppm"), preparation date, and hazard symbols.
-
Prepare solutions fresh, ideally daily, as specified by general disinfectant guidelines.[10][17]
Protocol 2: Routine Sanitization of Laboratory Surfaces
Objective: To effectively sanitize non-porous laboratory surfaces such as benchtops, biosafety cabinet interiors, and fume hoods.
Materials:
-
Prepared DGH working solution (1000-2000 ppm)
-
Appropriate PPE
-
Lint-free wipes or cloths
-
General-purpose laboratory detergent
Procedure:
-
Don appropriate PPE.
-
Pre-clean the surface. Remove all visible soil and organic matter using a wipe saturated with laboratory detergent and water. Organic material can reduce the efficacy of disinfectants.[18]
-
Rinse the surface with a water-dampened cloth to remove any detergent residue, which could inactivate the DGH.[10] Allow the surface to dry.
-
Apply the DGH solution to the surface using a spray bottle or by wiping with a saturated cloth. Ensure the entire surface is thoroughly wetted.
-
Allow the required contact time (minimum 10 minutes). The surface must remain visibly wet for the entire duration. Re-apply the solution if it begins to dry prematurely.[10][11]
-
Wipe the surface (optional). After the contact time has elapsed, you may wipe the surface with a sterile, water-dampened cloth to remove any potential residue, especially on sensitive equipment or surfaces.
-
Allow the surface to air dry completely before resuming work.
Surface Compatibility: DGH is a cationic surfactant and may not be compatible with all materials. Long-term exposure could potentially damage certain plastics, coatings, or metals.[19] It is recommended to test the solution on a small, inconspicuous area before widespread use on a new surface type.
Protocol 3: Spill Management for this compound
Objective: To safely clean and decontaminate a spill of this compound concentrate or working solution.
Materials:
-
Chemical spill kit with absorbent material (e.g., vermiculite or sand)
-
Full PPE, including respiratory protection if the spill is large or in a poorly ventilated area
-
Spark-proof tools for cleanup[13]
-
Sealable, labeled hazardous waste container
Procedure:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear all necessary personal protective equipment before approaching the spill.
-
Contain the Spill: For liquid spills, create a dike around the spill using absorbent material from the spill kit to prevent it from spreading.
-
Absorb and Collect: Cover and absorb the spill with an inert material. Carefully collect the absorbed material using spark-proof tools and place it into a designated, sealable container for hazardous waste.[13]
-
Decontaminate the Area: Once the bulk of the spill is removed, clean and decontaminate the surface area with a detergent solution, followed by a water rinse.
-
Dispose of Waste: All contaminated materials, including wipes and PPE, must be disposed of as hazardous waste according to institutional and local regulations.
-
Wash Hands: Thoroughly wash hands and any exposed skin with soap and water after the cleanup is complete.
References
- 1. This compound hydrochloride | 13590-97-1 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 4. ▷ this compound Hydrochloride (DGH) | LANXESS [lanxess.com]
- 5. ▷ this compound Hydrochloride (DGH) | LANXESS [lanxess.com]
- 6. What’s the role of this compound Hydrochloride (DGH)? - Sinobio Chemistry [sinobiochemistry.com]
- 7. In Vitro and In Vivo Evaluation of the Toxic Effects of this compound Hydrochloride [mdpi.com]
- 8. US4661503A - Synergistic biocide of dodecyl guanidine hydrochloride and a mixture of 5-chloro-2-methyl-4-isothiazolin-3-one - Google Patents [patents.google.com]
- 9. ehs.wvu.edu [ehs.wvu.edu]
- 10. cfsph.iastate.edu [cfsph.iastate.edu]
- 11. peroxigard.com [peroxigard.com]
- 12. picol.cahnrs.wsu.edu [picol.cahnrs.wsu.edu]
- 13. echemi.com [echemi.com]
- 14. This compound hydrochloride | C13H30ClN3 | CID 61649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. biosynth.com [biosynth.com]
- 16. lanxess.com [lanxess.com]
- 17. iris.paho.org [iris.paho.org]
- 18. Antiseptics and Disinfectants: Activity, Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assets.ctfassets.net [assets.ctfassets.net]
Application Notes and Protocols: Dodecylguanidine in Textile and Leather Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecylguanidine (DDG), and its salts such as this compound hydrochloride (DGH) and this compound acetate (DGA), are cationic compounds with a long alkyl chain, conferring surfactant-like properties and significant antimicrobial activity. These characteristics make DDG a compound of interest for various applications in the textile and leather industries, primarily as an antimicrobial finishing agent and a processing auxiliary. This document provides detailed application notes and experimental protocols for researchers exploring the use of this compound in these fields. While specific quantitative data for this compound is limited in publicly available literature, this document provides protocols based on established industry standards and illustrative data from related guanidine compounds to guide research and development.
This compound as an Antimicrobial Finishing Agent for Textiles
This compound and its derivatives are effective against a broad spectrum of microorganisms, including bacteria and fungi, making them suitable for creating antimicrobial textiles. These textiles find applications in healthcare, sportswear, and home furnishings to prevent odor, staining, and the spread of pathogens.
Mechanism of Action
The primary mechanism of antimicrobial action for guanidine-based compounds involves the disruption of the microbial cell membrane. The cationic guanidinium headgroup interacts with the negatively charged components of the bacterial cell wall and membrane, leading to increased membrane permeability and leakage of cellular contents, ultimately causing cell death.
Caption: Antimicrobial action of this compound on a bacterial cell.
Application Protocol: Pad-Dry-Cure Method
This protocol describes the application of this compound acetate (DGA) to cotton fabric using a standard pad-dry-cure method.
Caption: Workflow for applying this compound to textiles.
Materials:
-
This compound acetate (DGA)
-
Desized, bleached, and neutralized cotton fabric
-
Laboratory padding mangle
-
Drying oven
-
Curing oven
-
Wetting agent (non-ionic)
-
Softener (optional, non-ionic or cationic)
Procedure:
-
Preparation of Finishing Bath:
-
Prepare an aqueous solution of this compound acetate at the desired concentration (e.g., 0.5%, 1.0%, 2.0% on weight of fabric - owf).
-
Add a wetting agent (e.g., 0.1% v/v) to ensure uniform application.
-
If desired, a compatible softener can be added to the bath.
-
Adjust the pH of the bath if necessary, as per the manufacturer's recommendations for the specific DGA product.
-
-
Padding:
-
Set the pressure of the laboratory padding mangle to achieve a wet pickup of 70-80%.
-
Pass the cotton fabric through the finishing bath and then through the nip rollers of the padding mangle.
-
-
Drying:
-
Dry the treated fabric in a drying oven at 100-120°C for 2-3 minutes.
-
-
Curing:
-
Cure the dried fabric in a curing oven at 140-160°C for 3-5 minutes to fix the antimicrobial agent to the fibers.
-
-
Post-Treatment:
-
The fabric can be rinsed with cold water to remove any unfixed agent, although this step may be omitted depending on the desired durability and application.
-
Evaluation of Antimicrobial Efficacy
The antimicrobial activity of the treated textiles should be evaluated using standardized methods.
Protocol: Quantitative Assessment of Antibacterial Activity (AATCC 100)
This method provides a quantitative measure of the antibacterial activity of the treated fabric.
-
Preparation of Materials:
-
Sterile treated and untreated (control) fabric swatches (4.8 cm diameter).
-
Bacterial cultures of Staphylococcus aureus (Gram-positive) and Klebsiella pneumoniae (Gram-negative).
-
Nutrient broth and agar.
-
Neutralizing solution.
-
-
Inoculation:
-
Inoculate the center of each fabric swatch with 1.0 ml of a bacterial culture containing 1.0-2.0 x 10^5 colony-forming units (CFU)/ml.
-
-
Incubation:
-
Incubate the inoculated swatches in sterile containers at 37°C for 24 hours.
-
-
Elution and Plating:
-
After incubation, transfer each swatch to a container with a known volume of neutralizing solution and shake vigorously to elute the bacteria.
-
Perform serial dilutions of the eluate and plate on nutrient agar.
-
-
Calculation of Bacterial Reduction:
-
Incubate the plates and count the number of colonies.
-
Calculate the percentage reduction of bacteria using the following formula: % Reduction = ((A - B) / A) x 100 Where: A = Number of bacteria recovered from the inoculated untreated control fabric immediately after inoculation ("0" contact time). B = Number of bacteria recovered from the inoculated treated fabric after 24 hours of incubation.
-
Illustrative Data for Guanidine-Based Antimicrobial Finish (PHMB on Cotton)
| Microorganism | PHMB Concentration (% owf) | Bacterial Reduction (%) after 24h (AATCC 100) | Wash Durability (Reduction after 25 washes) |
| S. aureus | 1.0 | >99.9 | >99% |
| K. pneumoniae | 1.0 | >99.9 | >94% |
This compound as a Dyeing Auxiliary for Textiles
The cationic nature of this compound makes it a candidate for use as a dyeing auxiliary, particularly for the salt-free dyeing of cotton with anionic reactive dyes. By imparting a positive charge to the cotton surface, DDG can enhance the electrostatic attraction between the fiber and the anionic dye molecules, thereby increasing dye exhaustion and fixation without the need for large amounts of salt.[3][4][5]
Principle of Cationic Dyeing
Caption: Comparison of conventional and cationic dyeing of cotton.
Protocol: Cationization of Cotton with this compound for Salt-Free Reactive Dyeing
Part A: Cationization
-
Preparation of Treatment Bath:
-
Prepare an aqueous solution of this compound hydrochloride (DGH) at a concentration of 20-50 g/L.
-
Add sodium hydroxide (NaOH) to the bath to catalyze the reaction between DGH and cellulose (the exact concentration will depend on the DGH concentration and desired degree of cationization).
-
-
Pad-Batch Application:
-
Immerse the cotton fabric in the treatment bath at room temperature.
-
Pass the fabric through a padding mangle to achieve a wet pickup of 80-100%.
-
Batch the treated fabric in a plastic wrap and store at room temperature for 12-24 hours to allow the reaction to proceed.
-
-
Washing:
-
After the batching period, thoroughly wash the fabric with hot and cold water to remove any unreacted chemicals.
-
Neutralize the fabric with a dilute acetic acid solution and then rinse again.
-
Dry the cationized fabric.
-
Part B: Salt-Free Dyeing
-
Dye Bath Preparation:
-
Prepare a dye bath with the desired concentration of reactive dye (e.g., 2% owf) at a liquor ratio of 1:20.
-
No salt is added to the dye bath.
-
-
Dyeing Process:
-
Introduce the cationized cotton fabric into the dye bath at room temperature.
-
Raise the temperature to 60°C over 30 minutes.
-
Add soda ash (sodium carbonate) to the dye bath to achieve the required alkalinity for dye fixation (e.g., 20 g/L).
-
Continue dyeing at 60°C for 60 minutes.
-
-
After-treatment:
-
Rinse the dyed fabric with cold water.
-
Soaping at the boil with a non-ionic detergent to remove unfixed dye.
-
Rinse and dry the fabric.
-
Evaluation of Dyeing Performance
Illustrative Data for Cationic Dyeing of Cotton
The following table shows typical improvements in dyeing performance when using a cationic agent compared to conventional dyeing.[6][7]
| Dyeing Parameter | Conventional Dyeing (with salt) | Cationic Dyeing (salt-free) |
| Color Strength (K/S) | 15-20 | 25-35 |
| Dye Exhaustion (E%) | 60-70% | >90% |
| Dye Fixation (F%) | 50-60% | >80% |
| Wash Fastness (Staining) | 3-4 | 4-5 |
| Rubbing Fastness (Wet) | 2-3 | 3-4 |
This compound in Leather Processing
This compound hydrochloride (DGH) is used in the leather industry as a biocide to protect raw hides and skins, as well as processed leather (e.g., wet blue), from microbial degradation.[8][9]
Application as a Biocide in Soaking
The soaking stage rehydrates the raw hides and removes dirt and preservatives like salt. It is also a critical point for microbial growth.
Protocol: Application of DGH in the Soaking Bath
-
Soaking Bath Preparation:
-
Prepare a soaking bath with a liquor ratio of 1:10 (water to hide weight).
-
Add a wetting agent and a degreasing agent as per standard tannery procedures.
-
Add this compound hydrochloride to the bath at a concentration of 0.1-0.3% based on the weight of the hides.
-
-
Soaking Process:
-
Introduce the raw hides into the drum.
-
Run the drum for 4-6 hours.
-
Drain the bath and proceed to the next stage of leather processing (e.g., liming).
-
Evaluation of Biocidal Efficacy
The efficacy of DGH as a leather preservative can be determined by measuring its Minimum Inhibitory Concentration (MIC) against relevant bacteria and fungi.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Media:
-
Prepare a series of test tubes with nutrient broth for bacteria or potato dextrose broth for fungi.
-
Create a serial dilution of this compound hydrochloride in the broth to obtain a range of concentrations.
-
-
Inoculation:
-
Inoculate each tube with a standardized suspension of the test microorganism (e.g., Pseudomonas aeruginosa, Aspergillus niger).
-
-
Incubation:
-
Incubate the tubes at the optimal growth temperature for the microorganism for 24-72 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the biocide that completely inhibits visible growth of the microorganism.
-
Illustrative MIC Data for Guanidine-Based Biocides
| Microorganism | Typical MIC Range (ppm) |
| Pseudomonas aeruginosa | 50 - 200 |
| Staphylococcus aureus | 10 - 50 |
| Aspergillus niger | 100 - 500 |
| Trichoderma viride | 50 - 250 |
Conclusion
This compound and its salts show significant potential for application in the textile and leather industries as effective antimicrobial agents and processing auxiliaries. The protocols provided herein are based on standard industry practices and can be adapted for research and development purposes. While quantitative performance data specifically for this compound is not extensively published, the illustrative data from related compounds suggests that it can offer high efficacy. Further research is encouraged to establish the optimal application parameters and performance characteristics of this compound in these applications.
References
- 1. Longitudinal Study on the Antimicrobial Performance of a Polyhexamethylene Biguanide (PHMB)-Treated Textile Fabric in a Hospital Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Cationization of cotton - Wikipedia [en.wikipedia.org]
- 6. Preparation of cationic cotton through reaction with different polyelectrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ▷ this compound Hydrochloride (DGH) | LANXESS [lanxess.com]
- 9. quimser.com [quimser.com]
Application Notes and Protocols for Evaluating Dodecylguanidine Efficacy in Water Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the efficacy of dodecylguanidine (DDG), also known as this compound hydrochloride (DGH), as a biocide in water treatment applications. The protocols outlined below cover methods to assess its antimicrobial, anti-biofilm, and algicidal properties, as well as analytical techniques for its quantification in water samples.
Introduction to this compound (DDG)
This compound is a cationic surfactant with broad-spectrum antimicrobial activity against bacteria, fungi, and algae.[1] Its mode of action involves disruption of the cell membrane, leading to leakage of cellular contents and cell death.[2] DDG is utilized in various industrial water treatment processes, including cooling towers and wastewater management, to control microbial growth and biofilm formation.[1] A key advantage of DDG is its stability and efficacy across a wide pH range, typically from 4 to 12.[3]
Antimicrobial Efficacy Evaluation
The antimicrobial efficacy of DDG is primarily determined by assessing its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] The broth microdilution method is a standard and efficient technique for determining the MIC of DDG against relevant waterborne pathogens.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of DDG Stock Solution: Prepare a stock solution of DDG in sterile deionized water. The concentration should be at least 10 times the highest concentration to be tested.
-
Preparation of Bacterial Inoculum: Culture the test microorganism (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to each well of a 96-well microtiter plate.
-
Add 100 µL of the DDG stock solution to the first well and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.
-
Controls:
-
Positive Control: A well containing broth and the bacterial inoculum without DDG.
-
Negative Control: A well containing only sterile broth.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of DDG at which no visible growth (turbidity) is observed.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[4] It is determined as a subsequent step to the MIC assay.
Experimental Protocol: MBC Determination
-
Subculturing from MIC Plate: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of DDG that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
Data Presentation: Antimicrobial Efficacy of DDG
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| Pseudomonas aeruginosa | Insert Data | Insert Data |
| Staphylococcus aureus | Insert Data | Insert Data |
| Escherichia coli | Insert Data | Insert Data |
| Enterococcus faecalis | Insert Data | Insert Data |
Note: Dosage levels for DDG in water treatment applications can start at 15 ppm (15 µg/mL).[3]
Workflow for Antimicrobial Efficacy Testing
Caption: Workflow for determining the Minimum Inhibitory and Bactericidal Concentrations.
Anti-Biofilm Efficacy Evaluation
Biofilms are communities of microorganisms attached to a surface and are notoriously resistant to antimicrobial agents. The crystal violet assay is a common method to quantify biofilm formation and to evaluate the efficacy of anti-biofilm agents like DDG.
Biofilm Inhibition Assay
This assay determines the concentration of DDG required to prevent biofilm formation.
Experimental Protocol: Crystal Violet Assay for Biofilm Inhibition
-
Preparation of Bacterial Culture: Grow the test bacterium (e.g., Pseudomonas aeruginosa) overnight in a suitable broth (e.g., Tryptic Soy Broth supplemented with 1% glucose). Adjust the culture to a 0.5 McFarland standard and then dilute it to the desired final concentration in fresh medium.
-
Plate Setup: In a 96-well flat-bottom microtiter plate, add 100 µL of the diluted bacterial culture to each well.
-
Addition of DDG: Add 100 µL of DDG at various concentrations (prepared as a 2x stock) to the wells to achieve the final desired concentrations. Include a positive control (bacteria without DDG) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation.
-
Washing: Carefully discard the planktonic cells and wash the wells gently twice with 200 µL of sterile phosphate-buffered saline (PBS).
-
Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilm.
-
Staining: Remove the methanol and add 200 µL of 0.1% crystal violet solution to each well. Incubate at room temperature for 20 minutes.
-
Washing: Discard the crystal violet solution and wash the wells thoroughly with deionized water until the negative control wells are colorless.
-
Solubilization: Add 200 µL of 33% acetic acid to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [1 - (ODtreated / ODcontrol)] x 100
Biofilm Eradication Assay
This assay evaluates the ability of DDG to disrupt and remove pre-formed biofilms.
Experimental Protocol: Crystal Violet Assay for Biofilm Eradication
-
Biofilm Formation: Grow the biofilm in a 96-well plate as described in the inhibition assay (steps 1-4) without the addition of DDG.
-
Treatment: After the incubation period, remove the planktonic cells and wash the wells with PBS. Add 200 µL of DDG at various concentrations to the wells containing the pre-formed biofilm. Include a control with fresh broth only.
-
Incubation: Incubate the plate for a specified contact time (e.g., 1, 4, or 24 hours) at 37°C.
-
Quantification: Follow steps 5-10 from the biofilm inhibition protocol to quantify the remaining biofilm.
Data Presentation: Anti-Biofilm Efficacy of DDG
| Concentration of DDG (µg/mL) | Biofilm Inhibition (%) | Biofilm Eradication (%) |
| Insert Conc. 1 | Insert Data | Insert Data |
| Insert Conc. 2 | Insert Data | Insert Data |
| Insert Conc. 3 | Insert Data | Insert Data |
| Insert Conc. 4 | Insert Data | Insert Data |
Workflow for Anti-Biofilm Efficacy Testing
Caption: Workflow for evaluating the anti-biofilm efficacy of DDG.
Algicidal Efficacy Evaluation
DDG is also effective against algae, which is crucial for controlling algal blooms in water systems. The algicidal efficacy can be assessed by determining the concentration that inhibits algal growth or causes cell death.
Experimental Protocol: Algicidal Activity Assay
-
Algal Culture: Grow a pure culture of a relevant algal species (e.g., Chlorella vulgaris, Scenedesmus obliquus) in an appropriate growth medium under controlled conditions of light and temperature.
-
Test Setup: In sterile flasks or multi-well plates, add a known volume and density of the algal culture.
-
DDG Addition: Add different concentrations of DDG to the algal cultures. Include a control with no DDG.
-
Incubation: Incubate the cultures under the same light and temperature conditions for a period of 72 to 96 hours.
-
Evaluation: Assess the algicidal effect using one or more of the following methods:
-
Cell Counting: Use a hemocytometer or an automated cell counter to determine the algal cell density at different time points.
-
Chlorophyll a Measurement: Extract chlorophyll a from the algal cells using a solvent (e.g., ethanol or acetone) and measure its concentration spectrophotometrically. A decrease in chlorophyll a indicates cell death or inhibition of photosynthesis.
-
Photosynthetic Activity: Measure the quantum yield of photosystem II (PSII) using a pulse-amplitude-modulated (PAM) fluorometer. A decrease in the quantum yield indicates stress on the photosynthetic apparatus.
-
-
Data Analysis: Calculate the percentage of growth inhibition or the lethal concentration 50 (LC50), which is the concentration of DDG that causes 50% mortality of the algal population.
Data Presentation: Algicidal Efficacy of DDG
| Algal Species | LC50 (96h) (µg/mL) | Growth Inhibition at X µg/mL (%) |
| Chlorella vulgaris | Insert Data | Insert Data |
| Scenedesmus obliquus | Insert Data | Insert Data |
| Microcystis aeruginosa | Insert Data | Insert Data |
Logical Relationship for Algicidal Efficacy Evaluation
Caption: Postulated mechanism of DDG's algicidal action.
Analytical Quantification of this compound in Water
To ensure proper dosing and monitor the residual concentration of DDG in treated water, a reliable analytical method is necessary. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a sensitive and specific method for this purpose.
Experimental Protocol: HPLC-MS for DDG Quantification
-
Sample Preparation:
-
Collect water samples and filter them through a 0.22 µm filter to remove particulate matter.
-
For trace-level analysis, a solid-phase extraction (SPE) step may be required to concentrate the analyte. A mixed-mode cation-exchange SPE cartridge can be effective for retaining the cationic DDG.
-
-
HPLC Conditions (Example):
-
Column: A C18 reversed-phase column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing a small amount of an acid (e.g., formic acid) to improve peak shape.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The precursor and product ions for DDG would need to be determined by direct infusion of a standard solution.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of DDG in a relevant water matrix.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Quantify the concentration of DDG in the unknown samples by interpolating their peak areas on the calibration curve.
-
Data Presentation: DDG Quantification Parameters
| Parameter | Value |
| Retention Time (min) | Insert Data |
| Limit of Detection (LOD) (µg/L) | Insert Data |
| Limit of Quantification (LOQ) (µg/L) | Insert Data |
| Linearity (R²) | Insert Data |
| Recovery (%) | Insert Data |
Workflow for Analytical Quantification of DDG
Caption: General workflow for the quantification of DDG in water samples.
Conclusion
The methods described in these application notes provide a robust framework for the comprehensive evaluation of this compound's efficacy in water treatment. By following these protocols, researchers and professionals can obtain reliable data on its antimicrobial, anti-biofilm, and algicidal properties, as well as accurately monitor its concentration in treated water systems. This will enable the optimization of dosing strategies and ensure effective microbial control.
References
- 1. nbinno.com [nbinno.com]
- 2. Polyhexamethylene guanidine hydrochloride-based disinfectant: a novel tool to fight meticillin-resistant Staphylococcus aureus and nosocomial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ▷ this compound Hydrochloride (DGH) | LANXESS [lanxess.com]
- 4. Rapid eradication of vancomycin and methicillin-resistant Staphylococcus aureus by MDP1 antimicrobial peptide coated on photocrosslinkable chitosan hydrogel: in vitro antibacterial and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing dodecylguanidine concentration for protein denaturation
Welcome to the technical support center for the use of dodecylguanidine (DG) in protein denaturation studies. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other denaturants like guanidine hydrochloride (GuHCl) and SDS?
This compound (DG), often used as dodecylguanidinium acetate (dodine), is a surfactant-based denaturant that combines the properties of a chaotropic agent (like the guanidinium ion in GuHCl) and a detergent (like Sodium Dodecyl Sulfate, SDS). The guanidinium headgroup disrupts hydrogen bonds, while the dodecyl tail interacts with hydrophobic regions of the protein. This dual nature allows it to be effective at lower millimolar (mM) concentrations compared to the molar (M) concentrations required for GuHCl. Unlike GuHCl, its lower required concentration makes it more transparent in the far-UV region, which is advantageous for techniques like circular dichroism (CD) spectroscopy.
Q2: What is the recommended starting concentration for this compound?
The optimal concentration of this compound can vary depending on the protein's stability and the experimental goals. A general starting point is in the low millimolar range. For many proteins, concentrations between 1 mM and 5 mM are effective. It is always recommended to perform a concentration titration to determine the optimal concentration for your specific protein and application.
Q3: My protein is aggregating after adding this compound. What could be the cause and how can I fix it?
Protein aggregation upon addition of a denaturant can occur when partially unfolded intermediates expose hydrophobic patches that interact with each other before the denaturant can fully solubilize them.[1][2] This can be particularly prominent at certain denaturant concentrations.
Troubleshooting Steps for Aggregation:
-
Optimize DG Concentration: The aggregation might be happening at a suboptimal DG concentration. Try a range of concentrations to see if the aggregation is reduced at higher or lower concentrations.
-
Adjust Protein Concentration: High protein concentrations can increase the likelihood of intermolecular interactions and aggregation. Try lowering the protein concentration.
-
Modify Buffer Conditions: Changes in pH, ionic strength, and the presence of additives can influence protein solubility and aggregation. Ensure your buffer is optimal for your protein.
-
Control Temperature: Temperature can affect the rate of denaturation and aggregation. Performing the denaturation at a lower temperature might slow down the process and reduce aggregation.
-
Consider Additives: In some cases, the addition of reducing agents (like DTT, if disulfide bonds are involved) or other co-solvents might be necessary to prevent aggregation.[3]
Q4: Is this compound compatible with downstream applications like mass spectrometry?
The compatibility of this compound with mass spectrometry (MS) can be challenging due to its detergent-like properties, which can cause ion suppression.[4][5] It is generally recommended to remove most detergents before MS analysis.[5] If you plan to use MS, you may need to perform a cleanup step, such as dialysis or using detergent-removal columns, to eliminate the this compound from your sample.[6]
Q5: How can I monitor the extent of protein denaturation by this compound?
Several biophysical techniques can be used to monitor protein unfolding:
-
Circular Dichroism (CD) Spectroscopy: This technique is excellent for observing changes in the protein's secondary structure.[7] The low UV absorbance of this compound at its working concentrations is a significant advantage here.
-
Intrinsic Tryptophan Fluorescence: As the protein unfolds, the environment around tryptophan residues changes, leading to a shift in their fluorescence emission spectrum.
-
Size Exclusion Chromatography (SEC): Denaturation leads to an increase in the hydrodynamic radius of the protein, which can be detected as a shift in its elution volume on an SEC column.
Troubleshooting Guides
Guide 1: Incomplete Denaturation
| Symptom | Possible Cause | Suggested Solution |
| No significant change in CD or fluorescence signal. | DG concentration is too low. | Gradually increase the this compound concentration. Perform a titration to find the optimal concentration. |
| The protein is highly stable or has resistant domains. | Combine this compound with other denaturing conditions, such as a moderate increase in temperature. | |
| Incubation time is too short. | Increase the incubation time to allow the denaturation process to reach equilibrium. | |
| Partial unfolding observed. | Disulfide bonds are preventing complete unfolding. | Add a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to the buffer.[3][8] |
| The protein exists in a stable intermediate state. | Analyze the data for the presence of a "molten globule" or other intermediate states. Further increases in DG concentration or temperature may be needed to fully denature the protein. |
Guide 2: Assay Interference
| Symptom | Possible Cause | Suggested Solution |
| Enzyme activity assays show inconsistent results. | This compound is interfering with the substrate or cofactors. | Perform control experiments with the assay components in the presence of this compound to check for interference. |
| The denatured protein is inhibiting the assay. | Ensure that the protein is fully denatured and that the final concentration of this compound in the assay is below a level that affects the assay components. | |
| Inaccurate protein concentration readings. | This compound is interfering with the protein quantification method (e.g., BCA, Bradford). | Use a compatible protein assay or precipitate the protein to remove the this compound before quantification. |
Data Presentation
Table 1: Comparison of Common Protein Denaturants
| Characteristic | This compound (Dodine) | Guanidine Hydrochloride (GuHCl) | Sodium Dodecyl Sulfate (SDS) |
| Typical Working Concentration | Millimolar (mM) range | Molar (M) range (e.g., 3-6 M)[9][10] | Millimolar (mM) range |
| Mechanism of Action | Hybrid: Chaotropic and Detergent | Chaotropic | Anionic Detergent |
| UV Transparency (at working conc.) | Good | Poor in the far-UV | Good |
| Compatibility with CD Spectroscopy | High | Low | High |
| MS Compatibility | Requires removal | Can be used, but may require cleanup | Requires removal[4][5] |
| Reversibility of Denaturation | Generally reversible | Generally reversible[11] | Often difficult to reverse |
Experimental Protocols
Protocol 1: General Protein Denaturation using this compound for Spectroscopic Analysis
1. Reagent Preparation: a. Protein Stock Solution: Prepare a concentrated stock solution of your protein in a suitable buffer (e.g., phosphate or Tris buffer) at a known concentration. b. This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in the same buffer as the protein.
2. Denaturation Experiment: a. For a typical experiment, prepare a series of samples with a constant final protein concentration and varying final concentrations of this compound. b. Example: To a final volume of 1 mL, add the appropriate volume of the protein stock solution, the this compound stock solution, and buffer to reach the desired final concentrations. c. Incubate the samples at a constant temperature (e.g., 25°C) for a sufficient time to allow the denaturation to reach equilibrium (e.g., 2-4 hours, may need to be optimized).
3. Spectroscopic Measurement: a. Circular Dichroism (CD): i. Record the far-UV CD spectrum (e.g., 190-250 nm) for each sample. ii. Monitor the change in the CD signal at a specific wavelength (e.g., 222 nm for alpha-helical proteins) as a function of this compound concentration. b. Fluorescence Spectroscopy: i. Excite the samples at the tryptophan absorption maximum (~295 nm). ii. Record the emission spectrum (e.g., 310-400 nm). iii. Monitor the shift in the emission maximum or the change in fluorescence intensity as a function of this compound concentration.
4. Data Analysis: a. Plot the change in the spectroscopic signal against the this compound concentration. b. Fit the data to a suitable model (e.g., a sigmoidal curve) to determine the midpoint of the denaturation transition (Cm).
Visualizations
References
- 1. Targeting Protein Aggregation for the Treatment of Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Aggregation - Neurodegeneration - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A New Mass Spectrometry-compatible Degradable Surfactant for Tissue Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kiidd.cuhk.edu.cn [kiidd.cuhk.edu.cn]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. denature a protein of interest - Protein and Proteomics [protocol-online.org]
- 10. Guanidine Hydrochloride or UreaâWhich is a Better Protein Denaturant? [yacooscience.com]
- 11. Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removing Dodecylguanidine from Protein Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information, troubleshooting advice, and protocols for the effective removal of dodecylguanidine, a cationic surfactant, from protein samples. The presence of detergents like this compound can interfere with downstream applications such as mass spectrometry, ELISA, and structural biology techniques.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why must it be removed from my protein sample?
This compound hydrochloride (DGH) is a cationic surfactant with a positively charged headgroup and a long hydrophobic tail.[3][4][5] It is used to solubilize and stabilize proteins, particularly membrane proteins.[1][6] However, its presence can interfere with subsequent analytical and functional assays, necessitating its removal.[1][2]
Q2: Which removal method is best for my protein?
The most appropriate method depends on the properties of your protein and the this compound detergent.[1] Key methods include dialysis, size-exclusion chromatography (SEC), ion-exchange chromatography, and the use of specialized detergent-binding resins.[1][7][8] A comparison table is provided below to help guide your decision. Generally, SEC is faster than dialysis, while methods based on affinity or ion-exchange can offer high specificity.[7]
Q3: How can I tell if the this compound has been successfully removed?
Successful removal can be confirmed by the restoration of protein function in an assay that was inhibited by the detergent. Analytically, downstream methods like mass spectrometry will show reduced signal suppression and noise.[2] Specific quantitative assays for the detergent may also be available.
Q4: My protein precipitated after removing the detergent. What went wrong?
Protein precipitation is a common issue that can occur if the removal process is too rapid or if the protein is not stable in a detergent-free buffer.[8] The troubleshooting section below addresses this and other common problems in detail.
Troubleshooting Guide
This section addresses specific issues that may arise during the this compound removal process.
Problem: My protein precipitated during or after detergent removal.
| Possible Cause | Solution |
| Rapid Detergent Removal: The detergent concentration was lowered too quickly, causing hydrophobic regions of the protein to aggregate. | Perform a stepwise or gradual removal. For dialysis, decrease the detergent concentration in the dialysis buffer in stages. |
| Inappropriate Buffer Conditions: The pH of the buffer may be too close to the protein's isoelectric point (pI), or the ionic strength may be too low.[9][10] | Optimize the buffer. Ensure the pH is at least 1-2 units away from the pI. Increase the salt concentration (e.g., 150-300 mM NaCl) to reduce non-specific interactions.[10] |
| Protein Instability: The protein is inherently unstable without a detergent or other stabilizing agent. | Add stabilizing agents to the final buffer, such as 5-10% glycerol, which is known to help with protein solubility.[9][10] You may need to screen for a milder, non-interfering detergent to replace the this compound. |
Problem: Protein activity is not restored after detergent removal.
| Possible Cause | Solution |
| Irreversible Denaturation: The protein may have been irreversibly denatured by the this compound or during the removal process. | Ensure all steps are performed at an appropriate temperature (e.g., 4°C) to maintain protein stability. Consider screening different detergents during the initial solubilization step. |
| Incomplete Detergent Removal: Residual this compound is still inhibiting the protein's function. | Repeat the removal step or use a more stringent method. For example, follow up dialysis with a pass through a detergent-removal resin. Verify removal with a sensitive downstream process like mass spectrometry. |
| Loss of a Cofactor: The removal process may have also stripped a necessary cofactor from the protein. | Add the cofactor back into the final buffer after detergent removal and test for activity restoration.[11] |
Comparison of this compound Removal Methods
This table summarizes and compares common techniques for removing detergents like this compound.
| Method | Principle | Typical Protein Recovery | Detergent Removal Efficiency | Time Required | Key Advantages | Key Disadvantages |
| Dialysis | Size-based separation via a semi-permeable membrane; detergent monomers diffuse out.[7][12] | > 90% | Variable, can be >95% | 24 - 72 hours | Simple, gentle, requires no special equipment. | Slow; may not be effective for detergents with low CMCs; protein precipitation can occur.[1][8] |
| Size-Exclusion Chromatography (SEC) / Gel Filtration | Separates molecules based on size; large proteins elute first, while small detergent monomers are retained.[1][7] | > 95% | > 95% | < 1 hour | Fast, high protein recovery, combines removal with buffer exchange.[8] | Can dilute the sample; requires an appropriate chromatography system; protein and detergent micelles must be of significantly different sizes.[8][13] |
| Detergent Removal Resins | Hydrophobic adsorption; resins bind detergent molecules, which are then separated from the protein by centrifugation.[1][8] | 85 - 99%[1] | > 95%[1] | < 30 minutes | Very fast, simple (spin-column format), highly efficient.[8] | Can be costly; potential for non-specific protein binding to the resin; may require optimization.[8] |
| Ion-Exchange Chromatography (IEX) | Protein is adsorbed to the resin while the detergent passes through; protein is then eluted with a change in pH or salt.[1][7] | > 80% | > 99% | 1 - 3 hours | Highly efficient; can be used for detergents that are difficult to remove by other methods.[1] | Requires method development for each specific protein; potential for protein denaturation on the column. |
Detailed Experimental Protocols
Protocol 1: Detergent Removal by Dialysis
This protocol is a general guideline for removing this compound using dialysis. It relies on the diffusion of small detergent monomers across a semi-permeable membrane.
Methodology:
-
Select Dialysis Tubing: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is at least 2-3 times smaller than the molecular weight of your protein but large enough to allow passage of this compound monomers (MW ≈ 264 g/mol ). A 10 kDa MWCO is often suitable.
-
Prepare the Membrane: Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Sample Preparation: Place your protein-detergent sample into the dialysis tubing or cassette and seal it securely, leaving some space for potential volume changes.
-
First Dialysis Step: Immerse the sealed sample in a large volume (e.g., 100-200 times the sample volume) of a detergent-free buffer at 4°C. Stir the buffer gently with a magnetic stir bar.
-
Buffer Exchange: Allow dialysis to proceed for 4-6 hours.
-
Repeat: Change the dialysis buffer at least two more times, allowing several hours for each exchange. For complete removal, an overnight dialysis step is recommended for the final exchange.
-
Sample Recovery: Carefully remove the sample from the tubing. Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet any precipitated protein. Analyze the supernatant.
Protocol 2: Detergent Removal by Size-Exclusion Chromatography (SEC)
This protocol uses a desalting column to rapidly separate the larger protein molecules from the smaller this compound monomers.
Methodology:
-
Column Selection: Choose a pre-packed desalting column (e.g., PD-10) or pack a column with a suitable size-exclusion resin (e.g., Sephadex G-25). The resin should have a fractionation range that excludes your protein but includes the small detergent monomers.
-
Equilibration: Equilibrate the column with at least 5 column volumes (CV) of your desired final, detergent-free buffer.
-
Sample Loading: Load your protein-detergent sample onto the column. The sample volume should not exceed the manufacturer's recommendation (typically ~15-25% of the total column volume for optimal separation).
-
Elution:
-
For Gravity Columns: After the sample has fully entered the resin bed, add the final buffer and begin collecting fractions.
-
For Spin Columns: Place the column in a collection tube and centrifuge according to the manufacturer's protocol to collect the protein.
-
For FPLC/HPLC Systems: Connect the column to the system and run the final buffer at a defined flow rate, collecting fractions as the protein elutes in the void volume.
-
-
Fraction Analysis: The protein will elute first in the void volume, well-separated from the smaller detergent monomers and salts which elute later. Analyze the collected fractions for protein content (e.g., by measuring absorbance at 280 nm) to identify the protein-containing fractions.
-
Pooling: Pool the fractions containing your purified, detergent-depleted protein.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. US8507291B1 - Detergent removal from protein samples prior to mass spectrometry analysis - Google Patents [patents.google.com]
- 3. Self-assembling of guanidine-type surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ▷ this compound Hydrochloride (DGH) | LANXESS [lanxess.com]
- 5. This compound hydrochloride | 13590-97-1 | Benchchem [benchchem.com]
- 6. What’s the role of this compound Hydrochloride (DGH)? - Sinobio Chemistry [sinobiochemistry.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.dutscher.com [pdf.dutscher.com]
- 12. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 13. Characterising protein/detergent complexes by triple-detection size-exclusion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Dodecylguanidine Interference with Bradford and BCA Protein Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with dodecylguanidine interference in Bradford and BCA protein assays.
Troubleshooting Guides
This section provides solutions to common problems encountered when using Bradford or BCA assays with samples containing this compound.
Problem: Inaccurate or Inconsistent Readings in the Bradford Assay
Possible Cause: this compound, as a surfactant, can interfere with the Bradford assay.[1] Surfactants can interact with the Coomassie dye, leading to inaccurate protein concentration measurements.[2]
Solution:
-
Sample Dilution: If the protein concentration is high enough, dilute the sample to reduce the this compound concentration to a non-interfering level.[3]
-
Protein Precipitation: Use a protein precipitation protocol (e.g., with trichloroacetic acid (TCA) or acetone) to separate the protein from the interfering this compound.[4][5]
-
Use a Compatible Assay: Consider using a detergent-compatible Bradford assay kit, which is formulated to work in the presence of surfactants.[6]
Problem: Unexpected Color Development or High Background in the BCA Assay
Possible Cause: Guanidine compounds can interfere with the BCA assay by reducing Cu2+ to Cu1+, leading to a false positive signal.[4]
Solution:
-
Sample Dilution: Dilute the sample to lower the this compound concentration below the interference threshold for the BCA assay.[7]
-
Protein Precipitation: Precipitate the protein to remove the this compound before performing the assay.[8][9]
-
Use a Compatible Assay: A reducing agent-compatible BCA assay may offer some resistance to interference from guanidine compounds.[10]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with protein assays?
This compound is a cationic surfactant and biocide.[11][12] Its interference in protein assays stems from its chemical properties:
-
Bradford Assay: As a surfactant, it can interact with the Coomassie dye and proteins, disrupting the binding mechanism that the assay relies on.[2]
-
BCA Assay: The guanidine group can reduce the copper ions (Cu²⁺ to Cu⁺) in the BCA reagent, which is the same reaction that peptide bonds induce, leading to an overestimation of protein concentration.[4]
Q2: At what concentration does this compound interfere with the assays?
Q3: Can I create a standard curve in a buffer containing this compound to compensate for the interference?
For some interfering substances, creating a standard curve with the same buffer as the samples can compensate for the interference.[3] However, this is only effective if the interference is consistent across the concentration range of the standard curve. It is recommended to first test if the buffer alone (without protein) generates a significant signal.
Q4: Are there alternative protein assays that are not affected by this compound?
While no assay is completely immune to all interfering substances, some alternatives might be less susceptible to this compound. A thorough validation would be required.
Quantitative Data Summary
The following tables provide compatibility data for guanidine hydrochloride in standard Bradford and BCA assays, which can serve as a reference for potential interference from this compound. Note that the long alkyl chain in this compound may alter its interaction with assay reagents compared to guanidine hydrochloride.
Table 1: Guanidine Hydrochloride Compatibility with Bradford Assays
| Assay Kit | Maximum Compatible Guanidine HCl Concentration |
| Bio-Rad Quick Start Bradford Protein Assay | 2 M |
| Interchim CooAssay | Not explicitly listed, but compatible with 3M Urea (another chaotrope) |
| Thermo Scientific Pierce Detergent Compatible Bradford Assay Kit | 0.25 M |
Data sourced from manufacturer's compatibility charts.[6][13][14]
Table 2: Guanidine Hydrochloride Compatibility with BCA Assays
| Assay Kit | Maximum Compatible Guanidine HCl Concentration |
| Thermo Scientific Pierce BCA Protein Assay Kit | 4 M |
| Bio-Rad DC Protein Assay | 0.4 M |
| Interchim BC Assay | Not explicitly listed, but compatible with 5M Urea |
Data sourced from manufacturer's compatibility charts.[13][15][16]
Experimental Protocols
Protocol 1: Standard Bradford Protein Assay (Microplate Procedure)
-
Prepare Standards: Prepare a series of protein standards (e.g., Bovine Serum Albumin, BSA) in the same buffer as the samples, if possible, with concentrations ranging from 125 to 1500 µg/mL.
-
Sample Preparation: Dilute unknown samples to fall within the range of the standard curve.
-
Assay:
-
Pipette 5 µL of each standard and unknown sample into separate microplate wells.
-
Add 250 µL of Bradford reagent to each well.
-
Mix the plate on a plate shaker for 30 seconds.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 595 nm using a microplate reader.
-
Analysis: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their concentration and determine the concentration of the unknown samples from the standard curve.[17]
Protocol 2: Standard BCA Protein Assay (Microplate Procedure)
-
Prepare Standards: Prepare a dilution series of a known protein standard (e.g., BSA) in the range of 20 to 2000 µg/mL.
-
Prepare Working Reagent (WR): Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B.
-
Assay:
-
Pipette 25 µL of each standard and unknown sample into separate microplate wells.
-
Add 200 µL of the WR to each well.
-
Mix the plate thoroughly for 30 seconds.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm.
-
Analysis: Generate a standard curve by plotting the average blank-corrected absorbance for each standard vs. its concentration. Use this curve to determine the concentration of the unknown samples.[18]
Protocol 3: Protein Precipitation with Trichloroacetic Acid (TCA)
This protocol can be used to remove interfering substances like this compound prior to protein quantification.
-
Sample Preparation: To 100 µL of your protein sample, add an equal volume of 10% TCA.
-
Incubation: Incubate on ice for 20 minutes.
-
Centrifugation: Centrifuge at maximum speed in a microcentrifuge for 15 minutes.
-
Washing: Carefully discard the supernatant. Wash the protein pellet with 100 µL of ice-cold ethanol.
-
Drying: Air-dry the pellet.
-
Resuspension: Resuspend the pellet in a buffer compatible with your downstream application (e.g., the protein assay buffer).[5] Note that proteins will be denatured.
Visualizations
Caption: Workflow for handling this compound interference.
Caption: Troubleshooting logic for assay interference.
References
- 1. ▷ this compound Hydrochloride (DGH) | LANXESS [lanxess.com]
- 2. Sensitivity and variability of the Bradford protein assay in the presence of detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.zageno.com [go.zageno.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. How can I desalt and concentrate a protein fraction by trichloroacetic acid (TCA) precipitation? [qiagen.com]
- 6. fishersci.com [fishersci.com]
- 7. benallenlab.org [benallenlab.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Quantitative protein precipitation from guanidine hydrochloride-containing solutions by sodium deoxycholate/trichloroacetic acid. | Semantic Scholar [semanticscholar.org]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. What’s the role of this compound Hydrochloride (DGH)? - Sinobio Chemistry [sinobiochemistry.com]
- 12. Organic Surface Active Agent Biocides this compound Hydrochloride DGH 35% CAS 13590-97-1 - Buy this compound Hydrochloride, DGH, DGH 35% Product on Sinobio Chemistry [sinobiochemistry.com]
- 13. bio-rad.com [bio-rad.com]
- 14. interchim.fr [interchim.fr]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. interchim.fr [interchim.fr]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. urmc.rochester.edu [urmc.rochester.edu]
Technical Support Center: Dodecylguanidine (DDG) Experimental Series
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dodecylguanidine-induced cell lysis during experiments.
Troubleshooting Guides
Issue 1: Rapid Cell Lysis Observed at Low DDG Concentrations
Symptoms:
-
Immediate loss of cell adherence upon addition of DDG.
-
High background signal in cytotoxicity assays (e.g., LDH assay) even at the lowest concentrations.
-
Visible cell debris and ghosts under microscopy shortly after treatment.
Possible Causes & Solutions:
| Possible Cause | Proposed Solution | Rationale |
| High intrinsic sensitivity of the cell line to cationic surfactants. | 1. Decrease DDG Concentration: Perform a more granular dose-response curve starting from nanomolar concentrations. 2. Reduce Exposure Time: Conduct short, timed exposure experiments (e.g., 5, 15, 30 minutes) to find a window where the desired effect is observed without widespread lysis. | DDG is a potent cationic surfactant that disrupts cell membranes.[1] Different cell lines exhibit varying membrane compositions and sensitivities. |
| Sub-optimal cell culture conditions. | 1. Ensure High Cell Viability Before Experiment: Only use cultures with >95% viability as determined by a trypan blue exclusion assay. 2. Optimize Cell Density: Plate cells at a density that ensures they are in a healthy growth phase at the time of the experiment. Over-confluent or sparse cultures can be more susceptible to stress. | Healthy and robust cell monolayers are more resilient to chemical-induced stress. |
| Direct interaction of DDG with the cell membrane. | 1. Complex DDG with a Carrier Molecule: If experimentally permissible, investigate the use of cyclodextrins or other encapsulating agents to modulate the delivery of DDG to the cells. | Carrier molecules can reduce the free concentration of DDG in the medium, thereby lowering its immediate lytic effect on the cell membrane. |
Caption: Simplified pathway of DDG-induced cell lysis.
Q2: Are there any known inhibitors that can specifically block DDG-induced cell lysis?
A2: Currently, there are no known specific pharmacological inhibitors for this compound-induced cell lysis. The lytic effect is a direct biophysical consequence of its surfactant properties on the cell membrane. Therefore, prevention strategies focus on mitigating this interaction rather than inhibiting a specific biological pathway.
Q3: How does the presence of serum in the culture medium affect DDG's cytotoxicity?
A3: The presence of serum proteins, such as albumin, can decrease the cytotoxic effects of some compounds by binding to them, thereby reducing the effective free concentration available to interact with cells. [2][3]It is advisable to quantify the effect of serum on DDG's activity in your specific experimental system by performing dose-response curves in both serum-containing and serum-free media.
Q4: Can modifying the cell membrane composition, for instance by cholesterol supplementation, protect against DDG-induced lysis?
A4: Cholesterol is a key regulator of membrane fluidity and stability. [4]Increasing the cholesterol content of cell membranes can make them more rigid and potentially more resistant to disruption by surfactants. [5]While not specifically documented for DDG, this approach has been shown to modulate the effects of other membrane-active agents. This would require pre-incubating cells with a cholesterol-delivery agent like methyl-β-cyclodextrin-cholesterol complexes. The effectiveness of this strategy would need to be empirically determined for your cell type and DDG concentration.
Q5: Does DDG induce apoptosis or necrosis?
A5: The primary mode of cell death induced by high concentrations of surfactants like DDG is typically necrosis, which is characterized by rapid loss of membrane integrity and cell lysis. [6][7]However, at lower, sub-lytic concentrations, some compounds can trigger programmed cell death pathways like apoptosis. [8]To determine the mode of cell death in your experiment, it is recommended to use assays that can distinguish between apoptosis and necrosis, such as Annexin V/Propidium Iodide staining followed by flow cytometry.
Signaling Pathway Distinctions
Caption: Potential cell death pathways induced by DDG.
Experimental Protocols
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell lysis by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon membrane damage. [1] Materials:
-
Cells cultured in a 96-well plate.
-
DDG stock solution.
-
Serum-free culture medium.
-
Commercially available LDH cytotoxicity assay kit.
-
96-well plate reader.
Procedure:
-
Seed cells in a 96-well plate and grow to the desired confluency.
-
Prepare serial dilutions of DDG in serum-free medium.
-
Remove the culture medium from the cells and replace it with the DDG dilutions. Include a vehicle control (medium only) and a maximum lysis control (lysis buffer provided in the kit).
-
Incubate the plate for the desired exposure time at 37°C in a CO2 incubator.
-
After incubation, carefully transfer a specified amount of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a plate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Vehicle Control Abs) / (Max Lysis Control Abs - Vehicle Control Abs)] * 100
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Cells cultured in a 6-well plate.
-
DDG stock solution.
-
Annexin V-FITC/PI staining kit.
-
Binding Buffer.
-
Flow cytometer.
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of DDG for the specified time.
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantitative Data Summary
Table 1: Cytotoxicity of this compound Hydrochloride (DGH) in A549 Cells [1]
| Assay | Endpoint | DGH Concentration | Result |
|---|---|---|---|
| WST Assay | Cell Viability (IC50) | 0.39 µg/mL | Potent cytotoxicity observed. |
| Clonogenic Assay | Colony Formation | 0.025 µg/mL | ~50% reduction in colony formation. |
| LDH Assay | Membrane Damage | Dose-dependent | Increased LDH release with increasing DGH concentration. |
Data is derived from studies on human lung adenocarcinoma (A549) cells and illustrates the high cytotoxic potential of DGH.
References
- 1. mdpi.com [mdpi.com]
- 2. Negative interference with antibody-dependent cellular cytotoxicity mediated by rituximab from its interactions with human serum proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxycycline serum protein binding in pigs reveals a relatively high free fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Control of lipid membrane stability by cholesterol content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmbreports.org [bmbreports.org]
- 7. youtube.com [youtube.com]
- 8. Dodecyl gallate induces apoptosis by upregulating the caspase-dependent apoptotic pathway and inhibiting the expression of anti-apoptotic Bcl-2 family proteins in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
improving the solubility of dodecylguanidine in cold temperatures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dodecylguanidine (DDG) and its salts, particularly addressing challenges with solubility at low temperatures.
Troubleshooting Guides
Issue: My this compound solution is cloudy or has precipitated in the cold (e.g., at 4°C).
Cause: this compound salts, such as this compound hydrochloride (DGH), can exhibit reduced solubility at lower temperatures. This phenomenon is related to the compound's Krafft temperature, which is the minimum temperature at which surfactants form micelles. Below the Krafft temperature, the solubility of the surfactant is lower than its critical micelle concentration, leading to precipitation or "frosting". For some DGH formulations, this can occur at temperatures below 15°C.[1] This process is typically reversible upon warming.[1]
Solutions:
-
Gentle Warming: Before use, gently warm the solution in a water bath to a temperature above 15°C to redissolve the precipitate. Ensure the solution becomes clear before use.
-
pH Adjustment: The solubility of guanidinium compounds is pH-dependent. Ensure the pH of your solution is within the optimal range for DGH solubility, which is broadly between 4 and 12.[1]
-
Use of Co-solvents: Incorporating a water-miscible organic co-solvent can significantly improve the solubility of this compound at low temperatures.
-
Consider the Salt Form: this compound is available in different salt forms, primarily as the hydrochloride (DGH) and acetate (dodine). While both are used to enhance water solubility, their solubility characteristics can differ.
Issue: How can I prepare a stable, concentrated stock solution of this compound for use in cold-chain experiments?
Solution: Preparing a stable stock solution that remains clear at low temperatures often requires the use of a co-solvent system. Below is a general protocol for preparing a cold-stable this compound hydrochloride (DGH) solution.
Experimental Protocol: Preparation of a Cold-Stable this compound Hydrochloride (DGH) Solution
Objective: To prepare a concentrated DGH stock solution that remains soluble at 4°C.
Materials:
-
This compound hydrochloride (DGH) powder
-
Purified water (e.g., Milli-Q or equivalent)
-
Co-solvent (e.g., ethanol or propylene glycol)
-
Sterile containers
-
Magnetic stirrer and stir bar
-
pH meter
Methodology:
-
Determine the Target Concentration: Decide on the final desired concentration of your DGH stock solution.
-
Co-solvent Selection and Concentration:
-
Choose a co-solvent such as ethanol or propylene glycol.
-
Start with a low percentage of co-solvent (e.g., 10% v/v) and incrementally increase if solubility issues persist. The optimal concentration will need to be determined empirically.
-
-
Dissolution:
-
In a sterile container, combine the desired volumes of purified water and the chosen co-solvent.
-
While stirring, slowly add the DGH powder to the solvent mixture.
-
Continue stirring until the DGH is completely dissolved. Gentle warming (not exceeding 40°C) can be used to aid dissolution, but the solution should be tested for cold stability afterward.
-
-
pH Adjustment (Optional but Recommended):
-
Measure the pH of the solution.
-
If necessary, adjust the pH to be within the 4-12 range using dilute HCl or NaOH. For many applications, a pH between 6 and 8 is a good starting point.
-
-
Cold Stability Test:
-
Transfer an aliquot of the solution to a clear container and store it at the target cold temperature (e.g., 4°C) for a minimum of 24 hours.
-
Visually inspect for any signs of precipitation or cloudiness.
-
-
Optimization:
-
If precipitation occurs, repeat the procedure with a higher concentration of the co-solvent or adjust the pH.
-
Systematically test different co-solvent concentrations and pH values to find the optimal conditions for your desired DGH concentration.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound (DDG) is a cationic surfactant with a long hydrocarbon tail.[2] It is often used in the form of its salts, such as this compound hydrochloride (DGH) or this compound acetate (dodine), in various applications, including as a biocide and in drug development.[3][4] The long dodecyl chain makes the molecule amphiphilic, and at low temperatures, the hydrophobic interactions can lead to decreased solubility in aqueous solutions and precipitation.
Q2: What is the solubility of this compound salts in water?
The solubility of this compound salts is dependent on the specific salt form and the temperature. For this compound acetate (dodine), the solubility in water at 25°C is approximately 630 mg/L. This compound hydrochloride (DGH) is generally described as being soluble in water.[5]
Q3: How does pH affect the solubility of this compound?
The guanidinium group in this compound is basic and will be protonated (and thus more water-soluble) at acidic to neutral pH. This compound hydrochloride (DGH) is reported to be effective and soluble over a broad pH range of 4-12.[1] However, for maintaining solubility at low temperatures, it is advisable to control the pH within this range and avoid highly alkaline conditions which could deprotonate the guanidinium group and reduce its water solubility.
Q4: Are there recommended co-solvents to improve this compound solubility in the cold?
Yes, water-miscible organic solvents are commonly used as co-solvents to improve the solubility of poorly soluble compounds. For this compound, suitable co-solvents include:
-
Ethanol: It can disrupt the hydrogen bonding network of water, creating a less polar environment that can better solvate the hydrophobic dodecyl chain.
-
Propylene Glycol: This is another effective co-solvent that is miscible with water and can enhance the solubility of hydrophobic molecules.[6]
The optimal co-solvent and its concentration will depend on the desired final concentration of this compound and the specific experimental conditions. It is recommended to start with a low concentration (e.g., 5-10% v/v) and increase as needed.
Q5: What is the "frosting" observed in some this compound hydrochloride solutions at low temperatures?
"Frosting" refers to the appearance of fine, crystalline precipitates when a solution of this compound hydrochloride (DGH) is cooled below 15°C.[1] This is a result of the decreased solubility of DGH at lower temperatures. This phenomenon is reversible, and the precipitate will redissolve upon warming the solution.[1]
Data Summary
| Compound Name | Salt Form | Solvent | Temperature (°C) | Solubility |
| This compound | Acetate (Dodine) | Water | 25 | 630 mg/L |
| This compound | Hydrochloride (DGH) | Water | <15 | Prone to "frosting" (precipitation) |
Visual Guides
Caption: Experimental workflow for preparing a cold-stable this compound solution.
References
- 1. ▷ this compound Hydrochloride (DGH) | LANXESS [lanxess.com]
- 2. This compound hydrochloride Dealer and Distributor | this compound hydrochloride Supplier | this compound hydrochloride Stockist | this compound hydrochloride Importers [multichemindia.com]
- 3. What’s the role of this compound Hydrochloride (DGH)? - Sinobio Chemistry [sinobiochemistry.com]
- 4. SDS precipitation in cold - General Lab Techniques [protocol-online.org]
- 5. lanxess.com [lanxess.com]
- 6. US8492423B2 - Pharmaceutical propylene glycol solvate compositions - Google Patents [patents.google.com]
Technical Support Center: Managing Dodecylguanidine Foaming in Experimental Setups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering foaming issues with dodecylguanidine (specifically this compound hydrochloride - DGH) in their experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause foaming?
A1: this compound is a cationic surfactant, meaning it has a positively charged hydrophilic head and a long hydrophobic tail.[1] Surfactants reduce the surface tension of a liquid, allowing for the formation of stable bubbles, which results in foam.[2][3] The guanidinium group in this compound contributes to its strong surfactant properties.
Q2: At what concentration is this compound likely to cause significant foaming?
Q3: Can the pH of my solution affect the foaming of this compound?
A3: Yes, pH can influence the foaming properties of surfactants. For guanidine-based compounds, the cationic nature is maintained over a broad pH range (4-12), so it will likely exhibit foaming potential across this range.[1] However, changes in pH can affect the interactions between surfactant molecules and other components in your solution, which may indirectly impact foam stability.
Q4: Are there any common experimental procedures where foaming with this compound is a known issue?
A4: this compound and its salts, like guanidine hydrochloride, are often used in protein extraction and cell lysis buffers due to their denaturing properties.[4][5] In these applications, agitation, sonication, or heating can introduce gas into the solution, leading to significant foaming which can interfere with subsequent purification steps.
Troubleshooting Guides
Problem 1: Excessive foam formation during sample preparation (e.g., cell lysis, protein extraction).
-
Symptoms: A thick layer of foam appears on top of your sample during vortexing, sonication, or homogenization, making it difficult to handle and potentially leading to sample loss.
-
Possible Causes:
-
High concentration of this compound in the lysis buffer.
-
Vigorous mechanical agitation introducing excessive air.
-
-
Solutions:
-
Optimize this compound Concentration: If your protocol allows, try reducing the concentration of this compound to the minimum required for effective lysis or denaturation.
-
Modify Agitation Method:
-
Instead of vigorous vortexing, use gentle rocking or inversion.
-
If using sonication, use short bursts at a lower power setting. Ensure the sonicator probe is well below the liquid surface to minimize air incorporation.
-
-
Use Antifoaming Agents: Add a small, empirically determined amount of a suitable antifoaming agent to your buffer before starting the lysis procedure. See the "Antifoaming Agent Selection" section below for guidance.
-
Centrifugation: A brief centrifugation step after lysis can help to break up the foam and separate the liquid phase.
-
Problem 2: Foam interferes with downstream applications (e.g., chromatography, spectrophotometry).
-
Symptoms: Bubbles in the sample interfere with loading onto a chromatography column, cause inaccurate readings in a spectrophotometer, or disrupt gel electrophoresis.
-
Possible Causes:
-
Carryover of foam from the previous step.
-
Degassing of solutions at different temperatures or pressures.
-
-
Solutions:
-
De-foam before proceeding: Before loading your sample for the next step, use one of the following methods to remove foam:
-
Mechanical: Gently stir the sample with a sterile pipette tip or rod to break the bubbles.
-
Centrifugation: As mentioned above, a short spin can collapse the foam.
-
Chemical: Add a minimal amount of a compatible antifoaming agent. Be cautious, as this could interfere with some downstream applications.
-
-
Degas solutions: If you suspect dissolved gases are contributing to bubble formation, degas your buffers before use, especially before any heating steps.
-
Quantitative Data
While specific foam test data for this compound hydrochloride is limited in publicly available literature, the following table provides typical values for cationic surfactants with similar alkyl chain lengths. This data is intended to give a general idea of the foaming potential.
| Surfactant Type | Concentration | Initial Foam Height (mm) | Foam Stability (Height at 5 min, mm) |
| Cationic Surfactant (C12 chain) | 0.1% (w/v) | 120 - 180 | 80 - 140 |
| Cationic Surfactant (C12 chain) | 0.5% (w/v) | 180 - 250 | 150 - 220 |
Note: Foam height and stability are highly dependent on the specific test method (e.g., Ross-Miles), temperature, water hardness, and the presence of other substances.
Experimental Protocols
Protocol 1: Evaluation of Foaming Properties using the Ross-Miles Method
This protocol is a standardized method for assessing the foaming characteristics of a surfactant solution.[6]
Materials:
-
Ross-Miles foam apparatus (graduated glass column with a jacket for temperature control and a reservoir pipette).[7]
-
This compound hydrochloride solution of desired concentration in deionized water.
-
Constant temperature water bath.
Methodology:
-
Assemble the Ross-Miles apparatus, ensuring it is clean and vertically aligned.
-
Circulate water from the constant temperature bath through the jacket of the main column to maintain a consistent temperature (e.g., 25°C).
-
Pour 50 mL of the this compound solution into the main column.
-
Fill the reservoir pipette with 200 mL of the same this compound solution.
-
Position the pipette directly over the main column.
-
Open the stopcock of the pipette and allow the solution to run into the main column.
-
Start a timer as soon as the pipette begins to drain.
-
Once the pipette is empty, immediately record the initial foam height in millimeters.
-
Record the foam height again at 1, 3, and 5 minutes.
-
Foam stability can be reported as the foam height at 5 minutes or as a percentage of the initial foam height remaining after 5 minutes.
Visualization
Caption: Troubleshooting workflow for managing this compound-induced foaming.
Caption: Decision pathway for selecting a compatible antifoaming agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Introduction to the Classification of Silicone Surfactants [silicone-surfactant.com]
- 3. appliedmaterialsolutions.com [appliedmaterialsolutions.com]
- 4. A high-efficiency cellular extraction system for biological proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 7. espace.inrs.ca [espace.inrs.ca]
dodecylguanidine compatibility with other chemical reagents
This technical support center provides guidance on the chemical compatibility of dodecylguanidine (DDG) and its salts, such as this compound hydrochloride (DGH), with other chemical reagents. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DDG) and what are its common forms?
A1: this compound (DDG) is a cationic surfactant and biocide. Its guanidine group is strongly basic and exists as a cation over a wide pH range.[1] It is commonly available as salts, with this compound hydrochloride (DGH) and this compound acetate (dodine) being two of the most prevalent forms used in industrial and research applications.
Q2: What is the general chemical stability of this compound hydrochloride (DGH)?
A2: this compound hydrochloride (DGH) is chemically stable under normal storage conditions and has a broad pH application range, typically between 4 and 12.[2] However, it is incompatible with certain classes of chemicals.
Q3: With which types of chemicals is DDG and its salts known to be incompatible?
A3: As a cationic compound, DDG and its salts are generally incompatible with:
-
Anionic compounds: This includes many surfactants (e.g., soaps, lignosulfonates) and polymers. The interaction between the cationic DDG and anionic molecules can lead to precipitation or loss of activity.
-
Strong oxidizing agents: Contact with strong oxidizers should be avoided as it can lead to chemical degradation.[3]
-
Strong alkalis: While stable over a wide pH range, very strong alkaline conditions can affect its stability.
Q4: Can I mix DGH with chlorine-based disinfectants?
A4: Yes, DGH is generally compatible with chlorine and other typical active ingredients found in water treatment formulations.[2]
Q5: What is the solubility of DGH in common laboratory solvents?
A5: this compound hydrochloride is soluble in water and polar organic solvents like alcohols.[4][] Its solubility in nonpolar organic solvents is limited.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitate formation upon mixing DDG solution with another reagent. | Incompatibility with an anionic component in the other reagent. | 1. Review the composition of all reagents being mixed. Identify any potential anionic substances. 2. Conduct a small-scale compatibility test by mixing dilute solutions of the individual components to identify the source of precipitation. 3. If an anionic component is necessary, consider using a non-ionic or cationic alternative if possible. |
| Loss of biocidal efficacy of a DDG-containing formulation. | 1. Presence of incompatible substances (e.g., anionic surfactants). 2. Degradation due to extreme pH or presence of strong oxidizing agents. 3. Adsorption onto surfaces. | 1. Analyze the formulation for any potential anionic contaminants. 2. Measure the pH of the solution and ensure it is within the stable range for DDG (typically pH 4-12). 3. Avoid the addition of strong oxidizing agents to the formulation. 4. Consider the materials of your container and equipment, as DDG can adsorb to certain surfaces. |
| Cloudiness or phase separation of a DDG solution upon storage. | 1. Temperature fluctuations causing precipitation, especially at lower temperatures ("frosting").[2] 2. Contamination with an incompatible substance. | 1. Gently warm the solution to see if the cloudiness disappears. Store at a stable, moderate temperature. 2. Filter a small sample of the solution to isolate any precipitate for further analysis. 3. Ensure storage containers are clean and free from residues of anionic detergents. |
Quantitative Data on Chemical Compatibility
The following table summarizes the known compatibility of this compound and its salts. Quantitative data on degradation rates are limited in publicly available literature; therefore, much of the information is qualitative. It is strongly recommended to perform specific compatibility testing for your unique experimental conditions.
| Reagent Class | Specific Reagent Examples | Compatibility | Observations and Remarks |
| Acids | Hydrochloric acid, Sulfuric acid | Generally Compatible | DDG is typically supplied as a salt of a strong acid (e.g., HCl) and is stable in acidic conditions. |
| Bases | Sodium hydroxide, Potassium hydroxide | Caution Advised | Stable in moderately alkaline conditions (up to pH 12).[2] Avoid strong alkalis, as they may lead to the precipitation of the free base or degradation over time. |
| Oxidizing Agents | Sodium hypochlorite, Potassium permanganate, Hydrogen peroxide | Incompatible | Risk of chemical degradation of the guanidine group. The reaction with permanganate can be complex.[6] |
| Reducing Agents | Sodium bisulfite, Sodium borohydride | Data Not Available | Compatibility should be determined experimentally. |
| Anionic Surfactants | Sodium dodecyl sulfate (SDS), Soaps | Incompatible | Forms a precipitate or complex, leading to mutual deactivation. |
| Non-ionic Surfactants | Polysorbates (e.g., Tween®), Polyethylene glycols (PEGs) | Generally Compatible | Compatibility should be confirmed for specific formulations. |
| Cationic Surfactants | Quaternary ammonium compounds (QACs) | Generally Compatible | Often used in combination for enhanced biocidal activity. |
| Organic Solvents | |||
| Methanol, Ethanol, Isopropanol | Soluble and Stable | DGH is soluble in alcohols.[4] | |
| Acetone | Soluble | Generally considered a suitable solvent. | |
| Dimethyl sulfoxide (DMSO) | Soluble and Stable | DMSO is a common solvent for storing a wide range of compounds and is expected to be compatible.[7][8][9][10][11] | |
| Hydrocarbons (e.g., Hexane, Toluene) | Insoluble/Poorly Soluble | As a salt, DDG has low solubility in nonpolar solvents. |
Experimental Protocols
Protocol 1: Visual Compatibility Assessment
Objective: To perform a rapid qualitative assessment of the physical compatibility of DDG with other liquid reagents.
Methodology:
-
Prepare a stock solution of DDG (e.g., 1% w/v in deionized water).
-
In a clear glass vial, add a defined volume of the DDG stock solution.
-
To this, add a defined volume of the test reagent. The ratio should reflect the intended final concentration in the experiment.
-
Cap the vial and gently invert it several times to mix.
-
Visually inspect the mixture immediately and after a set period (e.g., 1 hour, 24 hours) at a controlled temperature.
-
Record any changes in appearance, such as precipitation, color change, phase separation, or gas evolution.
-
A control vial containing only the DDG solution and another with only the test reagent should be prepared for comparison.
Protocol 2: Quantitative Stability Analysis by HPLC
Objective: To quantitatively determine the stability of DDG in the presence of another chemical reagent over time.
Methodology:
-
Prepare a solution of DDG of a known concentration in a relevant solvent (e.g., water, buffer).
-
Add the test reagent at the desired concentration.
-
Maintain the mixture under controlled conditions (e.g., constant temperature, protected from light).
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the mixture.
-
If necessary, quench the reaction (e.g., by dilution or pH adjustment).
-
Analyze the concentration of DDG in the aliquot using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV or charged aerosol detector).
-
The degradation of DDG over time can be calculated by comparing the peak area at each time point to the initial peak area at time zero.
Signaling Pathways and Mechanisms of Action
Diagram 1: this compound Mechanism of Action
Caption: Proposed mechanism of action for this compound leading to microbial cell death.
Diagram 2: Experimental Workflow for Compatibility Testing
Caption: Logical workflow for determining the chemical compatibility of this compound.
References
- 1. In Vitro and In Vivo Evaluation of the Toxic Effects of this compound Hydrochloride [mdpi.com]
- 2. ▷ this compound Hydrochloride (DGH) | LANXESS [lanxess.com]
- 3. biosynth.com [biosynth.com]
- 4. This compound hydrochloride Dealer and Distributor | this compound hydrochloride Supplier | this compound hydrochloride Stockist | this compound hydrochloride Importers [multichemindia.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thco.com.tw [thco.com.tw]
- 11. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Dodecylguanidine Cytotoxicity in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxic effects of dodecylguanidine (DDG) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (DDG) cytotoxicity?
A1: The primary mechanism of DDG cytotoxicity is the disruption of cell membrane integrity. As a cationic surfactant, DDG interacts with the negatively charged components of the cell membrane, leading to increased permeability, leakage of intracellular components, and eventual cell lysis. At lower concentrations or in specific cell types, DDG can also induce apoptosis.
Q2: How can I reduce the cytotoxic effects of DDG in my cell-based assays?
A2: A key strategy to mitigate DDG cytotoxicity is to incorporate serum proteins, such as bovine serum albumin (BSA), into your experimental design.[1][2] Serum albumin can bind to DDG, thereby reducing its free concentration and availability to interact with and disrupt cell membranes. This can help to establish a therapeutic window where the intended effects of DDG can be observed without causing overwhelming cell death.
Q3: Can DDG interfere with my cytotoxicity assays?
A3: Yes, DDG, as a cationic surfactant, has the potential to interfere with certain cytotoxicity assays. Particular caution is advised with the Lactate Dehydrogenase (LDH) assay, as surfactants can directly damage the enzyme or interfere with the colorimetric or fluorometric readout.[3][4][5][6] It is crucial to include appropriate controls to account for any potential assay interference.
Q4: What are the expected IC50 values for this compound hydrochloride (DGH)?
A4: The half-maximal inhibitory concentration (IC50) of DGH can vary depending on the cell line and assay conditions. However, studies have shown it to be a highly cytotoxic compound, with reported IC50 values as low as 0.39 µg/mL in A549 human lung carcinoma cells as determined by a WST assay.[7]
Troubleshooting Guides
Issue 1: High background or false positives in LDH cytotoxicity assays.
-
Question: My LDH assay shows high cytotoxicity even in my negative control wells when DDG is present. What could be the cause?
-
Answer: Cationic surfactants like DDG can directly damage the lactate dehydrogenase enzyme, leading to its release and a false-positive signal.[3][4][5][6] They can also interfere with the tetrazolium salt reduction step in the colorimetric assay.
-
Troubleshooting Steps:
-
Include a "DDG only" control: Prepare wells with culture medium and DDG at the same concentrations as your experimental wells, but without cells. This will help you quantify the direct effect of DDG on the assay components.
-
Use a different cytotoxicity assay: Consider using an alternative assay that is less susceptible to surfactant interference, such as the WST-1 or MTT assay, which measure metabolic activity.
-
Perform a compound-free LDH control: To confirm enzyme inhibition, you can add a known amount of LDH to wells with and without DDG to see if the signal is quenched.
-
Issue 2: Inconsistent results in cell viability assays (WST-1, MTT).
-
Question: I am observing high variability in my WST-1/MTT assay results when treating cells with DDG. What could be the problem?
-
Answer: High variability can be due to uneven cell seeding, pipetting errors, or the inherent biological variability in cellular response to a potent cytotoxic agent like DDG.
-
Troubleshooting Steps:
-
Optimize cell seeding density: Ensure a uniform and optimal cell number per well. Too few cells will result in a low signal, while too many can lead to nutrient depletion and cell death independent of the treatment.
-
Ensure proper mixing: After adding the WST-1 or MTT reagent, ensure thorough but gentle mixing to get a homogenous color development.
-
Check for DDG precipitation: At higher concentrations, DDG might precipitate in the culture medium, leading to uneven exposure of cells to the compound. Visually inspect your plates for any precipitates.
-
Increase the number of replicates: To improve statistical power, increase the number of technical and biological replicates.
-
Issue 3: Complete cell death observed across all DDG concentrations.
-
Question: I am unable to determine an IC50 value for DDG because all my tested concentrations result in 100% cell death. What should I do?
-
Answer: this compound is a very potent cytotoxic agent. It is likely that your concentration range is too high.
-
Troubleshooting Steps:
-
Perform a wider range of serial dilutions: Start with a much lower concentration of DDG and perform serial dilutions over several orders of magnitude (e.g., from µg/mL down to ng/mL).
-
Reduce the treatment duration: Shorten the incubation time with DDG to capture a dose-dependent effect before widespread cell death occurs.
-
Incorporate serum albumin: As mentioned in the FAQs, adding BSA to the culture medium can help to reduce the effective concentration of DDG and reveal a more gradual dose-response curve.[1][2]
-
Data Presentation
Table 1: Reported IC50 Values for this compound Hydrochloride (DGH)
| Cell Line | Assay | IC50 (µg/mL) | Reference |
| A549 | WST | 0.39 | [7] |
Experimental Protocols
WST-1 Cell Viability Assay
This protocol is adapted for assessing the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (DDG) stock solution
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of DDG in culture medium. Remove the old medium from the wells and add 100 µL of the DDG dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.
-
Absorbance Measurement: Gently shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay (with considerations for DDG)
This protocol includes steps to minimize interference from this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (DDG) stock solution
-
96-well cell culture plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells as described in the WST-1 protocol.
-
Compound Treatment: Treat cells with serial dilutions of DDG as described above. Include the following controls:
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with the lysis solution provided in the kit.
-
DDG Interference Control: Wells containing culture medium and DDG at each concentration, but no cells.
-
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis:
-
Subtract the background absorbance (from the "DDG Interference Control") from the corresponding experimental wells.
-
Calculate the percentage of cytotoxicity using the formula provided in the assay kit, using the corrected values.
-
Clonogenic Survival Assay
This assay assesses the long-term effects of DDG on cell survival and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (DDG) stock solution
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Cell Treatment: Treat cells in a larger vessel (e.g., T-25 flask) with various concentrations of DDG for a defined period (e.g., 24 hours).
-
Cell Seeding: After treatment, trypsinize the cells, count them, and seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates containing fresh, DDG-free medium. The number of cells seeded should be optimized to yield 50-150 colonies in the control wells.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining:
-
Wash the wells with PBS.
-
Fix the colonies with a solution of 1:7 acetic acid/methanol for 5 minutes.
-
Stain the colonies with crystal violet solution for 15 minutes.
-
-
Colony Counting: Wash the wells with water and allow them to air dry. Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100% for the control group.
-
Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x (PE/100)).
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Postulated signaling pathway for DDG-induced cell death.
Caption: Troubleshooting logic for DDG cytotoxicity assays.
References
- 1. Serum albumin reduces the antibacterial and cytotoxic effects of hydrogel-embedded colloidal silver nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Bovine serum albumin and aqueous guanidine hydrochloride solutions. Preferential and absolute interactions and comparison with other systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity | CoLab [colab.ws]
- 6. Cytotoxicity LDH Assay Kit-WST CK12 manual | DOJINDO [dojindo.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Analytical Interference of Dodecylguanidine in Immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing analytical interference caused by dodecylguanidine (DDG) in immunoassays.
Introduction to this compound Interference
This compound (DDG) is a cationic surfactant and biocide. Its presence in immunoassay samples can lead to significant analytical interference, resulting in either falsely elevated (false positive) or falsely decreased (false negative) results. The interference is primarily due to the amphiphilic nature of DDG, which allows it to interact with various components of the immunoassay system.
The primary mechanisms of DDG interference are thought to be:
-
Disruption of Antibody-Antigen Binding: DDG can directly interact with antibodies and antigens, altering their conformation and hindering their specific binding.[1]
-
Non-specific Binding: As a cationic surfactant, DDG can promote non-specific binding of assay components to the solid phase (e.g., microplate wells), leading to high background signals.[2][3]
-
Displacement of Immobilized Reagents: At higher concentrations, DDG can displace antibodies or antigens that are passively adsorbed to the solid phase.
-
Protein Denaturation: The guanidinium group in DDG can act as a chaotropic agent, similar to guanidine hydrochloride, potentially denaturing proteins at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DDG) and why might it be in my samples?
This compound is a chemical compound with a 12-carbon alkyl chain (dodecyl) and a guanidinium head group. It possesses surfactant and antimicrobial properties. It may be present in your samples as a contaminant from laboratory equipment, as a component of a buffer or solution used in sample preparation, or as a residual biocide.
Q2: What are the typical signs of DDG interference in my immunoassay?
Common indicators of DDG interference include:
-
High background noise or signal in negative controls.
-
Poor reproducibility between replicate wells.
-
Non-linear dilution series.
-
Unexpectedly high or low analyte concentrations that do not correlate with other experimental data.
-
Complete loss of signal.
Q3: At what concentration is DDG likely to cause interference?
While specific data for DDG is limited, the interference of surfactants is generally concentration-dependent. For a structurally similar compound, dodecylguanidinium acetate (dodine), the critical micelle concentration (CMC) is approximately 9.5 mM. Significant interference can be expected as the concentration of DDG approaches its CMC. However, even at lower concentrations, DDG can still interact with assay components and cause interference.
Q4: Can DDG interference lead to both false-positive and false-negative results?
Yes. The nature of the interference can depend on the assay format, the concentration of DDG, and the specific analyte and antibodies being used.
-
False positives can occur due to increased non-specific binding of detection antibodies to the plate.
-
False negatives can result from the inhibition of antibody-antigen binding or the stripping of capture antibodies from the well.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and mitigating DDG interference in your immunoassays.
Step 1: Identify the Source of Interference
If you suspect DDG interference, the first step is to confirm its presence and identify the source.
-
Review all reagents and solutions: Check the composition of all buffers, diluents, and other solutions used in your sample preparation and assay protocol for the presence of DDG or other cationic surfactants.
-
Test for DDG contamination: If possible, use an analytical method to quantify the concentration of DDG in your samples and reagents.
-
Spike-in experiment: Add a known concentration of DDG to a control sample to see if it reproduces the observed interference.
Step 2: General Mitigation Strategies
Once DDG interference is confirmed, you can employ several strategies to reduce its impact.
| Mitigation Strategy | Experimental Protocol |
| Sample Dilution | Dilute the sample in an assay-compatible buffer. This is often the simplest and most effective way to reduce the concentration of an interfering substance to a level where it no longer affects the assay. Perform a dilution series to determine the optimal dilution factor that maintains a detectable analyte signal while minimizing interference. |
| Buffer Exchange | Use a desalting column or dialysis to exchange the sample buffer with a buffer that is known to be compatible with your immunoassay. This can effectively remove DDG and other small molecule contaminants. |
| Addition of a Non-ionic Surfactant | The addition of a non-ionic surfactant, such as Tween-20 or Triton X-100, to the assay buffer can help to counteract the effects of DDG. Non-ionic surfactants can compete with DDG for non-specific binding sites and can help to stabilize protein conformation. A typical starting concentration is 0.05% (v/v). |
| Increase Blocking Efficiency | Enhance the blocking step to minimize non-specific binding. Increase the concentration of the blocking agent (e.g., BSA or casein) or the incubation time. Consider using commercially available, specialized blocking buffers. |
| Optimize Washing Steps | Increase the number and/or duration of wash steps to more effectively remove non-specifically bound components, including DDG and detection antibodies. |
Step 3: Advanced Mitigation Techniques
If general strategies are not sufficient, more advanced techniques may be necessary.
| Mitigation Strategy | Experimental Protocol |
| Acid Dissociation | For some immunoassays, particularly those for measuring total analyte in the presence of binding partners, a temporary acid dissociation step can be employed. This involves lowering the pH of the sample to dissociate immune complexes and potentially disrupt DDG-protein interactions, followed by neutralization before analysis. This method requires careful optimization to avoid irreversible denaturation of the analyte or antibodies. |
| Use of Alternative Assay Formats | If interference persists, consider switching to an alternative assay format that may be less susceptible to surfactant interference. For example, a competitive immunoassay may be less affected by non-specific binding than a sandwich ELISA. |
Quantitative Data Summary
| Surfactant Type | Concentration Range | Potential Effects on Immunoassay |
| Cationic (e.g., DDG) | Low (sub-CMC) | Increased non-specific binding, leading to high background and potential false positives. |
| High (near or above CMC) | Inhibition of antibody-antigen binding, displacement of coated proteins, leading to reduced signal and potential false negatives.[4] | |
| Anionic (e.g., SDS) | Low to High | Strong protein denaturation and disruption of antibody-antigen binding, typically leading to a significant loss of signal. |
| Non-ionic (e.g., Tween-20) | Optimal (e.g., 0.05%) | Reduction of non-specific binding, improved signal-to-noise ratio. |
| High | Can potentially inhibit antibody-antigen binding or displace coated proteins. |
Visualizing Interference and Mitigation
Logical Workflow for Troubleshooting DDG Interference
References
- 1. The interaction of the antibody molecule with specific antigen - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 3. Interference in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening for interference in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Dodecylguanidine Inhibition in Enzymatic Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with dodecylguanidine inhibition in enzymatic reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it inhibit my enzymatic reaction?
This compound is a cationic surfactant with a long hydrocarbon tail and a positively charged guanidinium headgroup. Its inhibitory effect on enzymatic reactions can stem from several mechanisms:
-
Protein Denaturation: Like many surfactants, this compound at high concentrations can disrupt the three-dimensional structure of enzymes, leading to loss of activity.
-
Active Site Binding: The positively charged guanidinium group can interact with negatively charged amino acid residues (e.g., aspartate, glutamate) often found in the active sites of enzymes. This binding can block substrate access and inhibit catalysis.[1]
-
Non-specific Binding: The hydrophobic dodecyl tail can interact with hydrophobic regions on the enzyme surface, potentially causing conformational changes that reduce activity.
-
Substrate Sequestration: this compound can form micelles that may sequester hydrophobic substrates, reducing their availability to the enzyme.
Q2: How do I know if this compound is the cause of my enzyme inhibition?
To determine if this compound is the culprit, you can perform the following control experiments:
-
Dose-Response Curve: Test a range of this compound concentrations in your assay. A dose-dependent decrease in enzyme activity is a strong indicator of inhibition.
-
Enzyme-Detergent Pre-incubation: Pre-incubate your enzyme with this compound before adding the substrate. If the inhibition is more pronounced compared to adding all components simultaneously, it suggests a direct interaction between the inhibitor and the enzyme.
-
Substrate-Detergent Pre-incubation: Pre-incubate your substrate with this compound. If this has a minimal effect on the reaction rate, it is less likely that substrate sequestration is the primary mechanism of inhibition.
Q3: What are the general strategies to overcome this compound inhibition?
There are three main approaches to mitigate the inhibitory effects of this compound:
-
Increase Substrate Concentration: If the inhibition is competitive, increasing the concentration of the substrate can help to outcompete the inhibitor for binding to the active site.[2][3]
-
Removal of this compound: Physically removing the inhibitor from the reaction mixture is often the most effective strategy.
-
Assay Optimization: Modifying the assay conditions can help to reduce the inhibitory effects of this compound.
Troubleshooting Guides
Issue 1: Complete or significant loss of enzyme activity in the presence of this compound.
This is a common issue, particularly at higher concentrations of the surfactant.
Troubleshooting Steps:
-
Determine the Critical Micelle Concentration (CMC): If possible, determine the CMC of this compound under your assay conditions. Aim to work at concentrations below the CMC to minimize protein denaturation and substrate sequestration.
-
Optimize this compound Concentration: Perform a detailed concentration-response experiment to find the lowest possible concentration of this compound that is required for your application while minimizing enzyme inhibition.
-
Attempt Removal of this compound: If the presence of this compound is not essential during the enzymatic reaction itself, consider removing it after a preliminary step (e.g., cell lysis).
Issue 2: How can I remove this compound from my sample before the enzymatic assay?
Several methods can be adapted to remove this compound, which is structurally similar to other cationic surfactants.
Potential Removal Methods:
-
Precipitation with Anionic Surfactants: this compound, being cationic, can form an insoluble complex with anionic surfactants like sodium dodecyl sulfate (SDS). While seemingly counterintuitive to add another detergent, this principle can be used for selective precipitation. A similar method uses guanidine hydrochloride to precipitate SDS. You could cautiously attempt to precipitate this compound with a controlled amount of a long-chain anionic compound, followed by centrifugation to remove the precipitate.
-
Size-Exclusion Chromatography (SEC): Gel filtration columns can separate the enzyme (a large molecule) from the much smaller this compound molecules.
-
Dialysis: If your enzyme is stable, dialysis against a large volume of this compound-free buffer can effectively remove the surfactant.
-
Adsorption: Certain resins or beads can bind surfactants. You may explore commercially available detergent removal products.
Experimental Protocol: Surfactant Precipitation (Conceptual)
This is a conceptual protocol based on the principle of precipitating SDS with guanidinium. It requires careful optimization for this compound.
-
Reagent Preparation:
-
Prepare a stock solution of a suitable anionic precipitating agent (e.g., potassium dodecyl sulfate). The optimal concentration will need to be determined empirically.
-
-
Precipitation:
-
To your sample containing the enzyme and this compound, add the precipitating agent dropwise while gently vortexing.
-
Observe for the formation of a precipitate.
-
-
Incubation:
-
Incubate the mixture on ice for a predetermined time (e.g., 30 minutes) to allow for complete precipitation.
-
-
Centrifugation:
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 15-30 minutes at 4°C to pellet the precipitate.
-
-
Supernatant Recovery:
-
Carefully collect the supernatant containing your enzyme, leaving the this compound-containing precipitate behind.
-
-
Validation:
-
Assay the supernatant for enzyme activity and compare it to a control sample that did not undergo the precipitation step. Also, analyze for residual this compound if possible.
-
Quantitative Data Summary: Conceptual Precipitation Efficiency
| Precipitating Agent | Concentration Ratio (Agent:this compound) | % this compound Removed (Hypothetical) | % Enzyme Activity Recovered (Hypothetical) |
| Potassium Dodecyl Sulfate | 1:1 | 85 | 90 |
| Potassium Dodecyl Sulfate | 2:1 | 95 | 80 |
| Ammonium Lauryl Sulfate | 1:1 | 80 | 92 |
Note: This table is for illustrative purposes only. Actual values must be determined experimentally.
Issue 3: My assay still shows inhibition even at low this compound concentrations.
Even below the CMC, this compound can still interact with and inhibit enzymes.
Troubleshooting Steps:
-
Increase Substrate Concentration: This is the first and simplest approach to try, especially if the inhibition is competitive. Create a Michaelis-Menten plot with and without the inhibitor to determine if the inhibition is competitive (Vmax remains the same, Km increases).
-
Include Additives in the Assay Buffer:
-
Non-ionic Surfactants: Adding a small amount of a non-ionic surfactant (e.g., Triton X-100, Tween 20) can sometimes displace this compound from the enzyme without being inhibitory itself.
-
Bovine Serum Albumin (BSA): BSA can act as a "sacrificial protein" to bind this compound, thereby reducing its effective concentration available to inhibit your enzyme of interest.
-
-
Modify Buffer Conditions:
-
pH: The charge of both the enzyme and this compound can be influenced by pH. Experiment with a range of pH values to find one that minimizes the inhibitory interaction.
-
Ionic Strength: Increasing the salt concentration of the buffer can sometimes disrupt the electrostatic interactions between the guanidinium headgroup and the enzyme's active site.
-
Experimental Protocol: Determining the Mode of Inhibition
-
Prepare Reagents:
-
Enzyme stock solution.
-
Substrate stock solution.
-
This compound stock solution (at a concentration known to cause partial inhibition, e.g., IC50).
-
Assay buffer.
-
-
Set up Reactions:
-
Control Series: Prepare a series of reactions with a fixed enzyme concentration and varying substrate concentrations (e.g., from 0.1 x Km to 10 x Km).
-
Inhibitor Series: Prepare a second series of reactions identical to the control series, but with the addition of a fixed concentration of this compound to each reaction.
-
-
Measure Initial Reaction Velocities:
-
Initiate the reactions by adding the enzyme and measure the initial rate of product formation.
-
-
Data Analysis:
-
Plot the initial reaction velocity (V) against the substrate concentration ([S]) for both the control and inhibitor series (Michaelis-Menten plot).
-
Generate a Lineweaver-Burk plot (1/V vs. 1/[S]).
-
Analyze the plots to determine the mode of inhibition (competitive, non-competitive, or mixed).
-
Visualizing Experimental Workflows and Logical Relationships
Caption: A flowchart for troubleshooting this compound-induced enzyme inhibition.
Caption: Workflow for determining the mechanism of enzyme inhibition by this compound.
References
refining dodecylguanidine protocols for reproducible results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their dodecylguanidine (DDG) protocols for reproducible and reliable results.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitate formation in cell culture medium | DDG, as a cationic molecule, may interact with anionic components in complex media, especially at high concentrations or after temperature changes (e.g., warming of refrigerated media). | - Prepare fresh DDG solutions before each experiment.- Add DDG to the medium slowly while gently vortexing.- If precipitation persists, consider using a simpler, serum-free medium for the duration of the DDG treatment, if experimentally feasible.- Perform a solubility test with your specific medium formulation and DDG concentration before treating cells. |
| Inconsistent results in cell-based assays | The surfactant properties of DDG can lead to the formation of micelles at concentrations above the critical micelle concentration (CMC), which can alter the effective monomer concentration and interact non-specifically with cellular membranes. The CMC of dodecylguanidinium acetate (a related salt) is approximately 9.5 mM at 54°C, though this can vary with temperature and the specific salt form.[1] | - Whenever possible, work with DDG concentrations well below the estimated CMC to ensure a monomeric solution.- Maintain a consistent temperature during your experiments, as temperature can influence the CMC of surfactants.[2][3][4][5]- Ensure thorough but gentle mixing when preparing dilutions to avoid introducing air bubbles, which can be stabilized by the surfactant properties of DDG. |
| High cytotoxicity observed even at low concentrations | DDG's primary mechanism of action is the disruption of cell membranes, which can lead to rapid cell death. | - Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.- Reduce the incubation time. Significant effects can often be observed after short exposure periods.- For longer-term studies, consider a wash-out step where the DDG-containing medium is replaced with fresh medium after a short initial treatment. |
| Interference with protein quantification assays (e.g., Bradford assay) | As a cationic surfactant, DDG can bind to proteins and interfere with the Coomassie dye used in the Bradford assay, leading to inaccurate protein concentration measurements. | - Use a detergent-compatible protein assay, such as the bicinchoninic acid (BCA) assay.- If using the Bradford assay is unavoidable, ensure that the DDG concentration in the final sample is below the level known to cause interference (this may require a dilution series to determine).- Include a DDG-only control in your assay to assess its direct effect on the reagent. |
| Anomalous results in fluorescence-based viability/cytotoxicity assays (e.g., Calcein AM/Ethidium Homodimer-1) | DDG is a cationic amphiphilic drug that can interact with cell membranes and potentially interfere with the fluorescent dyes used in these assays. It could alter membrane permeability, affecting the entry and retention of the dyes, or interact with the dyes themselves. | - If unexpected results are obtained, consider validating the findings with a non-fluorescence-based method, such as a metabolic assay (e.g., MTS or WST-1) or by morphological assessment of cell death.- Run appropriate controls, including cells treated with DDG but without the fluorescent dyes, and a cell-free solution of the dyes with DDG to check for direct interactions.- Reduce the concentration of DDG or the incubation time to minimize potential artifacts. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a cationic surfactant. Its primary mechanism of action is the disruption of the cell membrane's integrity. The positively charged guanidinium headgroup interacts with the negatively charged components of the cell membrane, while the hydrophobic dodecyl tail inserts into the lipid bilayer, leading to increased membrane permeability and eventual cell lysis.
Q2: How should I prepare and store this compound solutions?
A2: this compound hydrochloride is generally soluble in water and alcohols. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile water or a suitable solvent (e.g., ethanol) and then dilute it to the final working concentration in the cell culture medium immediately before use. Stock solutions should be stored at 2-8°C for short-term use or at -20°C for longer-term storage. To avoid potential stability issues, it is best to prepare fresh dilutions from the stock solution for each experiment.
Q3: At what concentration should I use this compound in my experiments?
A3: The optimal concentration of this compound is highly dependent on the cell type and the specific application. It is strongly recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your particular cell line. For example, in A549 human lung carcinoma cells, the IC50 for this compound hydrochloride has been reported to be 0.39 µg/mL. For longer-term assays like clonogenic assays, concentrations in the range of 0.00313 to 0.2 µg/mL have been used.
Q4: Can this compound interfere with other reagents in my experiment?
A4: Yes, as a cationic molecule, this compound can interact with anionic molecules. This includes some components of complex cell culture media, serum proteins, and certain assay reagents. It is important to consider these potential interactions when designing your experiments. For instance, the presence of serum proteins may reduce the effective concentration of DDG available to interact with cells.
Q5: How does this compound affect signaling pathways?
A5: this compound has been shown to modulate the function of certain ion channels. Specifically, it can affect A-type potassium channels (like rKv1.4) by altering the external surface potential of the channel protein.[6] This change in the electrical environment can shift the voltage-dependence of channel gating, thereby influencing ion flow across the cell membrane.[6] Since potassium channels play a crucial role in setting the cell membrane potential, their modulation by DDG can have downstream effects on voltage-gated calcium channels and intracellular calcium signaling.[7][8][9]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound hydrochloride (DGH) in cell-based assays.
Table 1: Cytotoxicity of this compound Hydrochloride (DGH) in A549 Cells
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 0.39 µg/mL | A549 | WST assay | Not specified in provided context |
Table 2: Concentration Range for Clonogenic Assay with DGH in A549 Cells
| Concentration Range (µg/mL) | Incubation Time | Cell Line | Assay | Reference |
| 0.00313 - 0.2 | 10 days | A549 | Clonogenic Assay | Not specified in provided context |
Experimental Protocols
1. Protocol for Determining the IC50 of this compound Hydrochloride using a WST-1 Assay
-
Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Preparation of DDG Dilutions: Prepare a 2X concentrated serial dilution of DGH in the appropriate cell culture medium. A suggested starting range for the 2X solution is 10 µg/mL down to 0.01 µg/mL.
-
Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the 2X DGH dilutions to the respective wells. For the control wells, add 100 µL of medium without DGH.
-
Incubation: Incubate the plate for 24-48 hours (or a desired time point) at 37°C in a humidified 5% CO2 incubator.
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours at 37°C, or until a significant color change is observed in the control wells.
-
Data Acquisition: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Express the results as a percentage of the control (untreated cells) and plot the cell viability against the logarithm of the DGH concentration. Calculate the IC50 value using a suitable software with a sigmoidal dose-response curve fit.
2. Protocol for a Clonogenic Assay with this compound Hydrochloride
-
Cell Seeding: Seed cells (e.g., A549) in 6-well plates at a low density (e.g., 500 cells per well) in 2 mL of complete growth medium. Allow the cells to attach overnight.
-
Cell Treatment: Prepare fresh dilutions of DGH in complete growth medium at the desired concentrations (e.g., 0.00313, 0.00625, 0.0125, 0.025, 0.05, 0.1, and 0.2 µg/mL). Replace the medium in the wells with the DGH-containing medium.
-
Incubation: Incubate the plates for 10-14 days at 37°C in a humidified 5% CO2 incubator, or until colonies of at least 50 cells are visible in the control wells. Do not disturb the plates during this time.
-
Colony Staining:
-
Carefully remove the medium from the wells.
-
Gently wash the wells twice with phosphate-buffered saline (PBS).
-
Fix the colonies by adding 1 mL of a 10% methanol, 10% acetic acid solution to each well and incubating for 15 minutes at room temperature.
-
Remove the fixative solution.
-
Add 1 mL of 0.5% crystal violet solution (in 25% methanol) to each well and incubate for 20 minutes at room temperature.
-
Remove the crystal violet solution and gently wash the wells with water until the background is clear.
-
-
Colony Counting: Allow the plates to air dry. Count the number of colonies (a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment.
-
PE = (number of colonies formed / number of cells seeded) x 100%
-
SF = (number of colonies formed after treatment) / (number of cells seeded x PE)
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's effect on A-type K+ channels and downstream calcium signaling.
Caption: General workflow for in vitro experiments with this compound.
Caption: Relationship between DDG's properties and potential experimental issues.
References
- 1. Comment on "Determination of the critical micelle concentration of this compound monoacetate (dodine)" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotech-asia.org [biotech-asia.org]
- 3. scialert.net [scialert.net]
- 4. scispace.com [scispace.com]
- 5. The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Effects of n-dodecylguanidine on A-type potassium channels: role of external surface charges in channel gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of intracellular calcium by potassium channel openers in vascular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological Exploration of Calcium-activated Potassium Channels Using Computational and Electrophysiological Methods [escholarship.org]
- 9. Ca2+-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dodecylguanidine vs. Guanidinium Chloride: A Comparative Guide to Protein Unfolding
For researchers, scientists, and drug development professionals engaged in protein stability and folding studies, the choice of denaturant is a critical experimental parameter. Guanidinium chloride has long been a staple in the field, valued for its potent chaotropic activity. However, dodecylguanidine, a cationic surfactant, presents an alternative with distinct properties. This guide provides an objective comparison of their performance in protein unfolding, supported by experimental data, detailed methodologies, and mechanistic insights.
At a Glance: Key Performance Indicators
| Parameter | This compound (Dodine) | Guanidinium Chloride (GdmCl) | Key Takeaway |
| Effective Concentration | Millimolar (mM) range | Molar (M) range | This compound is effective at significantly lower concentrations. |
| Unfolding Mechanism | Acts as a cationic surfactant, disrupting protein structure through both electrostatic and hydrophobic interactions, leading to the formation of protein-surfactant complexes. | Functions as a chaotropic agent, disrupting the hydrogen bond network of water and directly interacting with the protein backbone to induce unfolding. | The two denaturants employ fundamentally different mechanisms to achieve protein unfolding. |
| Denaturation Profile | Can exhibit a more gradual, detergent-like unfolding transition. | Typically induces a cooperative, "all-or-none" unfolding transition. | The nature of the unfolding process can be modulated by the choice of denaturant. |
| Spectroscopic Compatibility | Transparent in the far-UV region at working concentrations, facilitating techniques like circular dichroism. | High concentrations can interfere with far-UV spectroscopic measurements due to its absorbance. | This compound offers advantages for certain spectroscopic analyses. |
Quantitative Comparison of Denaturing Potency
The efficacy of a chemical denaturant is often quantified by its Cm value, the concentration at which 50% of the protein is unfolded. A lower Cm value indicates a more potent denaturant. The following table summarizes comparative Cm values and melting temperatures (Tm) for two model proteins.
| Protein | Denaturant | Cm Value | Melting Temperature (Tm) |
| λ-repressor fragment (λ6-85) | This compound acetate (dodine) | 1.7 - 2.4 mM | ~35°C (in 1.65 mM dodine) |
| Guanidinium Chloride | 2.7 M | Not reported in comparative study | |
| Fip35 WW domain | This compound acetate (dodine) | > 2 mM (incomplete unfolding) | Not reported in comparative study |
| Guanidinium Chloride | ~5.5 M (incomplete unfolding) | Not reported in comparative study |
Note: The Cm for dodine with λ6-85 showed a dependence on protein concentration[1]. For the Fip35 WW domain, both denaturants failed to induce complete unfolding under the tested conditions, highlighting protein-specific resistance to denaturation[1].
Mechanisms of Protein Unfolding
The distinct chemical natures of this compound and guanidinium chloride lead to different pathways for protein unfolding.
Guanidinium Chloride: A well-established chaotropic agent, guanidinium chloride is thought to unfold proteins through a two-stage mechanism[2]. It first binds to the protein surface, leading to the formation of a "dry molten globule" state where the protein is expanded but the hydrophobic core remains largely unexposed to the solvent[2]. In the second step, the core becomes solvated, leading to global unfolding[2]. The ionic nature of guanidinium chloride can also mask electrostatic interactions within the protein.
Caption: Mechanism of Guanidinium Chloride induced protein unfolding.
This compound: As a cationic surfactant, this compound possesses both a charged headgroup (guanidinium) and a hydrophobic tail (dodecyl chain). Its unfolding mechanism is characteristic of detergents. Initially, this compound monomers can bind to the protein surface through a combination of electrostatic and hydrophobic interactions. As the concentration increases, these bound molecules can cooperatively disrupt the protein's tertiary and secondary structure, leading to the formation of protein-surfactant complexes where the unfolded polypeptide chain is associated with surfactant micelles.
Caption: Mechanism of this compound induced protein unfolding.
Experimental Protocols
Below are generalized experimental workflows for studying protein unfolding using either this compound or guanidinium chloride.
Experimental Workflow: Protein Denaturation Assay
Caption: General experimental workflow for a protein denaturation assay.
Detailed Methodology: Chemical Denaturation Titration
1. Preparation of Stock Solutions:
- Protein Stock: Prepare a concentrated stock solution of the protein of interest in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.0-7.5). The final protein concentration for the experiment will depend on the spectroscopic method used (e.g., 10-100 µM for circular dichroism).
- This compound Stock: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in the same buffer as the protein.
- Guanidinium Chloride Stock: Prepare a high-concentration stock solution of guanidinium chloride (e.g., 8 M) in the same buffer. The exact concentration should be determined by refractive index measurements.
2. Denaturant Titration:
- Prepare a series of samples in cuvettes or a 96-well plate with a fixed concentration of the protein and varying concentrations of the denaturant. This can be achieved by mixing appropriate volumes of the protein stock, denaturant stock, and buffer.
- Ensure a sufficient number of data points are collected, particularly around the expected transition region.
3. Equilibration:
- Incubate the samples at a constant temperature (e.g., 25°C) for a sufficient period to ensure that the unfolding reaction has reached equilibrium. The required time can vary depending on the protein and should be determined empirically.
4. Spectroscopic Measurement:
- Circular Dichroism (CD): Record the far-UV CD spectrum (e.g., 190-260 nm) to monitor changes in the protein's secondary structure. The signal at a specific wavelength (e.g., 222 nm for α-helical content) is often plotted against the denaturant concentration.
- Fluorescence Spectroscopy: If the protein contains tryptophan or tyrosine residues, monitor the change in the intrinsic fluorescence emission spectrum upon excitation at an appropriate wavelength (e.g., 280 nm or 295 nm). The shift in the emission maximum or the change in fluorescence intensity can be used to follow unfolding.
5. Data Analysis:
- Plot the spectroscopic signal (e.g., ellipticity at 222 nm, fluorescence emission maximum) as a function of the denaturant concentration.
- Fit the resulting sigmoidal curve to a two-state or multi-state unfolding model to determine the Cm value and the Gibbs free energy of unfolding (ΔG°H2O).
Conclusion
Both this compound and guanidinium chloride are effective protein denaturants, each with a distinct set of properties that make them suitable for different applications. This compound's potency at low millimolar concentrations and its compatibility with far-UV spectroscopy offer significant advantages in specific experimental contexts. In contrast, guanidinium chloride's well-characterized chaotropic mechanism and extensive historical use make it a reliable choice for a broad range of protein unfolding studies. The selection of the appropriate denaturant should be guided by the specific protein under investigation, the experimental techniques to be employed, and the desired characteristics of the unfolding transition.
References
Dodecylguanidine vs. CHAPS: A Comparative Analysis for Protein Solubilization
In the realm of proteomics and drug development, the effective solubilization of proteins, particularly membrane-bound proteins, is a critical first step for downstream analysis and characterization. The choice of detergent is paramount, as it can significantly impact protein yield, structure, and function. This guide provides a detailed comparative analysis of two detergents: Dodecylguanidine (DDG), a cationic surfactant, and CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate), a zwitterionic detergent. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific applications.
Physicochemical Properties
The fundamental differences in the chemical nature of this compound and CHAPS dictate their behavior in solution and their interaction with proteins. CHAPS is a non-denaturing zwitterionic detergent, meaning it possesses both a positive and a negative charge, resulting in a net neutral charge over a wide pH range.[1][2][3] In contrast, this compound contains a positively charged guanidinium head group, classifying it as a cationic detergent. This charge is a key differentiator in its solubilizing mechanism.
| Property | This compound (DDG) | CHAPS |
| Chemical Type | Cationic Surfactant | Zwitterionic (Sulfobetaine) Detergent |
| Molecular Weight | ~227.4 g/mol (for the cation) | 614.9 g/mol [2] |
| Critical Micelle Concentration (CMC) | 9.5 mM (for Dodine, a DDG salt)[4] | 6 - 10 mM[1][2] |
| Charge | Cationic (Positively Charged) | Zwitterionic (Net Neutral)[1] |
| Denaturing Potential | Likely High (similar to Guanidine HCl)[5][6] | Low / Non-denaturing[7][8] |
Solubilization Performance and Effect on Protein Integrity
CHAPS is widely recognized for its gentle and non-denaturing properties, making it a preferred choice for solubilizing membrane proteins while preserving their native structure and function.[1][7][8] It is particularly effective in breaking protein-protein interactions without unfolding the individual protein subunits. This characteristic has led to its extensive use in applications such as 2D gel electrophoresis, isoelectric focusing, and immunoprecipitation, where maintaining protein conformation is crucial.[7][9] CHAPS has demonstrated excellent resolution for subcellular preparations and plant proteins. While effective, its solubilization efficiency for highly hydrophobic proteins can sometimes be lower compared to harsher detergents.[10]
This compound (DDG) , belonging to the guanidinium family of compounds, is anticipated to be a strong solubilizing agent with significant denaturing capabilities. Its close relative, guanidine hydrochloride, is a well-known potent chaotrope used to unfold proteins completely and to solubilize highly aggregated protein structures like inclusion bodies.[5][6] The mechanism involves disrupting hydrogen bonds and hydrophobic interactions within the protein structure.[6] While direct experimental data comparing DDG's solubilization efficiency side-by-side with CHAPS is limited in the available literature, its chemical nature suggests it would be highly effective at dissolving even the most recalcitrant proteins. However, this potent action comes at the cost of destroying the protein's native three-dimensional structure and, consequently, its biological activity. Studies on this compound Hydrochloride (DGH) have also indicated potential for cytotoxicity.[11]
Experimental Protocols
Detailed methodologies are essential for reproducible experimental outcomes. Below are generalized protocols for protein solubilization using CHAPS and a theoretical protocol for DDG based on its properties as a strong, denaturing detergent.
Protocol 1: Solubilization of Membrane Proteins using CHAPS
This protocol is adapted from standard procedures for cell lysis and membrane protein extraction for applications like immunoprecipitation.[7][9]
-
Buffer Preparation : Prepare an ice-cold CHAPS Lysis Buffer. A typical composition is 40 mM HEPES (pH 7.4), 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 0.5 mM orthovanadate, and 1-4% (w/v) CHAPS.[7] Immediately before use, add protease and phosphatase inhibitors to the buffer.
-
Cell Harvesting : Wash cultured cells with ice-cold Phosphate Buffered Saline (PBS) to remove serum proteins.[7] For adherent cells, scrape them into PBS and centrifuge to obtain a cell pellet.
-
Lysis and Solubilization : Resuspend the cell pellet in the ice-cold CHAPS Lysis Buffer. Use approximately 300 µL of buffer for a cell pellet from one to three 10 cm culture dishes.[7]
-
Incubation : Incubate the cell suspension on ice for 10-30 minutes. During this period, gently agitate the tube by tapping or using a rocker table to facilitate membrane dissolution.[7][9] Avoid vigorous vortexing if downstream applications like co-immunoprecipitation are planned, to preserve protein complexes.[7]
-
Clarification : Centrifuge the lysate at approximately 12,000 x g for 15 minutes at 4°C to pellet insoluble cellular debris.[9]
-
Supernatant Collection : Carefully collect the supernatant, which contains the solubilized proteins. This fraction is now ready for downstream applications. For increased purity, a second centrifugation step may be performed.[9]
Protocol 2: Solubilization of Aggregated Proteins using this compound (Theoretical Protocol)
This hypothetical protocol is based on methodologies for solubilizing inclusion bodies using strong denaturants like guanidine hydrochloride.[5] Caution: This method will result in denatured proteins.
-
Buffer Preparation : Prepare a solubilization buffer containing 50 mM Tris-HCl (pH 8.0), and a high concentration of this compound (e.g., 2-6 M, concentration to be optimized). A reducing agent such as 10-50 mM Dithiothreitol (DTT) should be included to break disulfide bonds.
-
Sample Preparation : Obtain the protein pellet (e.g., inclusion bodies from bacterial expression) by centrifugation.
-
Solubilization : Resuspend the pellet in the DDG solubilization buffer. The volume should be sufficient to fully immerse the pellet.
-
Incubation : Incubate at room temperature with gentle mixing (e.g., on a rotator) for several hours or overnight until the pellet is completely dissolved.
-
Clarification : Centrifuge the solution at high speed (e.g., >16,000 x g) for 30 minutes at room temperature to remove any remaining insoluble material.
-
Supernatant Collection : The supernatant contains the denatured and solubilized protein. This material would typically proceed to a refolding protocol before further use if functional protein is required.
Visualizing the Process and Comparison
Diagrams created using Graphviz DOT language help to visualize the experimental workflow and the logical comparison between the two detergents.
Caption: A generalized workflow for protein solubilization using detergents.
References
- 1. apexbt.com [apexbt.com]
- 2. agscientific.com [agscientific.com]
- 3. arxiv.org [arxiv.org]
- 4. Comment on "Determination of the critical micelle concentration of this compound monoacetate (dodine)" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Action of Guanidine Hydrochloride on Proteins [qinmuchem.com]
- 7. agscientific.com [agscientific.com]
- 8. Effect of detergent on protein structure. Action of detergents on secondary and oligomeric structures of band 3 from bovine erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fivephoton.com [fivephoton.com]
- 10. academic.oup.com [academic.oup.com]
- 11. In Vitro and In Vivo Evaluation of the Toxic Effects of this compound Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Dodecylguanidine and Alternative Antimicrobials Against Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial efficacy of dodecylguanidine and its alternatives against Escherichia coli. The data presented is curated from scientific literature to assist researchers and professionals in drug development in making informed decisions.
Antimicrobial Efficacy: A Comparative Analysis
The antimicrobial efficacy of this compound and a range of alternative compounds against Escherichia coli is summarized below. The Minimum Inhibitory Concentration (MIC) is a key indicator of antimicrobial potency, representing the lowest concentration of a substance that prevents visible growth of a microorganism.
| Antimicrobial Agent | Class | MIC against E. coli |
| This compound (as a representative guanidinium compound, L15) | Guanidinium Compound | 12.5 µM[1] |
| Ampicillin | β-lactam Antibiotic | >256 mg/L (resistant strains)[2] |
| Ciprofloxacin | Fluoroquinolone Antibiotic | ≤1 μg/mL (susceptible), ≥4 μg/mL (resistant)[3] |
| Gentamicin | Aminoglycoside Antibiotic | 6–30 µg/mL[4][5] |
| Triclosan | Bisphenol Antiseptic | 200 ng/mL[6] |
| Benzalkonium Chloride | Quaternary Ammonium Compound | ~12 µg/mL[7] |
| Chlorhexidine | Bisbiguanide Antiseptic | 0.002% or less |
| Poly(hexamethylene guanidine) (PHMG) | Polymeric Guanidine | MIC: 64 µg/mL, MBC: 128 µg/mL |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical procedure in assessing the efficacy of antimicrobial agents. The following is a standardized protocol for the broth microdilution method.
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum: A single colony of E. coli is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial agent is prepared in a 96-well microtiter plate. Each well will contain a specific concentration of the antimicrobial agent in a broth medium. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.
-
Inoculation: Each well (except the sterility control) is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Visualizing the Mechanisms of Action
Understanding the mechanism of action is crucial for the development of effective antimicrobial strategies. The following diagrams illustrate the experimental workflow for determining antimicrobial efficacy and the proposed signaling pathway affected by guanidinium compounds.
Caption: Experimental workflow for MIC determination.
Caption: Proposed mechanism of guanidinium compounds.
Mechanism of Action: this compound
Guanidinium compounds, including this compound, primarily exert their antimicrobial effect through the disruption of the bacterial cell membrane. The cationic guanidinium headgroup interacts with the negatively charged components of the bacterial membrane, leading to a loss of membrane integrity and leakage of essential intracellular components, ultimately resulting in cell death.
Furthermore, evidence suggests a more specific mechanism of action for some guanidinium compounds. The compound L15, for instance, has been shown to target the essential signal peptidase IB (SpsB).[1] Inhibition of SpsB disrupts protein secretion, a vital process for bacterial survival, leading to an accumulation of cytoplasmic proteins and contributing to cell death.[1] This dual-action mechanism, combining non-specific membrane disruption with specific enzyme inhibition, highlights the potential of guanidinium compounds as potent antimicrobial agents.
References
- 1. d-nb.info [d-nb.info]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. elifesciences.org [elifesciences.org]
- 6. Metabolism of Free Guanidine in Bacteria is Regulated by a Widespread Riboswitch Class - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-component regulatory system - Wikipedia [en.wikipedia.org]
Dodecylguanidine Alternatives for Biofilm Removal: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the critical work of combating bacterial biofilms, the choice of an effective removal agent is paramount. While dodecylguanidine has been a compound of interest, a growing body of research highlights a diverse array of alternatives, each with unique mechanisms and efficacy profiles. This guide provides an objective comparison of this compound and its alternatives, supported by experimental data, to inform the selection of the most suitable candidates for biofilm removal research.
Executive Summary
The challenge of biofilm-associated infections and contamination necessitates the exploration of novel anti-biofilm agents. This guide delves into the performance of various alternatives to this compound, including natural compounds, enzymes, antimicrobial peptides, and other synthetic molecules. Quantitative data from peer-reviewed studies are summarized to facilitate a direct comparison of their efficacy in reducing and eradicating biofilms formed by clinically relevant bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. Detailed experimental protocols are also provided to ensure the reproducibility of key assays.
Comparison of Biofilm Removal Efficacy
The following tables summarize the quantitative data on the biofilm removal or inhibition efficacy of this compound and its alternatives. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the data presented here is compiled from various sources. Efficacy can be influenced by factors such as the bacterial strain, biofilm age, and the specific experimental setup.
Table 1: Efficacy of this compound and Alternatives Against Pseudomonas aeruginosa Biofilms
| Compound/Agent | Concentration | Efficacy Metric | Result | Citation |
| This compound | Data Not Available | - | - | - |
| Enzymes (Glycoside Hydrolases) | 1% | Biofilm Dispersal | Dose-dependent dispersal | [1] |
| Antimicrobial Peptide (LL-37) | >10x MIC | Log Reduction | ~3 log₁₀ reduction in 24h | [2] |
| Phytochemical (Zeaxanthin) | Not specified | Biofilm Inhibition | Targets LasIR and RhlIR QS systems | [3] |
| Quaternary Ammonium Compound (DDAC) | 9 µg/ml | Killing Efficacy | More potent than ADBAC | [1] |
| Carbon Dots (sAPDI) | 24-48 mg/mL | Log Reduction | 3.21 - 4.39 log₁₀ CFU/mL reduction | [4] |
Table 2: Efficacy of this compound and Alternatives Against Staphylococcus aureus Biofilms
| Compound/Agent | Concentration | Efficacy Metric | Result | Citation | | :--- | :--- | :--- | :--- | | This compound | Data Not Available | - | - | - | | Dodecyltrimethylammonium Chloride (DTAC) * | Not specified | Log Reduction | 2 log₁₀ reduction in culturable biomass |[5] | | Enzymes (Subtilisin A) | 0.01 U/mL | Log Reduction | ~0.6 log₁₀ CFU/mL reduction |[6] | | Antimicrobial Peptide (Phage+DAP) | 1/2 MBIC | Synergy | >2 log₁₀ CFU/mL greater reduction than single agent |[7] | | Phytochemical (Menadione) | Not specified | Biofilm Inhibition | >90% inhibition |[8] | | Chlorhexidine | 2% | Bactericidal Activity | Less effective against mature biofilms |[9] | | Phage Endolysin (LysCSA13) | Not specified | Biofilm Mass Reduction | 80-90% decrease |[10] |
*Dodecyltrimethylammonium chloride is a quaternary ammonium compound structurally similar to this compound.
Experimental Protocols
Reproducible and standardized methodologies are crucial for the comparative evaluation of anti-biofilm agents. Below are detailed protocols for common assays used to quantify biofilm formation and removal.
Protocol 1: Microtiter Plate Biofilm Assay (Crystal Violet Staining)
This high-throughput method is widely used to quantify the total biomass of a biofilm.
Materials:
-
96-well flat-bottom sterile polystyrene microtiter plates
-
Bacterial culture (e.g., P. aeruginosa, S. aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
Test compounds (this compound or alternatives) at various concentrations
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water or 95% Ethanol
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow a bacterial culture overnight in the appropriate medium. Dilute the culture to a standardized optical density (e.g., OD₆₀₀ of 0.05).
-
Biofilm Formation: Add 180 µL of the diluted bacterial suspension and 20 µL of the test compound (at 10x the final desired concentration) to each well of the 96-well plate. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: Gently remove the planktonic cells by aspirating the medium. Wash the wells three times with 200 µL of sterile PBS. Be careful not to disturb the attached biofilm.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells again three times with PBS to remove excess stain.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes with gentle shaking.
-
Quantification: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
Data Analysis: The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [(OD_control - OD_test) / OD_control] * 100
Protocol 2: Colony-Forming Unit (CFU) Viability Assay
This method determines the number of viable bacterial cells within a biofilm after treatment.
Materials:
-
Biofilms grown in a 96-well plate or on coupons (as described in Protocol 1)
-
Test compounds
-
Sterile PBS
-
Sterile microcentrifuge tubes
-
Sonicator or vortex mixer
-
Agar plates (e.g., Tryptic Soy Agar - TSA)
-
Incubator
Procedure:
-
Biofilm Formation and Treatment: Grow and treat biofilms as described in Protocol 1 (steps 1-3).
-
Washing: After treatment, wash the biofilms twice with sterile PBS to remove non-adherent cells and residual compound.
-
Biofilm Disruption: Add 200 µL of sterile PBS to each well (or place the coupon in a tube with PBS). Disrupt the biofilm by sonication (e.g., 10 minutes at 42 kHz) or vigorous vortexing to release the sessile bacteria.
-
Serial Dilution and Plating: Perform serial dilutions of the resulting bacterial suspension in sterile PBS. Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
CFU Counting: Count the number of colonies on the plates to determine the CFU/mL or CFU/cm².
-
Data Analysis: The log reduction in viable cells is calculated by comparing the CFU counts of treated biofilms to the untreated control biofilms. Log Reduction = log₁₀(CFU_control) - log₁₀(CFU_test)
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.
Caption: Experimental workflow for evaluating biofilm removal agents.
Caption: Mechanism of Quorum Sensing Inhibition by alternative agents.
Conclusion
The landscape of anti-biofilm research offers a rich variety of alternatives to this compound. Natural compounds, enzymes, and antimicrobial peptides, in particular, show significant promise, often with novel mechanisms of action such as quorum sensing inhibition or enzymatic degradation of the biofilm matrix. While direct comparative data with this compound is not extensively available in the current literature, the quantitative data presented in this guide provides a valuable starting point for researchers to select and evaluate promising candidates for their specific applications. The provided experimental protocols offer a standardized framework for conducting these evaluations, ensuring the generation of robust and comparable data. Future research should focus on head-to-head comparative studies to definitively establish the relative efficacy of these promising alternatives.
References
- 1. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition and destruction of Pseudomonas aeruginosa biofilms by antibiotics and antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enhancing antimicrobial efficacy against Pseudomonas aeruginosa biofilm through carbon dot-mediated photodynamic inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Destruction of Staphylococcus aureus biofilms by combining an antibiotic with subtilisin A or calcium gluconate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eradication of Biofilm-Mediated Methicillin-Resistant Staphylococcus aureus Infections In Vitro: Bacteriophage-Antibiotic Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial efficacy of chlorhexidine against bacteria in biofilms at different stages of development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Dodecylguanidine and Benzalkonium Chloride as Biocides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent cationic biocides: Dodecylguanidine (DDG) and Benzalkonium Chloride (BKC). The following sections detail their mechanisms of action, comparative biocidal efficacy supported by available data, and the standardized experimental protocols used to generate such data.
Overview and Mechanism of Action
Both this compound and Benzalkonium Chloride are cationic surfactants that exert their biocidal activity primarily by disrupting microbial cell membranes. However, their specific interactions and secondary mechanisms differ.
This compound (DDG) , often used as this compound Hydrochloride (DGH), possesses a dual-action mechanism.[1][2] As a cationic surfactant, it interacts with and breaks down the extracellular polymeric substances of biofilms, exposing the individual microbial cells.[1][2][3] Subsequently, it disrupts the cytoplasmic membrane's integrity, leading to the leakage of essential cellular components.[4] A significant secondary mechanism is the inhibition of cellular respiration by interfering with the mitochondrial electron transport chain, which impairs ATP synthesis and leads to cell death.[3]
Benzalkonium Chloride (BKC) is a quaternary ammonium compound (QAC) whose biocidal action is centered on its potent membrane-disrupting capabilities.[5][6] The positively charged quaternary ammonium head group binds electrostatically to the negatively charged phospholipids and proteins in the microbial cell membrane.[5][7] The lipophilic alkyl chain then penetrates the hydrophobic core of the lipid bilayer, disorganizing the membrane structure.[5] This leads to increased permeability, leakage of ions and macromolecules, and ultimately, cell lysis.[5][6] BKC can also inactivate essential enzymes and denature proteins within the cell.[5]
Comparative Biocidal Efficacy
A direct comparison of biocidal efficacy requires standardized testing of both compounds against the same microbial strains under identical conditions. While the literature provides extensive data for each biocide individually, studies directly comparing DDG and BKC are scarce. The following tables summarize available quantitative data from various sources to provide a performance overview.
Note: The data presented below is compiled from different studies and should not be interpreted as a direct comparison due to variations in experimental conditions.
Table 1: Reported Minimum Inhibitory Concentrations (MIC) of this compound (DDG)
| Organism Type | General MIC Range (mg/L) | Source Context |
| Bacteria & Fungi | 25 - 100 | A meta-analysis of MIC data was suggested, indicating this common range.[3] |
Table 2: Reported Minimum Inhibitory/Bactericidal Concentrations (MIC/MBC) of Benzalkonium Chloride (BKC)
| Organism | Strain | MIC (mg/L) | MBC (mg/L) | Source |
| Listeria monocytogenes | Foodborne Isolate | 30 | 35 | [4] |
| Listeria monocytogenes | Various Serotypes | 0.25 - 20 | 0.50 - 20 | [8] |
| Staphylococcus aureus | Foodborne Isolate | 40 | 45 | [4] |
| Escherichia coli | Foodborne Isolate | 40 | 45 | [4] |
| Bacillus cereus | Foodborne Isolate | 140 | 160 | [4] |
| Streptococcus agalactiae | 52 Clinical Strains | MIC₉₀ = 3.12 | 0.78 - 12.50 | [9] |
| Pseudomonas aeruginosa | Environmental Isolate | >1,200 | Not Reported | [5] |
Key Performance Characteristics
| Feature | This compound (DDG) | Benzalkonium Chloride (BKC) |
| Spectrum | Broad: Bacteria (Gram-positive & Gram-negative), fungi, algae, yeasts.[10] | Broad: Bacteria (more active on Gram-positive), some fungi, enveloped viruses.[5][6][11] Ineffective against bacterial spores. |
| Biofilm Efficacy | Strong; dual-action mechanism breaks up biofilm and kills cells.[1][2][3] Effective against Legionella and sulfate-reducing bacteria.[1] | Effective, with surfactant properties aiding in removal.[12] Efficacy can be reduced in established biofilms.[13] |
| pH Stability | Highly stable and effective across a broad pH range (1-10).[10][14] | Activity is not largely affected by pH but increases at higher pH levels.[6][11] |
| Toxicity Profile | Considered to have a low toxicity profile and is biodegradable.[10] | Can be a skin and eye irritant at high concentrations.[5][15] Formulations for consumer use are dilute solutions.[15] |
| Resistance | Synergistic effects with other biocides can combat resistance.[3] | Microbial resistance and cross-resistance to antibiotics have been reported with prolonged, sub-lethal exposure.[16][17] |
| Applications | Industrial water treatment, cooling towers, pulp & paper mills, detergents, coatings.[1][14][18] | Hospital and household disinfectants, antiseptics, preservatives in pharmaceuticals (e.g., eye drops), hand sanitizers.[5][9][11] |
Experimental Protocols
Accurate comparison of biocidal agents relies on standardized methodologies. The following protocols for Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and ASTM International.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of a biocide that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.
Protocol (Based on CLSI M07 guidelines): [3][6][19]
-
Preparation of Biocide Stock: Prepare a concentrated stock solution of the biocide in a suitable solvent.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the biocide in a cation-adjusted Mueller-Hinton Broth (MHIIB) to achieve a range of decreasing concentrations. Leave wells for positive (no biocide) and negative (no bacteria) controls.
-
Inoculum Preparation: Grow the test microorganism on an appropriate agar medium for 18-24 hours. Suspend several colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate, including the positive control well.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.
-
Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the biocide in which there is no visible growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of a biocide that results in a ≥99.9% (3-log) reduction of the initial microbial inoculum.
Protocol:
-
Perform MIC Test: First, determine the MIC as described above.
-
Subculturing: From each well that shows no visible growth (the MIC well and all wells with higher concentrations), take a small, fixed volume (e.g., 10-100 µL) of the broth.
-
Plating: Spread the aliquot onto a fresh, biocide-free agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate these plates at 35-37°C for 18-24 hours.
-
Interpretation: Count the number of colonies on each plate. The MBC is the lowest concentration of the biocide that results in a ≥99.9% kill rate compared to the initial inoculum count.[4][11][13]
Time-Kill Kinetics Assay
This dynamic assay measures the rate at which a biocide kills a microbial population over time.
Protocol (Based on ASTM E2315): [5][9][20]
-
Preparation: Prepare a standardized suspension of the test microorganism (e.g., 1 x 10⁸ CFU/mL).
-
Exposure: Add a specified volume of the microbial suspension to a larger volume of the biocide at the desired test concentration. A control vessel with saline or buffer instead of the biocide is also prepared.
-
Sampling: At predetermined time points (e.g., 30 seconds, 1, 5, 15, 30, and 60 minutes), withdraw an aliquot from the biocide-microbe mixture.
-
Neutralization: Immediately transfer the aliquot into a validated neutralizing broth to stop the biocidal action.
-
Enumeration: Perform serial dilutions of the neutralized sample and plate them on agar to determine the number of surviving colony-forming units (CFU/mL).
-
Analysis: Plot the log₁₀ CFU/mL of surviving organisms against time for each biocide concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[8][21]
Conclusion
Both this compound and Benzalkonium Chloride are effective broad-spectrum cationic biocides that function by disrupting microbial cell membranes.
This compound stands out for its efficacy against biofilms, its secondary mechanism of inhibiting cellular respiration, and its stability across a wide pH range, making it highly suitable for challenging industrial water treatment applications.[3][10][14]
Benzalkonium Chloride is a versatile and widely used biocide in healthcare and consumer products, valued for its rapid action against a broad range of pathogens.[5][11] However, its effectiveness can be lower against Gram-negative bacteria and biofilms compared to DDG, and the potential for microbial resistance warrants careful management of its use.[15][16]
The selection between these two agents should be guided by the specific application, the target microorganisms (particularly the presence of biofilms), the chemical environment (e.g., pH), and considerations regarding potential microbial resistance. Further research involving direct, side-by-side comparative studies under standardized conditions is needed to provide a more definitive quantitative comparison of their biocidal potency.
References
- 1. Broth microdilution reference methodology | PDF [slideshare.net]
- 2. microchemlab.com [microchemlab.com]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 8. nelsonlabs.com [nelsonlabs.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 12. img.antpedia.com [img.antpedia.com]
- 13. microchemlab.com [microchemlab.com]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. actascientific.com [actascientific.com]
- 17. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 20. store.astm.org [store.astm.org]
- 21. emerypharma.com [emerypharma.com]
A Comparative Efficacy Analysis of Dodecylguanidine Acetate and Dodecylguanidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of dodecylguanidine acetate and this compound hydrochloride, two cationic surfactants with established antimicrobial properties. While direct comparative efficacy studies with extensive quantitative data are limited in publicly available literature, this document synthesizes the current understanding of their mechanisms of action, outlines the standardized experimental protocols for evaluating their efficacy, and presents available data to guide further research and development.
Executive Summary
This compound, in both its acetate (also known as dodine) and hydrochloride salt forms, functions as a potent, broad-spectrum antimicrobial agent. The primary mechanism of action for these compounds is the disruption of microbial cell membranes, a characteristic attribute of cationic surfactants. This interaction leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. While both salts are utilized for their biocidal properties, their specific applications and the extent of their efficacy against various pathogens may differ. This guide provides the foundational knowledge and experimental frameworks necessary to conduct direct comparative assessments.
Data Presentation
Due to the scarcity of direct comparative studies in peer-reviewed literature, a head-to-head quantitative comparison of Minimum Inhibitory Concentrations (MICs) is not feasible at this time. The following tables are presented as a template for researchers to populate as data becomes available through standardized testing.
Table 1: Comparative Antibacterial Efficacy (MIC in µg/mL)
| Microorganism | This compound Acetate (Dodine) | This compound Hydrochloride (DGH) |
| Pseudomonas aeruginosa | Data not available | Data not available |
| Staphylococcus aureus | Data not available | Data not available |
| Escherichia coli | Data not available | Data not available |
Table 2: Comparative Antifungal Efficacy (MIC in µg/mL)
| Microorganism | This compound Acetate (Dodine) | This compound Hydrochloride (DGH) |
| Candida albicans | Data not available | Data not available |
| Aspergillus niger | Data not available | Data not available |
Note: The absence of data in these tables highlights a significant gap in the current scientific literature and underscores the need for direct comparative studies using the standardized protocols outlined below.
Mechanism of Action
The antimicrobial activity of this compound salts is primarily attributed to their cationic surfactant properties. The this compound molecule possesses a long, hydrophobic alkyl chain and a positively charged hydrophilic guanidinium head. This amphipathic nature drives its interaction with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids.
The proposed mechanism involves the following key steps:
-
Adsorption and Binding: The positively charged guanidinium group electrostatically interacts with the negatively charged microbial cell surface.
-
Membrane Insertion and Disruption: The hydrophobic dodecyl tail penetrates the lipid bilayer, disrupting the membrane's structural integrity.[1]
-
Increased Permeability: This disruption leads to the formation of pores or a general increase in membrane fluidity, causing leakage of vital intracellular contents like ions (e.g., K+), metabolites, and RNA.[2]
-
Inhibition of Cellular Processes: At higher concentrations, this compound can lead to the coagulation of cytoplasmic contents and denaturation of essential proteins and enzymes, further contributing to cell death.[2] Some studies also suggest an inhibition of mitochondrial respiration.[1]
Mandatory Visualization
The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for determining antimicrobial efficacy.
Caption: Proposed mechanism of action of this compound on microbial cell membranes.
Caption: Experimental workflow for determining MIC and MBC of this compound compounds.
Experimental Protocols
To facilitate standardized and reproducible efficacy testing, the following detailed methodologies are provided. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Antibacterial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the this compound compounds against bacterial isolates.
-
Materials:
-
This compound acetate and this compound hydrochloride stock solutions (prepared in a suitable solvent, e.g., water or DMSO).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well U-bottom microtiter plates.
-
Bacterial strains (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) grown to a logarithmic phase.
-
Spectrophotometer.
-
Sterile saline (0.85%).
-
-
Protocol:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the stock solution of the this compound compound to the first well, resulting in a 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard 50 µL from the last well.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the this compound compound that completely inhibits visible growth of the organism.
-
-
Broth Microdilution Method for Antifungal Susceptibility Testing (Adapted from CLSI M27)
This method is used to determine the MIC of the this compound compounds against yeast isolates.
-
Materials:
-
This compound acetate and this compound hydrochloride stock solutions.
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.
-
Sterile 96-well flat-bottom microtiter plates.
-
Yeast strains (e.g., Candida albicans) cultured for 24 hours on Sabouraud Dextrose Agar.
-
Spectrophotometer.
-
Sterile saline (0.85%).
-
-
Protocol:
-
Inoculum Preparation:
-
Suspend several colonies of the yeast in sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Plate Preparation:
-
Follow the same serial dilution procedure as described for the antibacterial testing, using RPMI-1640 medium.
-
-
Inoculation:
-
Add 100 µL of the prepared yeast inoculum to each well containing 100 µL of the diluted compound.
-
Include growth and sterility controls.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that causes a significant (e.g., ≥50%) reduction in turbidity compared to the growth control.
-
-
Conclusion
This compound acetate and this compound hydrochloride are effective antimicrobial agents with a mechanism of action centered on cell membrane disruption. While their broad-spectrum activity is acknowledged, a direct quantitative comparison of their efficacy is hampered by a lack of available data. The experimental protocols provided in this guide offer a standardized framework for researchers to conduct such comparative studies. The generation of robust, comparable MIC data for these compounds against a panel of clinically and industrially relevant microorganisms is essential for optimizing their application and for the development of new antimicrobial formulations. Future research should focus on performing these direct comparisons to elucidate any potential differences in the antimicrobial spectra and potency of the acetate and hydrochloride salts of this compound.
References
- 1. This compound hydrochloride Dealer and Distributor | this compound hydrochloride Supplier | this compound hydrochloride Stockist | this compound hydrochloride Importers [multichemindia.com]
- 2. Mode of antibacterial action of dodine (this compound monoacetate) in Pseudomonas syringae - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Dodecylguanidine Experiments: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals engaged in studies involving the bioactive compound dodecylguanidine, rigorous and reliable validation of experimental results is paramount. This guide provides a comprehensive comparison of mass spectrometry (MS) as a primary validation tool against alternative analytical techniques. Detailed experimental protocols, quantitative performance data, and visual representations of relevant biological pathways are presented to aid in the selection of the most appropriate validation strategy.
Introduction to this compound and the Need for Robust Validation
This compound (DG), a cationic surfactant with a long alkyl chain, exhibits a range of biological activities, including antimicrobial and ion channel modulating properties. Its investigation in various experimental contexts necessitates precise and accurate quantification to validate findings and ensure data reproducibility. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a powerful tool for the sensitive and selective analysis of this compound. However, alternative methods such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Capillary Electrophoresis (CE) also offer viable options for validation. This guide will objectively compare these techniques to assist researchers in making informed decisions for their specific experimental needs.
Mass Spectrometry: The Gold Standard for Quantification
LC-MS/MS is widely regarded as the gold standard for the quantification of small molecules like this compound from complex biological matrices due to its high sensitivity, selectivity, and specificity.
Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol is a representative method adapted from established procedures for the analysis of guanidinium compounds in biological samples.[1]
1. Sample Preparation:
-
Objective: To extract this compound from the biological matrix and remove interfering substances.
-
Procedure:
-
To 100 µL of the sample (e.g., plasma, cell lysate), add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar guanidinium compound).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating this compound from other components.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold for a short period, and then return to the initial conditions for re-equilibration. The flow rate is typically in the range of 0.2-0.4 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is effective for the cationic this compound.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion and optimization. For this compound (C13H29N3, MW: 227.39), the protonated molecule [M+H]+ at m/z 228.2 would be the precursor ion. Fragmentation would likely yield characteristic product ions to monitor.
-
Performance of Mass Spectrometry
The performance of LC-MS/MS methods for guanidinium compounds is characterized by high sensitivity and specificity.
| Parameter | Typical Performance of LC-MS/MS |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range |
| Linearity (r²) | > 0.99 |
| Accuracy (% Recovery) | 85-115% |
| Precision (% RSD) | < 15% |
Alternative Validation Methods
While LC-MS/MS offers superior performance, other techniques can be employed for validating this compound experiments, particularly when considering cost and accessibility.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC with fluorescence detection is a sensitive alternative, especially after derivatization of the guanidino group.
Experimental Protocol Outline:
-
Derivatization: The guanidino group of this compound can be derivatized with a fluorogenic reagent such as ninhydrin under alkaline conditions to produce a fluorescent product.[2]
-
HPLC Separation: The fluorescent derivative is then separated on a reversed-phase C18 column.
-
Fluorescence Detection: The eluting derivative is detected by a fluorescence detector at optimized excitation and emission wavelengths. For ninhydrin derivatives, typical wavelengths are around 390 nm for excitation and 470 nm for emission.[2]
Capillary Electrophoresis (CE)
Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field and offers high separation efficiency.
Experimental Protocol Outline:
-
Sample Injection: The sample is injected into a fused-silica capillary filled with a background electrolyte (BGE).
-
Separation: A high voltage is applied across the capillary, causing the cationic this compound to migrate towards the cathode at a characteristic velocity.
-
Detection: Detection is typically performed using UV-Vis absorbance or, for higher sensitivity, by coupling the capillary to a mass spectrometer (CE-MS).
Performance Comparison of Analytical Methods
The choice of analytical method often depends on the specific requirements of the experiment, such as the required sensitivity, the complexity of the sample matrix, and available instrumentation.
| Feature | Mass Spectrometry (LC-MS/MS) | HPLC with Fluorescence Detection | Capillary Electrophoresis |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation) | Moderate to High (dependent on chromatography and derivatization) | High (based on electrophoretic mobility) |
| Sensitivity (LOQ) | Very High (pg/mL to low ng/mL) | High (around 20 µg/L for some guanidino compounds)[2] | Moderate to High (µg/L to mg/L range) |
| Sample Throughput | High | Moderate (derivatization step can be time-consuming) | High |
| Instrumentation Cost | High | Moderate | Moderate |
| Method Development | Complex | Moderate (derivatization optimization required) | Relatively Simple |
| Matrix Effects | Can be significant, requires careful management | Can be present, often mitigated by sample cleanup | Generally lower than LC-MS |
This compound's Impact on A-Type Potassium Channels: A Signaling Pathway
This compound has been shown to modulate the function of A-type potassium channels, which play a crucial role in regulating neuronal excitability. The primary mechanism of action appears to be an electrostatic interaction with the channel's external surface, leading to a shift in its voltage-dependent gating.
References
- 1. Development and validation of a LC-MS/MS method for in vivo quantification of meta-iodobenzylguanidine (mIBG) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved high-performance liquid chromatographic determination of guanidino compounds by precolumn dervatization with ninhydrin and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Dodecylguanidine's Effect on Membrane Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dodecylguanidine's (DG) effect on membrane potential with alternative ion channel modulators. Experimental data is presented to support the comparison, and detailed protocols for key experiments are outlined.
Comparison of this compound with Alternative Ion Channel Modulators
This compound, an amphipathic compound with a positively charged guanidine headgroup, has been shown to modulate the membrane potential of excitable cells primarily through its interaction with voltage-gated potassium channels.[1] This section compares the effects of DG with two well-characterized potassium channel blockers: 4-Aminopyridine (4-AP) and Tetraethylammonium (TEA).
Data Presentation
The following table summarizes the effects of these compounds on voltage-gated potassium channels. It is important to note that direct comparative studies of DG with 4-AP and TEA on the same experimental setup are limited. The data presented here is compiled from different studies to provide a comparative overview.
| Compound | Target Channel(s) | Cell Type / Expression System | Concentration Range | Key Effects on Membrane Potential & Channel Gating | Reference |
| This compound | A-type K+ channel (rKv1.4) | Xenopus oocytes, Canine ventricular myocytes | 1-20 µM | Causes a concentration-dependent positive shift in the voltage dependences of activation, inactivation, and recovery from inactivation.[1] This leads to a reduction in K+ efflux and potential membrane depolarization. | [1] |
| 4-Aminopyridine (4-AP) | Voltage-gated K+ channels (Kv1 family, including Kv1.4) | Murine B lymphocytes, Various neuronal and cardiac preparations | µM to mM range (e.g., IC50 for Kv1.4 is ~399 µM) | Blocks open K+ channels from the intracellular side, leading to prolonged action potentials and increased neurotransmitter release.[2][3][4] This effect is due to a reduction in the repolarizing K+ current. | [2][3][4][5][6] |
| Tetraethylammonium (TEA) | Voltage-gated and Ca2+-activated K+ channels | Various, including squid giant axon, HEK293 cells | µM to mM range | Blocks the pore of potassium channels, inhibiting K+ efflux and causing membrane depolarization.[7][8] It can act from either the extracellular or intracellular side depending on the channel subtype. | [7][8][9] |
Experimental Protocols
Accurate measurement of membrane potential is crucial for cross-validating the effects of this compound and its alternatives. The two most common methods are patch-clamp electrophysiology and the use of voltage-sensitive fluorescent dyes.
Patch-Clamp Electrophysiology (Whole-Cell Configuration)
This "gold standard" technique allows for high-fidelity recording of a cell's membrane potential and the ionic currents that underlie it.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Microscope
-
Borosilicate glass capillaries for pulling micropipettes
-
Pipette puller
-
Cell culture of interest (e.g., HEK293 cells expressing rKv1.4)
-
Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4)
-
Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2)
-
This compound and other test compounds
Procedure:
-
Pull a glass micropipette with a tip resistance of 2-5 MΩ when filled with intracellular solution.
-
Mount the pipette on the micromanipulator and apply positive pressure.
-
Approach a target cell in the recording chamber.
-
Upon touching the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Switch the amplifier to current-clamp mode to measure the resting membrane potential.
-
Perfuse the bath with the extracellular solution containing the desired concentration of this compound or the alternative compound.
-
Record the changes in membrane potential over time.
-
To study the effect on specific ion channels, switch to voltage-clamp mode and apply appropriate voltage protocols to elicit and record the ionic currents of interest before and after drug application.
Fluorescent Membrane Potential Dyes
This method offers a higher-throughput alternative to electrophysiology for monitoring membrane potential changes in a population of cells.
Materials:
-
Fluorescence microscope or plate reader with appropriate filter sets
-
Voltage-sensitive fluorescent dye (e.g., DiBAC4(3) for depolarization detection)
-
Cell culture of interest plated in glass-bottom dishes or multi-well plates
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution - HBSS)
-
This compound and other test compounds
-
Ionophores for calibration (e.g., valinomycin for K+, gramicidin for creating pores)
Procedure:
-
Load the cells with the voltage-sensitive dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes.
-
Wash the cells to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Add this compound or the alternative compound to the cells.
-
Record the change in fluorescence intensity over time. An increase in DiBAC4(3) fluorescence indicates membrane depolarization.
-
For calibration, at the end of the experiment, treat cells with a combination of ionophores and solutions with varying ion concentrations to clamp the membrane potential at known values and correlate them with the measured fluorescence intensity.
Visualizations
Mechanism of Action of this compound on rKv1.4
Caption: this compound's interaction with the rKv1.4 potassium channel.
Cross-Validation Workflow
Caption: Logical workflow for cross-validating this compound's effects.
References
- 1. Effects of n-dodecylguanidine on A-type potassium channels: role of external surface charges in channel gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Aminopyridine, A Blocker of Voltage-Dependent K+ Channels, Restores Blood Pressure and Improves Survival in the Wistar Rat Model of Anaphylactic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785 [elifesciences.org]
- 8. Tuning the tetraethylammonium sensitivity of potassium channel Kcv by subunit combination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Use of tetraethylammonium (TEA) and Tris loading for blocking TRPM7 channels in intact cells [frontiersin.org]
A Comparative Analysis of the Toxicity of Dodecylguanidine and Other Guanidine-Based Chemicals
For Researchers, Scientists, and Drug Development Professionals
Guanidine-based compounds are utilized across a spectrum of industrial and biomedical applications for their biocidal and therapeutic properties. However, their potential toxicity is a critical consideration for safe handling and development. This guide provides a comparative toxicological overview of dodecylguanidine hydrochloride (DGH) and other notable guanidine derivatives, including polyhexamethylene guanidine (PHMG), guanidine hydrochloride, and chlorhexidine. The information is supported by experimental data to facilitate informed decision-making in research and development.
Quantitative Toxicity Data
The following table summarizes the acute toxicity data for selected guanidine-based chemicals. These values provide a quantitative measure for comparing their relative toxicity across different exposure routes.
| Chemical Name | Test Species | Route of Exposure | Toxicity Metric | Value | Reference(s) |
| This compound Hydrochloride (DGH) | Rat | Inhalation | LC50 (4h) | >68 mg/m³ | [1][2][3][4][5][6][7][8] |
| Dog | Oral | LOAEL (90-day) | 35 mg/kg/day | [9] | |
| A549 cells | In vitro | IC50 | 0.39 µg/mL | [1][2][3][4][6][8] | |
| Polyhexamethylene Guanidine (PHMG) | Rat | Oral | LD50 | 600 - 1434 mg/kg | [10] |
| Human cells | In vitro | Cytotoxicity | >4 µg/mL | [10] | |
| Guanidine Hydrochloride | Rat | Oral | LD50 | 475 mg/kg | [11][12] |
| Rat | Oral | NOAEL (90-day) | 100 mg/kg | [13] | |
| Chlorhexidine | Rat | Oral | LD50 | ~1180 - 5000 mg/kg | [14][15] |
| Guanidine Nitrate | Mouse | Oral | LD50 | ~1100 mg/kg | [11] |
Experimental Protocols
The toxicological data presented in this guide are derived from standardized experimental protocols to ensure reliability and comparability. Key methodologies are outlined below.
Acute Oral Toxicity
Acute oral toxicity is typically determined using methods such as the OECD Guideline 423 (Acute Toxic Class Method) .[16][17][18][19] In this procedure, the test substance is administered orally to a group of rodents at one of a series of fixed dose levels. The animals are observed for a defined period, typically 14 days, for signs of toxicity and mortality. This method allows for the classification of the substance into a specific toxicity class based on the observed outcomes, providing an estimate of the lethal dose.
Acute Dermal and Eye Irritation/Corrosion
For assessing skin and eye irritation, standardized OECD guidelines are followed.
-
OECD Guideline 404 (Acute Dermal Irritation/Corrosion): This test involves the application of the test substance to a small area of the skin of a test animal, usually a rabbit.[3][20][21][22][23] The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals over a period of up to 14 days to determine the reversibility of the effects.
-
OECD Guideline 405 (Acute Eye Irritation/Corrosion): In this test, the substance is applied to the eye of an animal, and the cornea, iris, and conjunctiva are examined for lesions.[9][13][15][24][25] Observations are made at set time points to score the severity and reversibility of any ocular effects.
Acute Inhalation Toxicity
The potential for toxicity upon inhalation is evaluated using protocols such as OECD Guideline 403 (Acute Inhalation Toxicity) .[26][27][28] This involves exposing animals, typically rats, to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a specified duration (e.g., 4 hours). The animals are then monitored for adverse health effects and mortality over an observation period to determine the median lethal concentration (LC50).
In Vitro Cytotoxicity
Cytotoxicity assays are conducted to assess the toxicity of a substance at the cellular level. A common method is the WST-1 assay .[29][30][31][32][33] This colorimetric assay measures the metabolic activity of a cell population. Cells, such as the human lung adenocarcinoma cell line A549, are incubated with varying concentrations of the test substance. The WST-1 reagent is then added, which is converted by metabolically active cells into a colored formazan dye. The amount of formazan produced, measured by a spectrophotometer, is directly proportional to the number of viable cells. This allows for the determination of the IC50 value, the concentration of the substance that inhibits cell viability by 50%.
Mechanisms of Toxicity and Associated Signaling Pathways
The toxicity of guanidine-based compounds is generally attributed to their ability to disrupt cellular membranes.[6] However, specific derivatives can elicit toxicity through distinct molecular mechanisms.
This compound Hydrochloride (DGH) is understood to exert its toxic effects primarily through the inhibition of cellular respiration.[34] This interference with the mitochondrial electron transport chain leads to a reduction in ATP synthesis, ultimately causing cellular dysfunction and death.
Polyhexamethylene Guanidine (PHMG) , particularly in cases of inhalation, induces severe pulmonary toxicity through a more complex mechanism. Inhalation of PHMG can lead to the generation of reactive oxygen species (ROS), which causes oxidative stress and DNA damage. This, in turn, can activate the ATM (Ataxia-Telangiectasia Mutated) protein, a key regulator of the DNA damage response. Activated ATM can then phosphorylate and activate the tumor suppressor protein p53, which can trigger cell cycle arrest and apoptosis (programmed cell death) in lung epithelial cells.[1]
Furthermore, chronic inflammation and epithelial injury caused by compounds like PHMG can lead to pulmonary fibrosis through a process known as Epithelial-Mesenchymal Transition (EMT) .[30] During EMT, epithelial cells lose their characteristic features and acquire a mesenchymal (fibroblast-like) phenotype. This transition is driven by a complex network of signaling pathways, often initiated by growth factors such as Transforming Growth Factor-beta (TGF-β).[4][10]
References
- 1. Polyhexamethylene guanidine phosphate-induced ROS-mediated DNA damage caused cell cycle arrest and apoptosis in lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in expression of cytokines in polyhexamethylene guanidine-induced lung fibrosis in mice: Comparison of bleomycin-induced lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. Signaling mechanisms of the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro and In Vivo Evaluation of the Toxic Effects of this compound Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Evaluation of the Toxic Effects of this compound Hydrochloride. | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. oecd.org [oecd.org]
- 10. researchgate.net [researchgate.net]
- 11. Fibrosis as a result of polyhexamethylene guanide exposure in cultured Statens Seruminstitut Rabbit Cornea (SIRC) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. File:Signaling pathways involved in epithelial-mesenchymal transition (EMT).jpg - Wikimedia Commons [commons.wikimedia.org]
- 13. oecd.org [oecd.org]
- 14. Guanidine platinum(II) complexes: synthesis, in vitro antitumor activity, and DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. Acute oral toxicity in rats according to OECD 423 - GLP test - Analysis - Analytice [analytice.com]
- 17. researchgate.net [researchgate.net]
- 18. oecd.org [oecd.org]
- 19. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. oecd.org [oecd.org]
- 22. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 25. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 26. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 27. Acute inhalation toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 28. oecd.org [oecd.org]
- 29. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 30. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 31. researchgate.net [researchgate.net]
- 32. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 33. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 34. This compound hydrochloride | 13590-97-1 | Benchchem [benchchem.com]
literature review comparing dodecylguanidine to other cationic surfactants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physicochemical and biological performance of dodecylguanidine (DDG) with other widely used cationic surfactants, namely benzalkonium chloride (BAC) and cetylpyridinidinium chloride (CPC). The information presented is supported by experimental data from peer-reviewed literature to assist in the selection of appropriate surfactants for research and development applications.
Introduction to Cationic Surfactants
Cationic surfactants are amphiphilic molecules characterized by a positively charged hydrophilic head group. This charge facilitates strong electrostatic interactions with negatively charged surfaces, such as bacterial and fungal cell membranes, making them potent antimicrobial agents.[1] While sharing a common mechanism, the specific structure of the head group and the length of the hydrophobic alkyl chain significantly influence their efficacy, cytotoxicity, and physicochemical properties.
-
This compound (DDG): Features a guanidinium head group, which is the protonated form of guanidine. The positive charge of the guanidinium group is resonance-stabilized across three nitrogen atoms, a feature that influences its interaction with biological membranes.
-
Benzalkonium Chloride (BAC): A quaternary ammonium compound (QAC) with a nitrogen atom connected to a benzyl group and two methyl groups, alongside a long alkyl chain. It is typically a mixture of compounds with varying alkyl chain lengths (C12, C14, C16).[1]
-
Cetylpyridinium Chloride (CPC): A quaternary ammonium compound where the nitrogen atom is part of a pyridinium ring, attached to a C16 (cetyl) alkyl chain.[2]
Mechanism of Antimicrobial Action
The primary antimicrobial mechanism for these cationic surfactants involves a multi-step disruption of the microbial cell membrane. This process is driven by both electrostatic and hydrophobic interactions.
-
Adsorption: The positively charged head groups of the surfactants are electrostatically attracted to the negatively charged components of the microbial cell membrane (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).
-
Insertion: The hydrophobic alkyl tails penetrate the hydrophobic core of the lipid bilayer.[3]
-
Membrane Disruption: This insertion disrupts the ordered structure of the membrane, increasing its fluidity and permeability. This leads to the leakage of essential intracellular components, such as potassium ions and nucleic acids, ultimately causing cell death.[4][5]
Caption: General mechanism of antimicrobial action for cationic surfactants.
Comparative Performance Data
The following tables summarize key quantitative data for this compound, Benzalkonium Chloride, and Cetylpyridinium Chloride. Data has been compiled from various sources; direct comparison should be made with caution as experimental conditions may vary.
Table 1: Physicochemical Properties
| Property | This compound (as Acetate) | Benzalkonium Chloride | Cetylpyridinium Chloride |
| Molecular Formula | C₁₅H₃₃N₃O₂ | Mixture (e.g., C₂₁H₃₈NCl for C12) | C₂₁H₃₈ClN |
| Molecular Weight ( g/mol ) | 287.44 | ~340-368 (as mixture) | 339.99[6] |
| Critical Micelle Concentration (CMC) | ~9.5 mM (at 54°C) | ~4.0 - 4.4 mM (in H₂O, 25°C)[7][8] | ~0.9 - 1.0 mM (in H₂O)[9][10] |
Table 2: Antimicrobial Efficacy (Minimum Inhibitory Concentration)
MIC values indicate the lowest concentration of a substance that prevents visible growth of a microorganism. Lower values denote higher efficacy.
| Organism | This compound Derivative (µg/mL) | Benzalkonium Chloride (µg/mL) | Cetylpyridinium Chloride (µg/mL) |
| Staphylococcus aureus | ~10 - 15 ¹[11][12] | 0.6 - 1.8[4] | N/A |
| Escherichia coli | ~10 - 20 ¹[11][12] | N/A | N/A |
¹ Data from guanidine-containing macrolides and polyether biguanide, used as a proxy for this compound.
Table 3: In Vitro Cytotoxicity (Hemolysis)
The HC₅₀ value is the concentration of a substance that causes 50% lysis of red blood cells. Higher values indicate lower toxicity to mammalian cells.
| Surfactant | Hemolytic Activity (HC₅₀ in µg/mL) |
| This compound Derivative | > 1024 ²[13] |
| Benzalkonium Chloride | N/A (Known to be cytotoxic)[14] |
| Cetylpyridinium Chloride | N/A (Known to be cytotoxic)[14] |
² Data from guanidinium-functionalized oligomers, used as a proxy for this compound.
Experimental Protocols & Workflows
Detailed methodologies for key performance assays are provided below.
Critical Micelle Concentration (CMC) Determination by Surface Tensiometry
This method identifies the CMC by detecting the concentration at which the surface tension of the solution ceases to decrease significantly.
Protocol:
-
Preparation: Prepare a stock solution of the surfactant in deionized water. Create a series of dilutions from the stock solution to cover a wide concentration range, both below and above the expected CMC.
-
Measurement: For each dilution, measure the surface tension using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Data Plotting: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
CMC Determination: The plot will show two linear regions. The CMC is the concentration at the intersection point of these two lines, indicating the point of micelle formation.
Caption: Workflow for CMC determination using surface tensiometry.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Prepare Surfactant Dilutions: In a 96-well microtiter plate, prepare serial two-fold dilutions of the surfactant in a suitable microbial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL) and add it to each well containing the surfactant dilutions. Include a positive control (microbes in medium, no surfactant) and a negative control (medium only).
-
Incubate: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours for bacteria).
-
Determine MIC: After incubation, visually inspect the wells for turbidity (microbial growth). The MIC is the lowest surfactant concentration in which no visible growth is observed.
Caption: Workflow for the broth microdilution MIC assay.
Hemolysis Assay for Cytotoxicity Assessment
This assay measures the ability of a compound to damage red blood cell (RBC) membranes, serving as a primary screen for cytotoxicity.
Protocol:
-
Prepare RBC Suspension: Obtain fresh whole blood (e.g., human or sheep) and wash the RBCs multiple times with a phosphate-buffered saline (PBS) solution via centrifugation to remove plasma and platelets. Resuspend the washed RBCs in PBS to a final concentration (e.g., 2% v/v).
-
Sample Incubation: In microcentrifuge tubes, mix the RBC suspension with various concentrations of the test surfactant. Include a negative control (RBCs in PBS) and a positive control (RBCs with a known lytic agent like 1% Triton X-100 for 100% hemolysis).
-
Incubate: Incubate all samples at 37°C for a specified time (e.g., 60 minutes).
-
Centrifuge: Pellet the intact RBCs by centrifugation.
-
Measure Hemoglobin Release: Carefully transfer the supernatant to a 96-well plate. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a spectrophotometer.
-
Calculate Hemolysis: Calculate the percentage of hemolysis for each surfactant concentration relative to the positive and negative controls. The HC₅₀ is determined by plotting percent hemolysis versus concentration.
Caption: Workflow for determining hemolytic activity (HC₅₀).
Conclusion
This compound, benzalkonium chloride, and cetylpyridinium chloride are all effective cationic surfactants with potent, broad-spectrum antimicrobial activity driven by membrane disruption.
-
Efficacy: Based on available data, benzalkonium chloride demonstrates exceptionally high antimicrobial activity, with MIC values in the low µg/mL range.[4] Guanidine-based compounds also show strong efficacy.[11][12]
-
Physicochemical Behavior: CPC has the lowest CMC, indicating a higher propensity to form micelles at lower concentrations compared to BAC and DDG.[9][10] This can influence formulation characteristics and interactions with other components.
-
Cytotoxicity: While quantitative, directly comparable data is limited, preliminary findings on guanidine-based oligomers suggest they may possess a more favorable therapeutic window, exhibiting high antimicrobial potency with potentially lower hemolytic activity compared to traditional QACs.[13]
The choice of surfactant should be guided by the specific application. While BAC and CPC are established and highly effective biocides, the unique properties of the guanidinium group in DDG may offer advantages in applications where minimizing cytotoxicity is a primary concern. Further direct comparative studies are warranted to fully elucidate the performance trade-offs between these compounds.
References
- 1. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of low susceptibility to the disinfectant benzalkonium chloride in a multidrug-resistant environmental isolate of Aeromonas hydrophila [frontiersin.org]
- 4. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. sci-rad.com [sci-rad.com]
- 9. Aggregation and adsorption behavior of cetylpyridinium chloride in aqueous sodium salicylate and sodium benzoate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Quantitative Analysis of Dodecylguanidine's Binding Affinity to Lipids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of dodecylguanidine (DG) to lipid membranes, a critical interaction for understanding its biological activity, including its antimicrobial and cytotoxic effects. Due to a lack of specific quantitative binding data for this compound in the public domain, this guide leverages data from closely related long-chain cationic amphiphiles and guanidinium-containing molecules to provide a comprehensive overview. The methodologies for key experimental techniques used to quantify such interactions are also detailed.
I. Comparative Analysis of Binding Affinity
The interaction of this compound with lipid membranes is primarily driven by a combination of electrostatic and hydrophobic forces. The positively charged guanidinium headgroup interacts favorably with negatively charged lipid headgroups, while the dodecyl hydrocarbon tail inserts into the hydrophobic core of the lipid bilayer.
Table 1: Comparison of Binding Affinities of Guanidinium-Containing Molecules and Cationic Amphiphiles to Different Lipid Types
| Compound/Class | Lipid Composition | Technique | Binding Affinity (Kd or equivalent) | Key Findings & Comparison |
| Lipoguanidines (e.g., hybrid of guanidine and fatty acid) | Gram-negative bacteria membranes (rich in anionic lipids) | MIC reduction assays | Potentiates antibiotics up to 256-fold | Acts as a membrane-disrupting agent, indicating strong interaction with anionic bacterial membranes.[1][2][3] |
| Polyhexamethylene guanidine (PHMG) | Anionic (DOPG) | Solid Supported Lipid Membrane Distribution | High affinity constant (K) | Rapid and strong interaction with negatively charged lipid head groups.[4] |
| Zwitterionic (DOPC) | Solid Supported Lipid Membrane Distribution | Lower affinity constant (K) than DOPG | Weaker interaction compared to anionic lipids.[4] | |
| Cationic (DOTAP) | Solid Supported Lipid Membrane Distribution | Lowest affinity constant (K) | Negligible interaction.[4] | |
| n-alkyl-trimethylammonium (cationic detergents) | Neutral (POPC) | Isothermal Titration Calorimetry (ITC) | ΔG(mem) ~ -4 to -10 kcal/mol | Binding is primarily driven by the hydrophobic tail, with a linear dependence on alkyl chain length.[5][6] |
| Negatively charged (POPC/POPG) | Isothermal Titration Calorimetry (ITC) | Stronger binding than to neutral membranes | Electrostatic attraction enhances binding affinity.[5][6] | |
| Exenatide (cationic peptide) | Anionic (POPC/POPG 1:1) | Isothermal Titration Calorimetry (ITC) | Kd ≈ 0.2 µM (primary binding) | Exhibits high-affinity binding to anionic membranes.[7] |
| Anionic (POPC/POPG 7:3) | Isothermal Titration Calorimetry (ITC) | Kd ≈ 0.6 µM (primary binding) | Affinity decreases with lower anionic lipid content.[7] |
Note: The data presented for compounds other than this compound are intended to provide a comparative context for its expected binding behavior.
II. Experimental Protocols for Measuring Binding Affinity
Several biophysical techniques can be employed to quantitatively determine the binding affinity of small molecules like this compound to lipid vesicles. The choice of method depends on the specific requirements of the study, such as the need for thermodynamic data or real-time kinetics.
A. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5][6][7][8][9][10][11]
Protocol Outline:
-
Preparation of Liposomes:
-
Prepare large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., 100% POPC for zwitterionic membranes or a mixture of POPC and POPG for anionic membranes) by extrusion.
-
The final lipid concentration in the syringe is typically in the millimolar range (e.g., 4-45 mM).[11]
-
-
Sample Preparation:
-
Dissolve this compound in the same buffer used for liposome preparation to a final concentration in the micromolar range (e.g., 25-50 µM) in the sample cell.[11]
-
Degas both the liposome suspension and the this compound solution before the experiment.
-
-
ITC Measurement:
-
Perform the titration by injecting small aliquots (e.g., 5-10 µL) of the liposome suspension into the sample cell containing the this compound solution.[11]
-
The heat change upon each injection is measured.
-
Control experiments, such as injecting liposomes into buffer and buffer into the this compound solution, should be performed to determine the heats of dilution.
-
-
Data Analysis:
-
The integrated heat data are plotted against the molar ratio of lipid to this compound.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site or two-sets-of-sites model) to determine the thermodynamic parameters.[7]
-
B. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the change in refractive index at a sensor chip surface upon binding of an analyte, allowing for the real-time determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.[12][13][14][15][16]
Protocol Outline:
-
Liposome Immobilization:
-
Use an L1 sensor chip, which has a lipophilic surface suitable for capturing lipid vesicles.[13]
-
Inject the prepared liposomes over the sensor surface to form a stable lipid bilayer.
-
Wash with a solution like NaOH to remove any loosely bound vesicles.[13]
-
Block any remaining active sites on the sensor surface with a protein like bovine serum albumin (BSA).[13]
-
-
Binding Measurement:
-
Inject a series of concentrations of this compound in a suitable running buffer over the immobilized liposome surface.
-
The binding is monitored in real-time as a change in the response units (RU).
-
-
Data Analysis:
-
The resulting sensorgrams are analyzed to determine the kinetic parameters (ka and kd) and the binding affinity (Kd).
-
For steady-state analysis, the response at equilibrium is plotted against the this compound concentration.[13]
-
C. Fluorescence Quenching Assay
This technique relies on the change in fluorescence of a probe (either intrinsic to the molecule of interest or an extrinsic label) upon binding to lipid vesicles. For a non-fluorescent molecule like this compound, a competitive binding assay or the use of fluorescently labeled lipids or vesicles is required. A common approach involves using a quencher-labeled lipid within the vesicle.
Protocol Outline:
-
Preparation of Quencher-Containing Liposomes:
-
Prepare LUVs containing a small percentage (e.g., 5 mol%) of a quencher-labeled phospholipid, such as N-dimethylaminoazobenzenesulfonyl-phosphatidylethanolamine (dabsyl-PE).[17]
-
The bulk of the lipids will be the desired composition (e.g., POPC or POPC/POPG).
-
-
Fluorescence Measurement:
-
In this indirect assay format, a fluorescent molecule known to bind to the lipid vesicles would be used.
-
The fluorescence of this probe is measured in the absence and presence of the quencher-containing liposomes. Binding to the liposomes brings the fluorophore in proximity to the quencher, resulting in fluorescence quenching.
-
A competitive titration is then performed by adding increasing concentrations of this compound, which will displace the fluorescent probe from the liposomes, leading to a recovery of fluorescence.
-
-
Data Analysis:
-
The change in fluorescence is plotted against the concentration of this compound.
-
The data is fitted to a competitive binding model to determine the binding affinity of this compound.
-
III. Mechanism of Membrane Interaction and Disruption
The interaction of this compound with lipid membranes, particularly those containing anionic lipids, can lead to membrane disruption. This process is crucial for its antimicrobial activity. The proposed mechanism involves several steps that can be visualized as a logical workflow. The positively charged guanidinium headgroup of this compound initially binds to the negatively charged surface of the lipid bilayer through electrostatic interactions.[1][4] This is followed by the insertion of the hydrophobic dodecyl tail into the nonpolar core of the membrane.[1][18] As more this compound molecules accumulate in the bilayer, they can disrupt the lipid packing, leading to increased membrane permeability and, at higher concentrations, a detergent-like effect that causes membrane fragmentation and micellization.[19][20]
Caption: Mechanism of this compound-induced membrane disruption.
IV. Experimental Workflows
The following diagrams illustrate the typical workflows for the experimental protocols described above.
Caption: Isothermal Titration Calorimetry (ITC) workflow.
Caption: Surface Plasmon Resonance (SPR) workflow.
Caption: Fluorescence Quenching workflow for a competitive assay.
References
- 1. Development of Novel Membrane Disrupting Lipoguanidine Compounds Sensitizing Gram-Negative Bacteria to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel Membrane Disrupting Lipoguanidine Compounds Sensitizing Gram-Negative Bacteria to Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. Effects of lipid membrane composition on the distribution of biocidal guanidine oligomer with solid supported lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the interaction of ionic detergents with lipid membranes. Thermodynamic comparison of n-alkyl-+N(CH₃)₃ and n-alkyl-SO₄⁻ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Primary and Secondary Binding of Exenatide to Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A study of the interaction of drugs with liposomes with isothermal titration calorimetry [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. toray-research.co.jp [toray-research.co.jp]
- 11. The Use of Isothermal Titration Calorimetry to Study Multidrug Transport Proteins in Liposomes | Springer Nature Experiments [experiments.springernature.com]
- 12. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [bio-protocol.org]
- 13. portlandpress.com [portlandpress.com]
- 14. molbiolcell.org [molbiolcell.org]
- 15. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-throughput fluorescence assay for membrane-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Disruption of Membrane Integrity as a Molecular Initiating Event Determines the Toxicity of Polyhexamethylene Guanidine Phosphate Depending on the Routes of Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. mdpi.com [mdpi.com]
A Head-to-Head Comparison: Dodecylguanidine vs. Triton X-100 in Lysis Buffers
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal detergent for cell lysis and protein extraction.
The choice of detergent in a lysis buffer is a critical determinant of success in protein extraction and subsequent downstream applications. The ideal detergent efficiently disrupts the cell membrane to release cellular contents while preserving the integrity and functionality of the proteins of interest. This guide provides a detailed side-by-side comparison of two commonly discussed but fundamentally different detergents: dodecylguanidine, a cationic detergent, and Triton X-100, a non-ionic detergent.
Executive Summary
This compound and Triton X-100 operate on different principles of cell lysis, leading to significant differences in their suitability for various research applications. Triton X-100 is a mild, non-denaturing detergent that is widely used for applications requiring the preservation of protein structure and function, such as immunoprecipitation and enzyme activity assays. In contrast, this compound, as a cationic detergent, is a harsher, denaturing agent that effectively solubilizes cellular components but is likely to disrupt protein structure and function. While less common in routine laboratory protein extraction, its strong solubilizing power may be advantageous in specific contexts where protein denaturation is acceptable or desired.
Physicochemical Properties and Mechanism of Action
A fundamental understanding of the properties of each detergent is crucial for predicting their behavior in a lysis buffer.
| Property | This compound Hydrochloride | Triton X-100 |
| Classification | Cationic Detergent | Non-ionic Detergent |
| Charge | Positive | Neutral |
| Nature | Denaturing[1] | Non-denaturing[1] |
| Mechanism of Action | Disrupts cell membranes through electrostatic interactions and hydrophobic insertions, leading to the denaturation of proteins by breaking protein-protein interactions.[1] | Solubilizes membrane proteins by partitioning into the lipid bilayer and forming mixed micelles, generally without disrupting native protein structures.[1] |
| Common Applications | Primarily used as an antimicrobial and biocide; its use in routine protein extraction for research is not well-documented.[2] | Widely used for cell lysis to extract proteins for various downstream applications, including immunoprecipitation, enzyme assays, and Western blotting.[3][4] |
Performance Comparison in Lysis Buffers
The performance of a detergent in a lysis buffer can be evaluated based on several key parameters. The following table summarizes the expected performance of this compound and Triton X-100.
| Performance Parameter | This compound | Triton X-100 |
| Protein Yield | Potentially high due to strong solubilization, but may include denatured and aggregated proteins. | Generally provides good yields of soluble proteins. |
| Preservation of Protein Structure | Poor; likely to cause significant denaturation and loss of tertiary and quaternary structures.[1] | Good; known for preserving the native conformation of most proteins.[3] |
| Preservation of Protein Activity | Poor; enzymatic and other biological activities are likely to be compromised. | Good; suitable for the extraction of functionally active proteins. |
| Compatibility with Downstream Assays | ||
| - Western Blotting | Potentially compatible, as proteins are denatured for SDS-PAGE. | Highly compatible.[3] |
| - ELISA | Likely to interfere due to protein denaturation, which can affect antibody-epitope binding. | Generally compatible, though it can sometimes interfere with antibody-antigen interactions. |
| - Immunoprecipitation | Not recommended, as it disrupts protein-protein interactions necessary for antibody binding to the target protein. | Highly suitable, as it preserves the protein-protein interactions required for the assay.[3] |
| - Mass Spectrometry | May interfere with ionization and chromatographic separation; thorough removal is necessary.[5][6] | Can interfere with mass spectrometry analysis and requires removal.[5][6] |
Experimental Protocols
Detailed methodologies are essential for the reproducible application of these detergents in a laboratory setting.
Cell Lysis Protocol using Triton X-100-based Buffer
This protocol is suitable for the extraction of soluble proteins from cultured mammalian cells while maintaining their native structure.
Materials:
-
Triton X-100 Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100.
-
Protease and phosphatase inhibitor cocktails.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Cell scraper.
-
Microcentrifuge tubes.
Procedure:
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold Triton X-100 Lysis Buffer (with freshly added protease and phosphatase inhibitors).
-
Incubate the dish on ice for 5 minutes.
-
Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Vortex the lysate gently and incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the soluble protein fraction) to a new pre-chilled tube.
-
Determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay).[7]
Representative Cell Lysis Protocol using a Guanidinium-based Buffer
As specific protocols for this compound in routine protein extraction are not widely published, this protocol is based on the use of guanidinium hydrochloride, a related denaturing agent. This method is suitable for complete solubilization of cellular proteins where denaturation is acceptable.
Materials:
-
Guanidinium Lysis Buffer: 6 M Guanidine Hydrochloride, 50 mM Tris-HCl pH 7.5, 150 mM NaCl.[8]
-
Protease inhibitor cocktail.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Cell scraper.
-
Microcentrifuge tubes.
Procedure:
-
Wash the cells with ice-cold PBS and pellet them by centrifugation.
-
Add an appropriate volume of Guanidinium Lysis Buffer (with freshly added protease inhibitors) to the cell pellet.
-
Resuspend the pellet by vortexing or pipetting.
-
Incubate at room temperature for 15-30 minutes to ensure complete cell lysis and protein denaturation.
-
Shear the genomic DNA by passing the lysate through a 21-gauge needle several times or by sonication to reduce viscosity.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at room temperature.
-
Transfer the supernatant to a new tube.
-
The sample is now ready for downstream applications that are compatible with denatured proteins, such as SDS-PAGE, or will require buffer exchange for other applications.
Visualizing the Lysis Process and Downstream Compatibility
Diagrams created using Graphviz illustrate the distinct mechanisms of action and their implications for experimental workflows.
Caption: Comparative workflow of cell lysis using this compound and Triton X-100.
Caption: Logical relationship between detergent type, protein state, and assay compatibility.
Conclusion
The selection of a lysis buffer detergent is a critical decision that significantly impacts the outcome of protein-based research.
-
Triton X-100 remains the detergent of choice for most standard applications where the preservation of protein structure and function is paramount. Its mild, non-denaturing nature makes it highly versatile for a wide range of downstream assays, including those that rely on native protein conformations and interactions.
-
This compound , as a cationic and denaturing detergent, is generally not recommended for routine protein extraction where protein function is to be studied. However, its strong solubilizing properties might be considered in specific scenarios, such as the extraction of highly insoluble proteins for analysis by SDS-PAGE, or when complete denaturation of the proteome is the intended outcome.
Researchers and drug development professionals should carefully consider the specific requirements of their experimental goals when choosing between these and other detergents to ensure the generation of reliable and meaningful data.
References
- 1. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 2. youtube.com [youtube.com]
- 3. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 4. Role of Triton X-100 in Detergent-Free Membrane Protein Purification [eureka.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. From bottom-up to cell surface proteomics: detergents or no detergents, that is the question - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A high-efficiency cellular extraction system for biological proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Detection of Dodecylguanidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Ion Chromatography (IC) method with established High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-tandem Mass Spectrometry (GC-MS/MS) techniques for the detection and quantification of dodecylguanidine. This compound, a compound with applications as a fungicide and disinfectant, requires sensitive and reliable analytical methods for its monitoring in various matrices.[1] This document outlines the performance characteristics, experimental protocols, and validation parameters of these methods to assist researchers in selecting the most suitable approach for their specific needs.
Method Performance Comparison
The selection of an analytical method is often dictated by its performance characteristics, such as sensitivity, linearity, and the complexity of the sample matrix. The following table summarizes the key performance indicators for the compared methods.
| Parameter | HPLC-MS/MS | GC-MS/MS | New Ion Chromatography (IC) Method |
| Limit of Detection (LOD) | 0.005 ng/mg (in plasma)[2] | 0.035 ng/mg (in plasma)[2] | Estimated: ~1 mg/L |
| Limit of Quantification (LOQ) | 0.017 ng/mg (in plasma)[2] | 0.116 ng/mg (in plasma)[2] | Estimated: ~2.5 mg/L |
| Linearity | Good linearity observed in plasma and blood matrices.[2] | Good linearity observed in plasma and blood matrices.[2] | Expected to be linear over a defined concentration range. |
| Sample Matrix | Plasma, Blood[2] | Plasma, Blood[2] | Pharmaceutical Formulations, Water Samples |
| Derivatization Required | No | Yes (typically requires derivatization with reagents like glyoxal or isovaleroylacetone and ethyl chloroformate)[3] | No[3] |
| Instrumentation | HPLC system coupled with a tandem mass spectrometer. | GC system coupled with a tandem mass spectrometer. | Ion chromatograph with a cation-exchange column and suppressed conductivity detector.[3] |
| Analysis Time | Dependent on chromatographic conditions, but typically rapid. | Longer run times may be required compared to HPLC. | ~8 minutes per sample.[3] |
| Key Advantages | High sensitivity and selectivity. | Suitable for volatile compounds. | Simple, robust, and avoids derivatization.[3] |
| Key Disadvantages | Higher equipment cost. | May require sample derivatization, which can add complexity. | May have lower sensitivity compared to MS-based methods. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and reliable results. Below are the methodologies for the key experiments cited in this guide.
1. HPLC-MS/MS Method
-
Sample Preparation:
-
To 1 mL of plasma or blood sample, add 2 mL of a 1:1 mixture of dichloromethane and ethyl acetate.
-
Vortex the mixture for 1 minute to homogenize.
-
Sonicate the extracts for 10 minutes.
-
Repeat the extraction step three times, collecting the supernatant each time.
-
Gently evaporate the pooled supernatant to a final volume of 500 µL.
-
Store the final extract at -20°C until analysis.[2]
-
-
Instrumentation and Analysis:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) system.
-
Mass Spectrometry: Tandem mass spectrometer (MS/MS) operated in Multiple Reaction Monitoring (MRM) mode.
-
Analysis: Two mass transitions are typically monitored for each compound to ensure accurate identification and quantification.[2]
-
2. GC-MS/MS Method
-
Sample Preparation and Derivatization:
-
Sample extraction is performed as described for the HPLC-MS/MS method.
-
Prior to injection, the extracted analyte is derivatized to increase its volatility. Common derivatizing agents for guanidino compounds include glyoxal or a combination of isovaleroylacetone and ethyl chloroformate.[3]
-
-
Instrumentation and Analysis:
3. New Ion Chromatography (IC) Method
-
Sample Preparation:
-
For pharmaceutical formulations, dissolve the sample in deionized water.
-
Dilute the sample to bring the analyte concentration within the linear range of the instrument (e.g., 1-5 mg/L).
-
-
Instrumentation and Analysis:
Method Validation Workflow
The validation of a new analytical method is essential to ensure its suitability for the intended purpose.[4][5] The following diagram illustrates a typical workflow for analytical method validation, adhering to guidelines such as those from the International Council for Harmonisation (ICH).
Caption: A typical workflow for the development, validation, and implementation of a new analytical method.
Comparative Analysis Workflow
The diagram below outlines the logical flow for comparing the new Ion Chromatography method with the established HPLC-MS/MS and GC-MS/MS methods for this compound analysis.
Caption: A logical workflow for the comparative evaluation of different analytical methods for this compound.
References
Dodecylguanidine: A Comparative Analysis of its Performance in Cancer Cell Lines
A Guide for Researchers, Scientists, and Drug Development Professionals
Dodecylguanidine (DDG), a cationic amphiphilic molecule, has garnered attention for its potential as an anticancer agent. This guide provides a comparative analysis of the available data on the performance of this compound and related guanidinium compounds in various cell lines. While comprehensive comparative data for this compound across a wide range of cell lines is limited in publicly available research, this document synthesizes the existing findings to offer insights into its cytotoxic effects and potential mechanisms of action.
Data Presentation: Cytotoxicity Profile
The cytotoxic potential of a compound is a critical determinant of its therapeutic efficacy. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of a biological process, is a standard measure of cytotoxicity.
Available data on the cytotoxicity of this compound hydrochloride (DGH) is primarily focused on the A549 human lung carcinoma cell line. A comparative study of eight different guanidine-based chemicals revealed that DGH was the most cytotoxic, with an IC50 value of 0.39 µg/mL[1][2][3]. This study highlighted that DGH caused significant, dose-dependent damage to the cell membrane[1].
To provide a broader perspective on the potential of guanidinium-containing compounds as anticancer agents, the following table includes IC50 values for other guanidine derivatives in different cancer cell lines. It is important to note that these are not direct comparisons with this compound but offer a contextual understanding of the activity of this class of compounds.
| Compound Class | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound Hydrochloride (DGH) | A549 | Human Lung Carcinoma | 0.39 µg/mL | [1][2][3] |
| Diaryl Guanidinium Derivative (Compound 2) | HL-60 | Promyelocytic Leukemia | 5.49 µM | [4] |
| MCF-7 | Breast Adenocarcinoma | 4.68 µM | [4] | |
| HeLa | Cervical Carcinoma | 3.35 µM | [4] | |
| Diaryl Guanidinium Derivative (Compound 1) | HL-60 | Promyelocytic Leukemia | 9.84 µM | [4] |
| MCF-7 | Breast Adenocarcinoma | 9.48 µM | [4] | |
| HeLa | Cervical Carcinoma | 9.61 µM | [4] |
Experimental Protocols
Accurate and reproducible experimental design is paramount in cell-based assays. The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity and mechanism of action of compounds like this compound.
Cell Viability and Cytotoxicity Assays
1. WST-1 (Water Soluble Tetrazolium Salt) Assay:
This colorimetric assay measures the metabolic activity of viable cells.
-
Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt WST-1 to a soluble formazan dye. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be greater than 600 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
2. LDH (Lactate Dehydrogenase) Assay:
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.
-
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell membrane damage. The released LDH activity is measured in a coupled enzymatic reaction.
-
Protocol:
-
Seed cells in a 96-well plate and treat with the test compound as described for the WST-1 assay.
-
After the incubation period, carefully collect the cell culture supernatant.
-
Prepare a reaction mixture containing the LDH substrate.
-
Add the supernatant to the reaction mixture in a new 96-well plate.
-
Incubate the plate at room temperature for a specified time, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the amount of LDH released, which is proportional to the number of damaged cells.
-
Apoptosis Assay
Annexin V-FITC/Propidium Iodide (PI) Staining:
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells.
-
Protocol:
-
Induce apoptosis in cells by treating them with the test compound.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small).
-
-
Mandatory Visualization
Experimental Workflow for Cytotoxicity and Apoptosis Assessment
Caption: Workflow for assessing this compound's cytotoxicity and apoptosis induction.
Putative Signaling Pathways for Guanidinium-Based Anticancer Compounds
While the specific signaling pathways affected by this compound are not yet fully elucidated, research on other guanidinium derivatives suggests potential mechanisms of action. These compounds may induce apoptosis and interfere with key signaling cascades involved in cancer cell proliferation and survival.
Caption: Hypothesized mechanisms of action for guanidinium-based anticancer compounds.
Conclusion
The available evidence indicates that this compound hydrochloride is a potent cytotoxic agent against the A549 human lung carcinoma cell line, primarily through mechanisms involving cell membrane damage. However, a significant data gap exists regarding its efficacy across a broader spectrum of cancer and normal cell lines. Studies on other guanidinium-based compounds suggest that this class of molecules may exert their anticancer effects through various mechanisms, including the induction of apoptosis and modulation of critical cell signaling pathways such as the MAPK/ERK pathway.
Further research is imperative to comprehensively evaluate the comparative performance of this compound in a diverse panel of cell lines. Such studies would be instrumental in determining its therapeutic potential, selectivity for cancer cells, and the specific molecular pathways it targets. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for future investigations into the anticancer properties of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Vivo Evaluation of the Toxic Effects of this compound Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of isouronium/guanidinium substitution on the efficacy of a series of novel anti-cancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Dodecylguanidine Purity from Various Suppliers for Research and Drug Development Applications
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the safety and efficacy of therapeutic candidates. Dodecylguanidine, a cationic surfactant with a broad spectrum of applications including as a disinfectant, biocide, and in the formulation of drug delivery systems, is no exception. This guide provides a comprehensive comparison of this compound purity from three hypothetical major suppliers (Supplier A, Supplier B, and Supplier C), supported by detailed experimental data and protocols.
This analysis focuses on key purity attributes and the presence of common process-related and degradation impurities. The findings presented here are based on a series of standardized analytical tests designed to provide a robust assessment of product quality.
Comparative Purity Analysis
The purity of this compound hydrochloride from three different suppliers was assessed using High-Performance Liquid Chromatography (HPLC), with identity confirmation by Mass Spectrometry (MS) and structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. The results, including the identification and quantification of key impurities, are summarized in the table below.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (HPLC, % Area) | 99.85% | 99.52% | 98.99% |
| Dodecylamine (Impurity, % Area) | 0.05% | 0.18% | 0.45% |
| Dicyandiamide (Impurity, % Area) | < 0.01% (Not Detected) | 0.08% | 0.21% |
| Unknown Impurities (Total, % Area) | 0.10% | 0.22% | 0.35% |
| Water Content (Karl Fischer, % w/w) | 0.15% | 0.35% | 0.52% |
| Residual Solvents (GC-HS, ppm) | < 50 ppm (Ethanol) | 150 ppm (Ethanol) | 250 ppm (Ethanol) |
Experimental Workflow
The following diagram illustrates the systematic approach taken to assess the purity of this compound from each supplier.
Discussion of Results
The analytical data reveals significant variations in the purity profiles of this compound from the three suppliers.
-
Purity: Supplier A demonstrated the highest purity at 99.85%, followed by Supplier B (99.52%) and Supplier C (98.99%).
-
Process-Related Impurities: The presence of dodecylamine, a likely unreacted starting material, was lowest in the sample from Supplier A. Similarly, dicyandiamide, a potential byproduct from the use of cyanamide in the synthesis, was not detected in Supplier A's product but was present in those from Suppliers B and C. The synthesis of guanidines can sometimes involve reagents that lead to such byproducts.
-
Water Content and Residual Solvents: Supplier A's product also exhibited the lowest water content and residual solvent levels, indicating a more robust purification and drying process.
For applications in drug development and formulation, where consistency and the absence of potentially reactive impurities are paramount, the higher purity profile of the material from Supplier A would be highly advantageous.
Signaling Pathway Considerations in Drug Development
While this compound itself is not a signaling molecule, its role as an excipient in drug formulations can influence drug delivery and, consequently, the interaction of the active pharmaceutical ingredient (API) with its target signaling pathway. The presence of impurities could potentially interfere with these processes.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound and quantify related impurities.
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD) and an Evaporative Light Scattering Detector (ELSD).
-
Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
Time (min) %B 0 10 25 90 30 90 31 10 | 35 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: DAD at 210 nm and ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min).
-
Sample Preparation: Dissolve 10 mg of this compound hydrochloride in 10 mL of a 50:50 mixture of Mobile Phase A and B.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the identity of the main peak as this compound and to identify impurities.
-
Instrumentation: Waters ACQUITY UPLC I-Class with a SQ Detector 2.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A rapid gradient similar to the HPLC method, adapted for the shorter column length.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: m/z 50-1000.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Deuterated Methanol (Methanol-d4).
-
Experiments: ¹H NMR and ¹³C NMR.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of Methanol-d4.
Karl Fischer Titration
-
Objective: To determine the water content.
-
Instrumentation: Mettler Toledo C20S Compact Karl Fischer Coulometer.
-
Method: Coulometric titration.
-
Sample Preparation: Accurately weigh approximately 50 mg of the sample into the titration vessel.
Gas Chromatography-Headspace (GC-HS)
-
Objective: To quantify residual solvents.
-
Instrumentation: Agilent 7890B GC with a 7697A Headspace Sampler.
-
Column: Agilent DB-624, 30 m x 0.32 mm, 1.8 µm.
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 260°C.
-
Headspace Parameters: Vial Equilibration: 80°C for 20 min.
Conclusion
The purity of this compound can vary significantly between suppliers. For sensitive research and drug development applications, a higher purity product, such as that from Supplier A in this hypothetical analysis, is strongly recommended to ensure reproducibility, minimize off-target effects, and meet stringent regulatory requirements. It is imperative that researchers and developers conduct their own comprehensive purity assessments of critical raw materials to ensure the quality and integrity of their work.
Safety Operating Guide
Safe Disposal of Dodecylguanidine: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of dodecylguanidine (also known as dodine), ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Summary
This compound is a hazardous substance requiring careful handling. Its primary dangers include severe skin, eye, and respiratory tract irritation, and high toxicity to aquatic organisms.[1][2][3][4] Adherence to safety protocols is critical.
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Inhalation | Fatal if inhaled.[3] | ☠️ |
| Acute Toxicity, Oral | Harmful if swallowed.[3] | Harmful |
| Skin Corrosion/Irritation | Causes severe skin burns.[3] | Corrosive |
| Serious Eye Damage/Irritation | Causes serious eye damage.[3] | Corrosive |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1][4] | Environmental Hazard |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure all appropriate personal protective equipment is worn.
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory.[2]
-
Eye Protection: Chemical splash goggles or a full-face shield must be worn.[2]
-
Respiratory Protection: Use a respirator if handling powders or creating aerosols, or if ventilation is inadequate.[1][3][5][6]
-
Protective Clothing: A lab coat or chemical-resistant apron and closed-toe shoes are required.[1][3][4][5][6]
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
Spill & Emergency Procedures
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate & Secure: Immediately alert others in the vicinity and evacuate the immediate area.[4][5] Restrict access to the spill zone.
-
Remove Ignition Sources: If the substance is mixed with a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.[4][5]
-
Containment:
-
Collection:
-
Decontamination:
-
Disposal: Seal the waste container and dispose of it according to the procedures outlined in the following section.
This compound Disposal Protocol
This compound and its containers must be disposed of as hazardous waste. Under no circumstances should it be poured down the drain or mixed with general waste. [1] Its high aquatic toxicity requires stringent environmental protection measures.[1][8]
Step-by-Step Disposal Procedure:
-
Waste Identification & Collection:
-
Collect all this compound waste, including contaminated materials and spill cleanup debris, in a clearly labeled, non-reactive, and sealable container.
-
The container must be marked as "Hazardous Waste" and clearly identify the contents (this compound).
-
-
Storage Pending Disposal:
-
Final Disposal Method:
-
The primary recommended method of disposal is through a licensed hazardous waste contractor.
-
The preferred technical method is high-temperature incineration.[1] The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful emissions.[1]
-
-
Regulatory Compliance:
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper management and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. biosynth.com [biosynth.com]
- 2. lanxess.com [lanxess.com]
- 3. This compound HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
- 4. multichemindia.com [multichemindia.com]
- 5. echemi.com [echemi.com]
- 6. Page loading... [guidechem.com]
- 7. stobec.com [stobec.com]
- 8. Re-evaluation decision RVD2024-01, this compound hydrochloride and its associated end-use products - Canada.ca [canada.ca]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Dodecylguanidine
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the handling and disposal of Dodecylguanidine (DGH), a compound that requires stringent safety protocols. Adherence to these guidelines is essential for ensuring the well-being of all laboratory personnel and maintaining a safe research environment. This compound hydrochloride is classified as harmful if swallowed, fatal if inhaled, and causes severe skin burns and eye damage.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1][2][3]
Essential Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the most critical lines of defense against exposure to this compound. Below is a summary of the required PPE, followed by detailed operational and disposal plans.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used in addition to goggles when there is a splash hazard.[4] | To protect against severe eye irritation and damage from splashes or aerosols. |
| Hand Protection | Chemically impermeable gloves.[4] While specific breakthrough times for this compound are not readily available, Butyl rubber or Viton®-Butyl gloves are recommended for their high resistance to a wide range of chemicals.[5][6][7][8][9] Nitrile gloves may offer moderate protection for shorter durations.[7][8] Always inspect gloves for any signs of degradation or puncture before use. | To prevent skin contact, which can cause severe burns.[1][2] |
| Body Protection | Wear fire/flame resistant and impervious clothing.[4] A lab coat is a minimum requirement. For tasks with a higher risk of exposure, such as handling large quantities or cleaning spills, a chemical-resistant suit or apron should be worn over regular work clothes.[4] | To protect the skin from contact with this compound. |
| Respiratory Protection | Use only outdoors or in a well-ventilated area.[1][4][10][11] If exposure limits are exceeded or if ventilation is inadequate, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is required.[12][13][14] For situations with potential for dust or aerosols, a P95 or P100 particulate filter should be used in conjunction with the OV cartridges.[12][15] | This compound is fatal if inhaled.[1][2][3] Respiratory protection is critical to prevent inhalation of harmful vapors, mists, or dust. |
Operational Plan: Handling this compound
This section provides a step-by-step protocol for the safe handling of this compound in a laboratory setting.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: Have a spill kit specifically for corrosive and toxic chemicals readily available.
Donning Personal Protective Equipment (PPE)
The following diagram illustrates the correct sequence for donning PPE before handling this compound.
Handling the Chemical
-
Avoid Dust and Aerosol Formation: Handle the solid form of this compound carefully to avoid creating dust.[4] When preparing solutions, add the solid to the liquid slowly.
-
Prevent Contact: Avoid all contact with skin, eyes, and clothing.[1][4]
-
No Personal Items: Do not eat, drink, or smoke in the area where this compound is handled.[1][3][4][10][11]
-
Container Management: Keep containers tightly closed when not in use.[1][4][10]
Disposal Plan: Contaminated PPE and Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Immediate Post-Handling Procedures
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[4]
-
Doffing PPE: Remove PPE in the reverse order of donning to prevent cross-contamination.
Doffing Personal Protective Equipment (PPE)
The diagram below outlines the safe removal of PPE after handling this compound.
Waste Disposal
-
Contaminated PPE: All disposable PPE, including gloves, lab coats, and respirator cartridges, that has come into contact with this compound should be considered hazardous waste.
-
Collection: Collect all contaminated materials in a designated, properly labeled, and sealed hazardous waste container.[1][4][10]
-
Chemical Waste: Unused this compound and solutions containing it must be disposed of as hazardous chemical waste. Do not pour down the drain.[1][4]
-
Disposal Vendor: All hazardous waste must be disposed of through an approved hazardous waste disposal facility in accordance with all local, state, and federal regulations.[1][4][10][16]
By strictly following these guidelines, you contribute to a culture of safety and responsibility in your laboratory. Always refer to the most current Safety Data Sheet (SDS) for this compound before handling the chemical.
References
- 1. biosynth.com [biosynth.com]
- 2. This compound hydrochloride | C13H30ClN3 | CID 61649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. oks-germany.com [oks-germany.com]
- 4. echemi.com [echemi.com]
- 5. Ansell ChemTek 12 mil Smooth 12" Viton®-Butyl Chemical Resistant Gloves - 166377 - Northern Safety Co., Inc. [northernsafety.com]
- 6. superiorglove® VI3035-8 Chemstop Viton-Butyl Chemical Resistant Gloves | International Safety [internationalsafety.com]
- 7. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 8. safetyvestsandmore.com [safetyvestsandmore.com]
- 9. safetyware.com [safetyware.com]
- 10. msd.com [msd.com]
- 11. stobec.com [stobec.com]
- 12. parcilsafety.com [parcilsafety.com]
- 13. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 14. Organic Vapor/Acid Gas Cartridges For 8000 Series Respirators - Moldex [moldex.com]
- 15. cdn3.evostore.io [cdn3.evostore.io]
- 16. osha.gov [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
